DG013A
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C27H37N4O4P |
|---|---|
分子量 |
512.6 g/mol |
IUPAC 名称 |
[(2S)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-4-methylpentyl]-[(1R)-1-amino-3-phenylpropyl]phosphinic acid |
InChI |
InChI=1S/C27H37N4O4P/c1-18(2)14-21(17-36(34,35)25(28)13-12-19-8-4-3-5-9-19)27(33)31-24(26(29)32)15-20-16-30-23-11-7-6-10-22(20)23/h3-11,16,18,21,24-25,30H,12-15,17,28H2,1-2H3,(H2,29,32)(H,31,33)(H,34,35)/t21-,24+,25-/m1/s1 |
InChI 键 |
QKFOTLXPIIESQI-IEZKXTBUSA-N |
手性 SMILES |
CC(C)C[C@H](CP(=O)([C@H](CCC1=CC=CC=C1)N)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N |
规范 SMILES |
CC(C)CC(CP(=O)(C(CCC1=CC=CC=C1)N)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N |
产品来源 |
United States |
Foundational & Exploratory
DG013A: A Technical Guide to its Mechanism of Action as an ERAP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) is a critical zinc-dependent M1-aminopeptidase involved in the final stages of peptide trimming for presentation by Major Histocompatibility Complex (MHC) class I molecules.[1][2] This function places ERAP1 at a crucial intersection of immune surveillance and adaptive immunity, making it a compelling target for therapeutic intervention in autoimmune diseases and oncology.[3][4] DG013A, a phosphinic acid tripeptide mimetic, has emerged as a potent, low nanomolar inhibitor of ERAP1.[1][3][5] This document provides an in-depth technical overview of the mechanism of action of this compound on ERAP1, summarizing key quantitative data, experimental methodologies, and visualizing its molecular interactions and experimental workflows.
Mechanism of Action
This compound acts as a transition-state analogue inhibitor of ERAP1.[2][6] Its phosphinic acid moiety is designed to mimic the tetrahedral intermediate formed during peptide bond hydrolysis.[6] This allows for high-affinity binding to the active site of ERAP1.
Crystallographic studies of this compound in complex with ERAP1 (PDB: 6M8P) have elucidated the precise molecular interactions that underpin its inhibitory activity.[1][2][7] The inhibitor binds within the catalytic site of ERAP1 in its closed conformation, a state associated with enzymatic activity.[1][2] The key interactions are:
-
N-terminal Amine: Binds in the N-terminal recognition pocket of ERAP1.[1][2]
-
Phosphinic Acid Group: Coordinates with the catalytic zinc ion and interacts with the critical catalytic residue, Tyrosine-438.[1][2]
-
Peptide Backbone Mimetic: The backbone amide forms interactions with the GAMEN loop of the enzyme.[1][2]
-
Side-Chain Mimetics: The homo-phenylalanine, leucine, and tryptophan mimetic side chains occupy their respective specificity pockets (S1, S1', and S2').[1][2]
-
C-terminal Amide: The primary amide at the C-terminus extends towards the solvent and does not form direct interactions with the protein.[1][2]
By occupying the active site in this manner, this compound physically obstructs the binding and processing of natural peptide substrates, thereby inhibiting the trimming of antigenic peptide precursors. This leads to a modulation of the peptide repertoire presented by MHC class I molecules on the cell surface.[8][9]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory potency of this compound against ERAP1 and other related aminopeptidases has been determined in multiple studies. The half-maximal inhibitory concentration (IC50) values are summarized below. It is important to note that variations in reported IC50 values can arise from differences in assay conditions, such as substrate concentration and pH.[2]
| Target Enzyme | Reported IC50 (nM) | Reference |
| Human ERAP1 | 33 | [2][5] |
| Human ERAP1 | 36 | [10] |
| Human ERAP1 | 55 (using a 10-mer fluorogenic substrate) | [9] |
| Human ERAP2 | 11 | [2][5] |
| Human IRAP | 30 | [9] |
| Human APN | 3.7 | [9] |
Experimental Protocols
The following sections detail the typical methodologies used to characterize the inhibitory activity of this compound on ERAP1.
Recombinant ERAP1 Inhibition Assay (Fluorogenic Substrate)
This assay measures the ability of this compound to inhibit the cleavage of a synthetic fluorogenic substrate by recombinant ERAP1.
Materials:
-
Recombinant human ERAP1
-
Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, Leu-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
This compound (in a suitable solvent like DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant ERAP1 to each well.
-
Add the serially diluted this compound or vehicle control to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., Leu-AMC) to each well. The final substrate concentration should be at or below its Michaelis constant (Km) to ensure competitive inhibition can be accurately measured.[2]
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
Calculate the initial reaction velocities (rates) from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Antigen Presentation Assay
This assay evaluates the effect of this compound on the presentation of a specific, ERAP1-dependent antigenic peptide on the surface of cells.
Materials:
-
Cell line (e.g., HeLa cells) expressing a specific MHC class I allele (e.g., HLA-B27) and engineered to express a precursor peptide that requires ERAP1 trimming.[8]
-
This compound
-
Cell culture medium and reagents
-
Antibody specific for the presented peptide-MHC complex
-
Flow cytometer
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours). This long exposure may be necessary due to the low cellular permeability of this compound.[1][2]
-
Harvest the cells and wash them with a suitable buffer (e.g., PBS with 1% BSA).
-
Stain the cells with a fluorescently labeled antibody that specifically recognizes the final processed epitope presented by the MHC class I molecule on the cell surface.
-
Analyze the stained cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the level of surface antigen presentation.
-
A dose-dependent reduction in the presentation of the ERAP1-dependent epitope indicates cellular inhibition of ERAP1.[8]
Visualizations
This compound Mechanism of Action on ERAP1
Caption: this compound competitively inhibits ERAP1, altering antigen presentation.
Experimental Workflow for ERAP1 Inhibition Assay
Caption: Workflow for determining the IC50 of this compound against ERAP1.
Limitations and Selectivity
While this compound is a potent inhibitor of ERAP1, its utility as a cellular probe is limited by its negligible passive cellular permeability.[1][2] This is attributed to its highly charged phosphinic acid moiety.[3] Consequently, achieving intracellular concentrations sufficient for ERAP1 inhibition in cellular assays may require long exposure times.[2]
Furthermore, this compound exhibits polypharmacology, inhibiting other M1-aminopeptidases, including ERAP2 and Aminopeptidase N (APN), with high potency.[1][9] This lack of selectivity is a critical consideration when interpreting cellular data, as effects may not be solely attributable to ERAP1 inhibition.[2]
Conclusion
This compound is a well-characterized, potent phosphinic acid-based inhibitor of ERAP1 that functions as a transition-state analogue. Its mechanism of action has been elucidated through biochemical and structural studies, providing a clear picture of its interaction with the ERAP1 active site. While its low cell permeability and off-target activity present challenges for its use as a selective cellular probe, this compound remains a valuable tool for in vitro biochemical and crystallographic studies of ERAP1.[1][2] The development of more selective and cell-permeable ERAP1 inhibitors is an ongoing effort in the field.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating the phosphinic acid tripeptide mimetic this compound as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the phosphinic acid tripeptide mimetic this compound as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [repository.icr.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Conformational dynamics linked to domain closure and substrate binding explain the ERAP1 allosteric regulation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Molecular Target of DG013A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DG013A is a potent, phosphinic acid-based peptidomimetic inhibitor that has garnered significant interest within the fields of immunology and oncology.[1][2] This small molecule was rationally designed to target key enzymes involved in the final stages of antigen processing, thereby modulating the peptide repertoire presented by Major Histocompatibility Complex (MHC) class I molecules.[3] By inhibiting these enzymes, this compound can enhance the presentation of certain antigenic epitopes, leading to an augmented cytotoxic T-lymphocyte (CTL) response against cancer cells and virally infected cells.[3] This technical guide provides a comprehensive overview of the molecular targets of this compound, its mechanism of action, quantitative biochemical data, and detailed experimental protocols for its characterization.
Molecular Targets of this compound
The primary molecular targets of this compound are the M1 family of zinc metalloaminopeptidases, specifically Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) , Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) , and to a lesser extent, Insulin-Regulated Aminopeptidase (IRAP) .[2][4] These enzymes reside in the endoplasmic reticulum and are responsible for trimming the N-terminus of antigenic peptide precursors to the optimal length for binding to MHC class I molecules.[3] this compound acts as a competitive inhibitor for ERAP1 and ERAP2. It is important to note that this compound also exhibits potent inhibitory activity against Aminopeptidase N (APN) , a related M1 aminopeptidase, which should be considered in the interpretation of experimental results.[1][5]
Quantitative Data
The inhibitory potency of this compound against its primary targets has been determined through various in vitro enzymatic assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Target Enzyme | IC50 (nM) | Reference(s) |
| ERAP1 | 33, 36 | [6][7] |
| ERAP2 | 11 | [6] |
| IRAP | 30 | [4] |
| Aminopeptidase N (APN) | 3.7 | [1][5] |
Further kinetic analysis has provided insights into the binding dynamics of this compound with its targets.
| Target Enzyme | Parameter | Value | Reference(s) |
| ERAP1 (wild-type) | k_on (M⁻¹s⁻¹) | Not explicitly stated | [7] |
| k_off (s⁻¹) | Not explicitly stated | [7] | |
| ERAP1 (2mut variant) | k_off (s⁻¹) | ~20-fold faster than wild-type | [7] |
Signaling Pathway Modulation: Antigen Processing and Presentation
This compound exerts its biological effects by modulating the MHC class I antigen processing and presentation pathway. By inhibiting ERAP1 and ERAP2, this compound prevents the over-trimming or destruction of certain antigenic epitopes, leading to their increased presentation on the cell surface. This enhanced presentation can lead to a more robust recognition and killing of target cells by cytotoxic T-lymphocytes.
Caption: MHC Class I Antigen Processing and Presentation Pathway.
Experimental Protocols
ERAP1 Activity Assay using a Fluorogenic Substrate
This protocol describes a continuous in vitro assay to measure the enzymatic activity of ERAP1 using the fluorogenic substrate L-Leucine-7-amido-4-methylcoumarin (Leu-AMC).[8][9]
Materials:
-
Recombinant human ERAP1 enzyme
-
L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
This compound or other inhibitors
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of Leu-AMC in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well black microplate, add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the this compound dilutions to the appropriate wells. For control wells, add 25 µL of Assay Buffer.
-
Add 25 µL of a pre-diluted solution of recombinant ERAP1 in Assay Buffer to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of a pre-warmed solution of Leu-AMC in Assay Buffer to all wells. The final concentration of Leu-AMC should be at or below its Km for ERAP1.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of 380 nm and an emission wavelength of 460 nm for 30-60 minutes, with readings taken every 1-2 minutes.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves.
-
Determine the IC50 value of this compound by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell-Based SIINFEKL Antigen Presentation Assay
This protocol details a flow cytometry-based assay to measure the presentation of the model antigenic peptide SIINFEKL on the surface of cells.[1][4][5]
Materials:
-
H-2Kb expressing cell line (e.g., murine melanoma B16-F10)
-
Plasmid encoding a protein containing the SIINFEKL peptide
-
Transfection reagent
-
PE-conjugated anti-mouse H-2Kb (SIINFEKL) antibody (clone 25-D1.16)
-
PE-conjugated isotype control antibody
-
This compound
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Seed the H-2Kb expressing cells in a 24-well plate and allow them to adhere overnight.
-
Transfect the cells with the SIINFEKL-containing plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate the cells for another 24-48 hours.
-
Harvest the cells by gentle trypsinization and wash them with FACS buffer.
-
Resuspend the cells in FACS buffer and aliquot approximately 1 x 10^6 cells per tube.
-
Add the PE-conjugated anti-mouse H-2Kb (SIINFEKL) antibody or the isotype control antibody to the respective tubes.
-
Incubate the cells on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data by gating on the live cell population and measuring the mean fluorescence intensity (MFI) of the PE channel. The increase in MFI in the presence of this compound indicates enhanced SIINFEKL presentation.
Cytotoxic T-Lymphocyte (CTL) Killing Assay
This protocol describes a flow cytometry-based assay to assess the ability of CTLs to kill target cells presenting a specific antigen, which can be modulated by this compound.[10]
Materials:
-
Target cells (e.g., SIINFEKL-pulsed splenocytes or a tumor cell line expressing the antigen)
-
Effector CTLs (e.g., OT-I CD8+ T cells specific for SIINFEKL)
-
This compound
-
Cell viability dye (e.g., Propidium Iodide or 7-AAD)
-
CFSE (Carboxyfluorescein succinimidyl ester) to label target cells
-
Flow cytometer
Procedure:
-
Label the target cells with a high concentration of CFSE (CFSE_high). As a control, a population of target cells can be left unlabeled or labeled with a low concentration of CFSE (CFSE_low) and not pulsed with the antigen.
-
Pulse the CFSE_high target cells with the specific antigenic peptide (e.g., SIINFEKL) for 1-2 hours at 37°C.
-
Wash the peptide-pulsed target cells to remove excess peptide.
-
Co-culture the peptide-pulsed CFSE_high target cells with the effector CTLs at various effector-to-target (E:T) ratios in the presence of different concentrations of this compound or vehicle control. Include wells with target cells alone as a control for spontaneous death.
-
Incubate the co-culture for 4-6 hours at 37°C.
-
Harvest the cells and stain with a cell viability dye.
-
Acquire the data on a flow cytometer.
-
Analyze the data by gating on the CFSE-positive population to identify the target cells.
-
Within the target cell population, determine the percentage of viable (viability dye-negative) and dead (viability dye-positive) cells.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [ (% Dead Target Cells in co-culture - % Spontaneous Dead Target Cells) / (100 - % Spontaneous Dead Target Cells) ] * 100
Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental procedures described above.
Caption: Workflow for ERAP1 Enzymatic Activity Assay.
Caption: Workflow for SIINFEKL Antigen Presentation Assay.
Caption: Workflow for Cytotoxic T-Lymphocyte (CTL) Killing Assay.
References
- 1. Detection of Antigen Presentation by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. ulab360.com [ulab360.com]
- 5. thermofisher.com [thermofisher.com]
- 6. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Lymphocyte-Mediated Cytotoxicity Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell-based Flow Cytometry Assay to Measure Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
DG013A as a Competitive Inhibitor of ERAP2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic reticulum aminopeptidase 2 (ERAP2) is a critical metalloaminopeptidase involved in the final trimming of antigenic peptides prior to their presentation by major histocompatibility complex (MHC) class I molecules. This role places ERAP2 at a crucial juncture in the adaptive immune response, making it a compelling target for therapeutic intervention in autoimmune diseases and cancer. DG013A, a phosphinic acid tripeptide mimetic, has emerged as a potent inhibitor of ERAP2. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Core Concepts: ERAP2 and Competitive Inhibition
ERAP2, a member of the M1 family of zinc-metallopeptidases, exhibits a preference for cleaving N-terminal amino acids from peptide precursors within the endoplasmic reticulum. This trimming process is essential for generating peptides of the optimal length (typically 8-10 amino acids) for stable binding to MHC class I molecules. Dysregulation of ERAP2 activity can lead to an altered immunopeptidome, potentially contributing to autoimmune responses or allowing cancerous cells to evade immune surveillance.
Competitive inhibitors, such as this compound, function by binding to the active site of an enzyme, thereby preventing the natural substrate from binding. This interaction is reversible, and the level of inhibition is dependent on the concentrations of both the inhibitor and the substrate. The efficacy of a competitive inhibitor is typically quantified by its inhibitor constant (Ki) or its half-maximal inhibitory concentration (IC50), which represents the concentration of inhibitor required to reduce enzyme activity by 50%.
Quantitative Data: this compound Inhibition of ERAP Aminopeptidases
The inhibitory potency of this compound against ERAP2 and its closely related homolog, ERAP1, has been characterized using in vitro enzymatic assays. The following table summarizes the key quantitative data for this compound.
| Compound | Target Enzyme | IC50 (nM) | Substrate | Reference |
| This compound | ERAP2 | 11 | L-Arginine-7-amido-4-methylcoumarin (R-AMC) | [1][2] |
| This compound | ERAP1 | 33 | L-Leucine-7-amido-4-methylcoumarin (L-AMC) | [1][2] |
Note: IC50 values can vary slightly between studies depending on the specific assay conditions.
Mechanism of Action: Competitive Inhibition
Michaelis-Menten kinetic analysis has confirmed that this compound acts as a competitive inhibitor of ERAP2. This mode of action is consistent with its design as a transition-state analog, mimicking the tetrahedral intermediate formed during peptide bond cleavage. X-ray crystallography of the ERAP2-DG013A complex (PDB ID: 4JBS) provides a detailed view of this interaction at the atomic level.[3]
Structural Insights from X-ray Crystallography
The co-crystal structure of this compound bound to the active site of ERAP2 reveals key interactions that underpin its inhibitory activity:
-
Zinc Coordination: The phosphinic acid moiety of this compound directly coordinates with the catalytic zinc ion in the ERAP2 active site.
-
S1 Pocket Occupancy: The inhibitor's side chain occupies the S1 specificity pocket of the enzyme.
-
Hydrogen Bonding: A network of hydrogen bonds further stabilizes the inhibitor within the active site.
These structural features validate the rational design of this compound as a potent, active-site directed inhibitor of ERAP2.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as an ERAP2 inhibitor.
Recombinant ERAP2 Expression and Purification
The production of high-quality, active recombinant ERAP2 is a prerequisite for in vitro inhibition studies. A common method involves the use of a baculovirus expression system in insect cells.
Protocol:
-
Construct Generation: The cDNA encoding the soluble portion of human ERAP2 is cloned into a suitable baculovirus transfer vector, often with an N-terminal secretion signal (e.g., honeybee melittin) and a C-terminal hexa-histidine (His6) tag for purification.
-
Baculovirus Production: The recombinant transfer vector is used to generate high-titer baculovirus stock in insect cells (e.g., Spodoptera frugiperda Sf9 cells).
-
Protein Expression: High Five™ insect cells are infected with the recombinant baculovirus. The secreted, His-tagged ERAP2 is harvested from the culture medium after a suitable incubation period.
-
Purification:
-
The conditioned medium is concentrated and subjected to immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin.
-
The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
ERAP2 is eluted with a buffer containing a higher concentration of imidazole.
-
Further purification can be achieved by size-exclusion chromatography to obtain a highly pure and homogenous protein preparation.
-
-
Quality Control: The purity of the recombinant ERAP2 is assessed by SDS-PAGE, and its enzymatic activity is confirmed using a fluorogenic substrate assay.
ERAP2 Enzyme Inhibition Assay
This assay is used to determine the IC50 value of an inhibitor against ERAP2. It relies on the cleavage of a fluorogenic substrate, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human ERAP2
-
This compound (or other inhibitors)
-
L-Arginine-7-amido-4-methylcoumarin (R-AMC) substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
96-well black microplates
-
Fluorescence plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in Assay Buffer.
-
Prepare a stock solution of R-AMC in DMSO and dilute to the final working concentration in Assay Buffer.
-
Dilute the recombinant ERAP2 to the desired concentration in Assay Buffer.
-
-
Assay Procedure:
-
To each well of the 96-well plate, add a fixed volume of the inhibitor dilution (or buffer for control wells).
-
Add a fixed volume of the ERAP2 solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a fixed volume of the R-AMC substrate solution to each well.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for AMC (typically ~380 nm and ~460 nm, respectively).
-
Record the reaction rates (slope of the fluorescence versus time curve).
-
-
Data Analysis:
-
Plot the reaction rates against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caco-2 Cell Permeability Assay
This assay is used to assess the ability of a compound to cross a monolayer of human intestinal epithelial cells, providing an in vitro model for predicting oral bioavailability.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer
-
This compound
-
LC-MS/MS system for compound quantification
Protocol:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a high density.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure the integrity of the tight junctions.
-
Alternatively, assess the permeability of a fluorescent marker that is known to have low paracellular transport (e.g., Lucifer Yellow).
-
-
Permeability Assay:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the this compound solution (at a known concentration) to the apical (A) or basolateral (B) chamber. The other chamber receives buffer without the compound.
-
Incubate the plate at 37°C with gentle shaking.
-
At various time points, collect samples from the receiver chamber (B for A-to-B transport, A for B-to-A transport).
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
-
-
Visualizations
ERAP2 Catalytic Cycle and Competitive Inhibition by this compound
Caption: ERAP2 catalytic cycle and its competitive inhibition by this compound.
Experimental Workflow for ERAP2 Inhibition Assay
Caption: Workflow for determining the IC50 of this compound against ERAP2.
Logical Relationship of this compound as a Competitive Inhibitor
Caption: Logical diagram of this compound's competitive inhibition of ERAP2.
Conclusion
This compound is a potent, competitive inhibitor of ERAP2, offering a valuable tool for researchers studying the role of this enzyme in antigen presentation and immune regulation. The data and protocols presented in this technical guide provide a comprehensive resource for scientists and drug development professionals working to understand and therapeutically target ERAP2. The low cellular permeability of this compound, however, should be a key consideration in the design of cell-based experiments, and the development of more cell-penetrant analogs may be necessary for in vivo applications.
References
Structure-Activity Relationship of DG013A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the structure-activity relationship (SAR) of DG013A, a potent inhibitor of Endoplasmic Reticulum Aminopeptidases (ERAP1 and ERAP2) and Insulin-Regulated Aminopeptidase (IRAP). This compound has been instrumental as a tool compound for investigating the role of these M1-aminopeptidases in antigen presentation, autoimmune diseases, and cancer immunotherapy.
Introduction and Design Rationale
This compound is a phosphinic pseudopeptide designed as a transition-state analog inhibitor of M1 zinc-metallopeptidases.[1][2] These enzymes, particularly ERAP1 and ERAP2, play a crucial role in the final trimming of antigenic peptides in the endoplasmic reticulum before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules for presentation to cytotoxic T-lymphocytes.[3][4] By inhibiting these aminopeptidases, the repertoire of presented antigens can be modulated, a strategy with potential therapeutic applications in cancer and autoimmunity.[1]
The design of this compound was a rational, structure-based effort aimed at mimicking the tetrahedral transition state of peptide cleavage.[1] The phosphinic acid functional group serves as a non-hydrolyzable mimic that can coordinate with the catalytic zinc ion in the enzyme's active site.[1][3] The inhibitor's side chains were selected to specifically target and occupy the enzyme's substrate-binding pockets (S1, S1', and S2') to achieve high affinity and potency.[1]
Chemical Structure and Core Moieties
This compound is a tripeptide mimetic with the following key structural features designed to interact with the enzyme's active site:
-
P1 Homophenylalanine: The phenylethyl side chain is designed to fit into the S1 specificity pocket, which accommodates large hydrophobic residues.[1]
-
P1' Leucine: This small hydrophobic residue was chosen to occupy the S1' specificity pocket.[1]
-
P2' Tryptophan: The addition of a C-terminal tryptophan was a critical design choice to exploit a hydrophobic S2' pocket, significantly enhancing the inhibitor's potency.[1]
-
Phosphinic Acid Group: This central moiety acts as a transition-state analog, binding directly to the catalytic zinc ion and interacting with key active site residues like the catalytic tyrosine.[1][5]
The stereochemistry of the compound is crucial for its activity. This compound represents the active stereoisomer, while its diastereomer, DG013B, exhibits significantly weaker binding, highlighting the precise structural requirements for effective inhibition.[1][3]
Mechanism of Action
Biochemical analyses have demonstrated that this compound functions as a competitive inhibitor .[1] It directly competes with peptide substrates for binding to the active site of ERAP1 and ERAP2. X-ray crystallography studies of this compound in complex with both ERAP1 and ERAP2 have validated this binding mode, showing the inhibitor deeply buried within the enzyme's catalytic site and making extensive interactions with the specificity pockets.[1][3][6] The binding affinity is primarily attributed to specific interactions between the inhibitor's side chains and the enzyme's pockets, as the phosphinic group itself is a relatively weak zinc ligand.[1]
Quantitative Structure-Activity Relationship Data
The potency of this compound and related compounds has been evaluated against ERAP1, ERAP2, and other aminopeptidases. While initial studies reported very high potency, subsequent investigations have revealed weaker affinity and significant off-target activity. This highlights the importance of standardized assay conditions.
| Compound | Target Enzyme | IC₅₀ (nM) [Source] | Notes |
| This compound | ERAP1 | 33[7], 36[8] | Original studies showed potent, low nM inhibition. |
| >165[3] | A later study reported >5-fold weaker affinity.[3] | ||
| ERAP2 | 11[7] | Generally shows higher potency against ERAP2 than ERAP1.[1][7] | |
| >55[3] | Weaker affinity also observed in the later study.[3] | ||
| IRAP | Potent inhibitor[1] | Also inhibits the related Insulin-Regulated Aminopeptidase.[1] | |
| APN | 3.7[3] | Potent off-target inhibition; 62-fold more potent than vs ERAP1.[3] | |
| DG013B | ERAP1 / ERAP2 | Very weak affinity[3] | Diastereomer used as a negative control.[3] |
| DG002A/B | ERAP1 / ERAP2 | Weaker than this compound[1] | Lacks the C-terminal tryptophan, demonstrating its importance.[1] |
Key SAR Insights and Limitations
-
Importance of the S2' Pocket: The addition of a C-terminal tryptophan to create this compound from its precursor scaffold (DG002) was the key modification that resulted in nanomolar potency. This demonstrates the critical role of occupying the hydrophobic S2' pocket for high-affinity binding.[1]
-
Stereoselectivity: The significant drop in activity from this compound to its diastereomer DG013B underscores a strict stereochemical requirement for optimal interaction with the enzyme's active site.[1]
-
Polypharmacology: this compound is not a selective inhibitor. It potently inhibits ERAP1, ERAP2, and IRAP.[1] Furthermore, it was discovered to be a highly potent inhibitor of Aminopeptidase N (APN), a related M1-aminopeptidase, which complicates the interpretation of its biological effects.[3]
-
Poor Cell Permeability: A major limitation of this compound is its negligible passive cell permeability.[3] The highly charged phosphinic acid moiety prevents it from efficiently crossing cell membranes to reach its intracellular targets in the ER. This finding challenges its utility as a cellular chemical probe and suggests that effects seen in cell-based assays may require very long exposure times or be confounded by off-target activities.[3]
Experimental Protocols
The inhibitory potency of this compound is typically determined using a fluorometric assay.
-
Enzyme Preparation: Recombinant human ERAP1 and ERAP2 are isolated from expression systems like Hi5 insect cells or HEK 293S cells.[8]
-
Assay Conditions: The assay is performed in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Substrate: A fluorogenic substrate, such as L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC), is used at a concentration at or below its Michaelis constant (Km).[3]
-
Procedure: The enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) for a set period. The reaction is initiated by adding the substrate.
-
Detection: The rate of substrate cleavage is monitored by measuring the increase in fluorescence of the released AMC product over time using a plate reader.
-
Data Analysis: The reaction rates are plotted against the inhibitor concentration, and the data are fitted to a four-parameter dose-response curve to calculate the IC₅₀ value.[8]
To determine the binding mode of this compound, co-crystallization studies have been performed.
-
Protein Expression and Purification: High-purity ERAP1 or ERAP2 protein is produced and purified.[6]
-
Complex Formation: The purified protein is incubated with a molar excess of this compound to ensure saturation of the active site.
-
Crystallization: The protein-inhibitor complex is subjected to crystallization screening using techniques like vapor diffusion.
-
Data Collection and Structure Solution: Crystals are cryo-cooled and exposed to an X-ray source. The resulting diffraction data are processed to solve the three-dimensional structure of the complex, revealing the precise interactions between this compound and the enzyme.[1]
These assays measure the ability of this compound to modulate the presentation of specific peptide epitopes on the cell surface.
-
Cell Line: A suitable cell line, such as HeLa cells expressing a specific MHC allele (e.g., H2-Kb), is used.[1][9]
-
Epitope Precursor Delivery: Cells are infected with a recombinant vaccinia virus that expresses an N-terminally extended precursor of a known epitope (e.g., SIINFEKL), which requires ERAP trimming for presentation.[1][9]
-
Inhibitor Treatment: The infected cells are incubated with a dose range of this compound for an extended period (e.g., 5-16 hours) to allow for potential cellular uptake and target engagement.[1]
-
Detection: The amount of correctly processed epitope presented on the cell surface is quantified using epitope-specific antibodies and flow cytometry. An increase or decrease in presentation (depending on whether the enzyme generates or destroys the epitope) indicates cellular activity of the inhibitor.[1]
Conclusion
This compound is a landmark inhibitor in the study of M1-aminopeptidases. Its rational design led to a highly potent, competitive inhibitor whose structure-activity relationship is well-defined. The key determinants for its high affinity are the occupation of the S1, S1', and particularly the S2' pockets, along with a precise stereochemical arrangement. However, the discovery of its significant off-target activity against APN and, critically, its negligible passive cell permeability, limit its utility as a reliable chemical probe for in-cell or in-vivo validation of ERAP1 and ERAP2 as drug targets.[3] While it remains a valuable tool for biochemical and crystallographic studies, these limitations underscore the need for the development of new generations of potent, selective, and cell-permeable inhibitors to further probe the therapeutic potential of this important class of enzymes.
References
- 1. pnas.org [pnas.org]
- 2. Investigating the phosphinic acid tripeptide mimetic this compound as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating the phosphinic acid tripeptide mimetic this compound as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [repository.icr.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Determination Of X-ray Crystal Structures Of ERAP1 Complexes | Peak Proteins [peakproteins.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
DG013A's role in modulating adaptive immunity
An In-depth Technical Guide on the Role of DG013A in Modulating Adaptive Immunity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a phosphinic acid tripeptide mimetic inhibitor that has garnered attention for its role in modulating the adaptive immune response.[1][2] It primarily targets M1-aminopeptidases, including Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), Endoplasmic Reticulum Aminopeptidase 2 (ERAP2), and Insulin-Regulated Aminopeptidase (IRAP).[1][3] These enzymes are critical in the final stages of antigen processing, trimming peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules within the endoplasmic reticulum.[1][4] By inhibiting these aminopeptidases, this compound can significantly alter the repertoire of peptides presented on the cell surface (the immunopeptidome), thereby influencing the subsequent T-cell response.[5][6] This modulation has implications for various therapeutic areas, including cancer immunotherapy and autoimmune diseases.[2][7]
Core Mechanism of Action: Inhibition of Antigen Trimming
The adaptive immune system relies on the presentation of intracellular peptides by MHC class I molecules to cytotoxic T lymphocytes (CTLs).[4] This process allows for the surveillance and elimination of infected or malignant cells.[4] ERAP1 and ERAP2 play a pivotal role by trimming N-terminally extended peptide precursors to the canonical 8-10 amino acids required for stable MHC class I binding.[1][6]
This compound acts as a potent inhibitor of these enzymes, effectively halting the peptide trimming process.[1] This inhibition can lead to two primary outcomes depending on the specific antigen precursor:
-
Epitope Destruction Prevention: In some cases, ERAP enzymes can over-trim and destroy antigenic epitopes. By inhibiting this process, this compound can enhance the presentation of these specific epitopes, leading to a stronger CTL response against targeted cells.[4][6]
-
Altered Peptidome Generation: Inhibition of ERAP can lead to the presentation of an altered set of peptides on the cell surface.[5] This can change how immune cells recognize and interact with target cells, which can be leveraged to make tumor cells more susceptible to immune-mediated killing.[5]
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound has been quantified against its primary targets. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Target Enzyme | IC50 Value (nM) |
| ERAP1 | 33 - 36 |
| ERAP2 | 11 |
| IRAP | 30 |
Data sourced from multiple studies.[3][7][8]
Signaling and Antigen Presentation Pathway Modulation
This compound directly intervenes in the antigen processing and presentation pathway within the endoplasmic reticulum. The following diagram illustrates this mechanism.
Caption: Mechanism of this compound in the MHC-I antigen presentation pathway.
Key Experimental Findings and Protocols
Modulation of T-cell Differentiation and Cytokine Secretion
Studies have demonstrated that this compound can influence T-cell function. Specifically, it has been shown to reduce the differentiation of Th17 cells and decrease the secretion of IL-17A from CD4+ T cells.[5][6]
Experimental Protocol: Cytokine Secretion Assay
A typical protocol to assess the impact of this compound on cytokine secretion involves the following steps:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient separation. Further purify CD4+ T cells using magnetic-activated cell sorting (MACS).[9]
-
Cell Culture and Stimulation: Culture the purified T cells in a suitable medium. Stimulate the cells to induce differentiation and cytokine production. For Th17 differentiation, a cocktail of anti-CD3 and anti-CD28 antibodies, along with IL-6, TGF-β, IL-23, anti-IL-4, and anti-IFN-γ, is commonly used.
-
Compound Treatment: Treat the stimulated cells with varying concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a period of 3-5 days to allow for differentiation and cytokine accumulation.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of secreted cytokines (e.g., IL-17A) using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).[9][10]
-
Data Analysis: Compare cytokine levels in this compound-treated samples to the vehicle control to determine the compound's effect.
The workflow for this type of experiment is outlined below.
Caption: Workflow for a T-cell cytokine secretion assay.
Antigen Presentation Assays
The direct effect of this compound on antigen presentation can be measured using cellular assays. These experiments typically use a model antigen to quantify changes in its presentation on the cell surface. A common model is the SIINFEKL epitope derived from ovalbumin.[5]
Experimental Protocol: In Vitro Antigen Presentation Assay
-
Cell Line: Use a suitable cell line, such as HeLa cells, that can be engineered to express the necessary MHC class I molecule (e.g., H-2Kb) and a precursor of the model antigen targeted to the ER.[5]
-
Infection/Transfection: Introduce the precursor antigen into the cells, often via a vaccinia virus vector.[5]
-
Compound Incubation: Treat the cells with a dose range of this compound for several hours.
-
Staining: Stain the cells with a fluorescently-labeled antibody that specifically recognizes the correctly processed and presented peptide-MHC complex (e.g., the 25-D1.16 antibody for SIINFEKL-H-2Kb).
-
Flow Cytometry: Analyze the cells using flow cytometry to quantify the mean fluorescence intensity, which corresponds to the level of antigen presentation on the cell surface.
-
Data Analysis: Plot the dose-dependent reduction in surface presentation to determine the compound's cellular efficacy.[5]
Considerations and Future Directions
While this compound is a potent inhibitor in biochemical assays, some research has indicated it has negligible passive permeability across cell membranes.[1][2] This suggests that its utility as a cellular probe may be limited, and observed effects in cell-based assays might be influenced by long exposure times or potential off-target activities.[1] Therefore, results from cellular experiments should be interpreted with caution.
Despite this, the validation of ERAP1 and ERAP2 as therapeutic targets remains a significant area of interest. The development of more cell-permeable and selective inhibitors based on the this compound scaffold is a crucial next step for translating the modulation of antigen presentation into viable therapies for cancer and autoimmune disorders.[1]
References
- 1. Investigating the phosphinic acid tripeptide mimetic this compound as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the phosphinic acid tripeptide mimetic this compound as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. dls.com [dls.com]
- 10. static.miltenyibiotec.com [static.miltenyibiotec.com]
The Role of DG013A in Antigen Processing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modulation of the immune system to recognize and eliminate diseased cells is a cornerstone of modern therapeutic development. A critical process in this intricate interplay is the presentation of intracellular antigens by Major Histocompatibility Complex (MHC) class I molecules, which allows for surveillance by cytotoxic T lymphocytes (CTLs). The generation of these antigenic peptides is a highly regulated cascade, with key enzymatic players ensuring the fidelity of the presented immunopeptidome. Among these, the Endoplasmic Reticulum Aminopeptidases (ERAP1 and ERAP2) play a pivotal role in the final trimming of peptide precursors to the optimal length for MHC class I binding. DG013A, a phosphinic acid tripeptide mimetic, has emerged as a potent inhibitor of these enzymes, offering a valuable tool to probe the intricacies of antigen processing and a potential therapeutic agent to modulate immune responses in cancer and autoimmune diseases. This technical guide provides an in-depth overview of the function of this compound in antigen processing, detailing its mechanism of action, summarizing key experimental findings, and providing protocols for relevant assays.
Core Mechanism of Action: Competitive Inhibition of ERAP1 and ERAP2
This compound functions as a competitive inhibitor of ERAP1 and ERAP2, two homologous zinc-dependent M1 aminopeptidases residing in the endoplasmic reticulum.[1][2] These enzymes are responsible for trimming the N-terminus of antigenic peptide precursors that have been transported into the ER by the Transporter Associated with Antigen Processing (TAP).[3] By mimicking the transition state of peptide hydrolysis, this compound binds to the active site of ERAP1 and ERAP2, thereby preventing the cleavage of their natural substrates.[1][2]
The inhibition of ERAP activity by this compound has a profound impact on the repertoire of peptides presented by MHC class I molecules on the cell surface. This modulation of the immunopeptidome can have dual consequences depending on the specific antigen and cellular context:
-
Enhanced Presentation of Sub-optimal Epitopes: For some tumor or viral antigens, ERAP enzymes can over-trim the peptide, leading to its destruction and failure to bind to MHC class I. By inhibiting ERAP, this compound can prevent this degradation, leading to the rescue and presentation of these epitopes, thereby enhancing the immune response against the target cells.[1][4]
-
Decreased Presentation of Optimal Epitopes: Conversely, for epitopes that require ERAP trimming to achieve the optimal length for MHC class I binding, inhibition by this compound can lead to a decrease in their presentation. This can be beneficial in the context of autoimmune diseases where the target of the aberrant immune response is a self-antigen that requires ERAP processing for its presentation.
The structural basis for this compound's interaction with ERAP2 has been elucidated through X-ray crystallography, revealing that the phosphinic group coordinates with the active site zinc ion.[2] This detailed structural understanding provides a foundation for the rational design of next-generation ERAP inhibitors with improved potency and selectivity.
Quantitative Analysis of this compound Inhibitory Activity
The potency of this compound has been evaluated in numerous studies using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the inhibitor's efficacy. Below is a summary of reported IC50 values for this compound against ERAP1, ERAP2, and other related aminopeptidases.
| Target Enzyme | Reported IC50 (nM) | Reference(s) |
| ERAP1 | 33, 36, ~225-836 (variants) | [4][5] |
| ERAP2 | 11 | [5] |
| IRAP | 57 | [6] |
| Aminopeptidase N (APN) | 3.7 | [3] |
Note: IC50 values can vary depending on the specific assay conditions, substrate used, and enzyme source. The data presented here are for comparative purposes. The significant inhibitory activity against Aminopeptidase N (APN) raises considerations about the selectivity of this compound and potential off-target effects.[3] Furthermore, some studies have questioned the cellular permeability of this compound, which is a critical factor for its utility as an intracellular chemical probe.[3]
Key Experimental Evidence and Methodologies
The functional consequences of ERAP inhibition by this compound have been demonstrated in various cellular systems. Below are detailed protocols for key experiments that have been instrumental in elucidating the role of this compound in antigen processing.
Experimental Protocol 1: In Vitro ERAP1/ERAP2 Inhibition Assay
This protocol describes a standard method to determine the IC50 value of this compound against recombinant ERAP1 or ERAP2.
Materials:
-
Recombinant human ERAP1 or ERAP2
-
Fluorogenic peptide substrate (e.g., L-Leucine-7-amido-4-methylcoumarin for ERAP1, L-Arginine-7-amido-4-methylcoumarin for ERAP2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of recombinant ERAP1 or ERAP2 to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells containing the enzyme.
-
Incubate the enzyme and inhibitor mixture at 37°C for 15-30 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC-based substrates) over time using a fluorescence plate reader.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Protocol 2: Cellular Antigen Presentation Assay (SIINFEKL Model)
This protocol outlines a common method to assess the effect of this compound on the presentation of a model antigen, SIINFEKL, by MHC class I molecules on the cell surface.
Materials:
-
HeLa cells stably expressing H-2Kb (HeLa-Kb)
-
Vaccinia virus expressing a precursor of the SIINFEKL epitope targeted to the ER (e.g., LEQLE-SIINFEKL)
-
This compound
-
25-D1.16 monoclonal antibody (specific for SIINFEKL-H-2Kb complexes), conjugated to a fluorophore (e.g., FITC or PE)
-
Flow cytometer
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Seed HeLa-Kb cells in a 24-well plate and allow them to adhere overnight.
-
Infect the cells with the SIINFEKL-expressing vaccinia virus at a suitable multiplicity of infection (MOI).
-
After a 1-2 hour infection period, remove the virus-containing medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate the cells for a further 16-24 hours to allow for antigen processing and presentation.
-
Harvest the cells by gentle trypsinization and wash with PBS.
-
Resuspend the cells in FACS buffer and stain with the fluorophore-conjugated 25-D1.16 antibody for 30-60 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
Resuspend the cells in FACS buffer and analyze by flow cytometry, quantifying the mean fluorescence intensity (MFI) of the 25-D1.16 staining.
-
An increase or decrease in MFI in the presence of this compound indicates an enhancement or reduction in SIINFEKL presentation, respectively.
Visualizing the Impact of this compound
To better understand the molecular pathways and experimental workflows discussed, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits ERAP1/ERAP2 in the antigen processing pathway.
References
- 1. Detection of Antigen Presentation by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]
- 3. Investigating the phosphinic acid tripeptide mimetic this compound as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
An In-Depth Technical Guide to the Inhibition of Insulin-Regulated Aminopeptidase (IRAP) by DG013A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potent inhibitor DG013A and its interaction with Insulin-Regulated Aminopeptidase (IRAP), a zinc-metalloprotease implicated in cognitive function and immune response. This compound, a phosphinic acid tripeptide mimetic, has been instrumental in elucidating the physiological roles of IRAP. This document details the quantitative aspects of this compound's inhibitory action, provides meticulous experimental protocols for its assessment, and visualizes the complex biological pathways and experimental procedures through detailed diagrams. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound as a tool compound in the study of IRAP and the development of novel therapeutics.
Introduction to this compound and IRAP
Insulin-Regulated Aminopeptidase (IRAP), also known as oxytocinase or placental leucine aminopeptidase, is a type II transmembrane zinc-protease belonging to the M1 family of aminopeptidases.[1] It is highly expressed in brain regions associated with cognition and is involved in various physiological processes, including the regulation of peptide hormones like oxytocin and vasopressin, glucose uptake via the GLUT4 transporter, and antigen cross-presentation in the immune system.[1][2][3] The diverse functions of IRAP have made it an attractive therapeutic target for a range of conditions, including cognitive disorders and autoimmune diseases.[3]
This compound is a rationally designed, potent phosphinic pseudopeptide inhibitor of IRAP and its homologous aminopeptidases, ERAP1 and ERAP2.[4][5] Its design as a transition-state analogue allows it to bind with high affinity to the active site of these enzymes.[4][6] this compound has been utilized as a chemical probe to investigate the roles of these aminopeptidases in cellular processes, particularly in the context of antigen presentation.[4][7] However, its utility as an intracellular probe has been questioned due to its predicted low passive permeability.[7][8] This guide will focus on the inhibitory action of this compound on IRAP, providing the technical details necessary for its application in research and drug discovery.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound against IRAP and other M1 aminopeptidases has been quantified in multiple studies. The following table summarizes the key inhibition constants (IC50), providing a comparative view of this compound's activity and selectivity.
| Target Enzyme | Inhibitor | IC50 (nM) | Notes |
| IRAP | This compound | 12 - 30 | Varies depending on assay conditions.[9][10] |
| ERAP1 | This compound | 33 - 36 | [11][12] |
| ERAP2 | This compound | 11 | [11] |
| APN | This compound | 3.7 | [8][13] |
Experimental Protocols
In Vitro IRAP Inhibition Assay (Fluorogenic)
This protocol describes a common method to determine the inhibitory activity of this compound against recombinant human IRAP using a fluorogenic substrate.[12][14]
Materials:
-
Recombinant Human IRAP
-
This compound
-
L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) (Substrate)[15][16]
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5
-
Dimethyl Sulfoxide (DMSO)
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in DMSO to achieve a range of desired final concentrations for the assay.
-
Assay Plate Preparation:
-
Add 1 µL of the serially diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 20 µL of recombinant human IRAP diluted in assay buffer to each well. The final enzyme concentration should be optimized for linear reaction kinetics.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding 20 µL of Leu-AMC substrate solution (prepared in assay buffer) to each well. The final substrate concentration should be at or below its Km value.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Determine the initial reaction rates (V0) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter variable slope non-linear regression model using appropriate software (e.g., GraphPad Prism).[12][17]
-
Visualizations: Signaling Pathways and Experimental Workflows
IRAP's Role in Insulin-Regulated GLUT4 Trafficking
The following diagram illustrates the signaling cascade initiated by insulin, leading to the translocation of GLUT4-containing vesicles to the plasma membrane, a process in which IRAP plays a crucial role. This compound inhibits the aminopeptidase activity of IRAP, which is located on the luminal side of these vesicles and the extracellular domain upon fusion with the plasma membrane.
Caption: Insulin signaling pathway leading to GLUT4 translocation, highlighting IRAP's role and this compound's point of inhibition.
Experimental Workflow for this compound IC50 Determination
This diagram outlines the logical steps involved in determining the half-maximal inhibitory concentration (IC50) of this compound for IRAP.
Caption: Workflow for determining the IC50 of this compound against IRAP.
Conclusion
This compound stands as a pivotal tool for the functional investigation of Insulin-Regulated Aminopeptidase. Its potent and well-characterized inhibitory profile allows for the precise dissection of IRAP's roles in various physiological and pathological contexts. This guide has provided a consolidated resource of quantitative data, detailed experimental methodologies, and clear visual representations of the associated biological pathways and workflows. It is anticipated that this information will facilitate further research into the therapeutic potential of targeting IRAP and aid in the development of next-generation inhibitors with improved pharmacological properties.
References
- 1. Insulin-regulated Aminopeptidase Is a Key Regulator of GLUT4 Trafficking by Controlling the Sorting of GLUT4 from Endosomes to Specialized Insulin-regulated Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin-stimulated exocytosis of GLUT4 is enhanced by IRAP and its partner tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin-responsive amino peptidase follows the Glut4 pathway but is dispensable for the formation and translocation of insulin-responsive vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. molbiolcell.org [molbiolcell.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. IRAP-dependent endosomal T cell receptor signalling is essential for T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. L-Leucine 7-amido-4-methylcoumarin, Fluorogenic substrate (CAS 66447-31-2) | Abcam [abcam.com]
- 14. Assay: Inhibition of human recombinant IRAP expressed in HeLa cells assessed as L-Leucine-7-amido-4-methyl coumarin hydrolysis to 7-amido-4-methyl co... - ChEMBL [ebi.ac.uk]
- 15. fluorogenic, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. Investigating the phosphinic acid tripeptide mimetic this compound as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Phosphinic Pseudotripeptide Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on phosphinic pseudotripeptide inhibitors, focusing on their role as potent modulators of metalloproteases involved in the antigen presentation pathway. This document details their mechanism of action, structure-activity relationships, and the experimental protocols for their synthesis and evaluation, serving as a comprehensive resource for researchers in immunology, medicinal chemistry, and drug discovery.
Core Concepts: Mechanism of Action
Phosphinic pseudotripeptides are transition-state analogue inhibitors of zinc metalloproteases.[1][2] Their structure mimics the tetrahedral intermediate formed during peptide bond hydrolysis by these enzymes. The phosphinic acid moiety chelates the active site zinc ion, while the peptide-like side chains engage with the enzyme's specificity pockets (S1, S1', S2', etc.), conferring potency and selectivity.[1][3]
A key application of these inhibitors is the modulation of the adaptive immune response through the inhibition of M1 aminopeptidases of the oxytocinase subfamily, namely endoplasmic reticulum aminopeptidase 1 (ERAP1), ERAP2, and insulin-regulated aminopeptidase (IRAP).[4][5][6] These enzymes play a crucial role in the final trimming of antigenic peptides before their loading onto Major Histocompatibility Complex (MHC) class I molecules for presentation to cytotoxic T-lymphocytes.[4][5] By inhibiting these aminopeptidases, phosphinic pseudotripeptides can alter the repertoire of presented antigens, a mechanism with therapeutic potential in cancer immunotherapy and autoimmune diseases.[5][7]
Quantitative Data: Inhibitory Potency
The following table summarizes the in vitro inhibitory activities of selected phosphinic pseudotripeptide inhibitors against ERAP1, ERAP2, and IRAP. The data is compiled from various studies to provide a comparative overview of their potency and selectivity.
| Inhibitor ID | P1' Residue | P2' Residue | ERAP1 IC50 (nM) | ERAP2 IC50 (nM) | IRAP IC50 (nM) | Reference |
| DG013A | Leucine | Tryptophan | 48 | 80 | 57 | [7] |
| DG046 | Propargyl | Phenylalanine | 43 | 37 | 2 | [3] |
| Compound 1a | Leucine | Tryptophan | 48 | 80 | - | [7] |
| Compound 1b | Leucine | Serine | 7500 | 129 | - | [7] |
| Compound 1c | Leucine | Tyrosine | 340 | 55 | - | [7] |
| Compound 1d | Leucine | Lysine | 3000 | 271 | - | [7] |
| Compound 4 | para-isoxazolyl phenol | Phenylalanine | 33 | 56 | 4 | [3] |
| Compound 5 | Phenol | - | - | - | - | [3] |
| Compound 6 | Chlorobenzene | - | - | 345 | 34 | [3] |
Experimental Protocols
General Synthesis of Phosphinic Pseudotripeptide Inhibitors
The synthesis of phosphinic pseudotripeptides often involves a multi-step solution-phase approach. A representative protocol for the synthesis of an inhibitor like this compound is outlined below.[8]
Step 1: Deprotection of the N-terminal Protecting Group
-
The starting material, a stereochemically pure Cbz-protected phosphinic pseudodipeptide (e.g., Cbz-(R)-hPhe--INVALID-LINK---Leu-OH), is treated with a solution of HBr in acetic acid (33% w/v).
-
The reaction is stirred at room temperature for 1-2 hours.
-
The solvent is removed under reduced pressure, and the resulting hydrobromide salt is washed with diethyl ether and dried.
Step 2: N-terminal Boc Protection
-
The hydrobromide salt from the previous step is dissolved in a suitable solvent such as dimethylformamide (DMF).
-
Triethylamine (Et3N) is added to neutralize the salt, followed by the addition of di-tert-butyl dicarbonate (Boc)2O.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is evaporated, and the residue is purified by column chromatography to yield the Boc-protected phosphinic pseudodipeptide.
Step 3: Coupling with the C-terminal Amino Acid Amide
-
The Boc-protected pseudodipeptide is dissolved in a solvent like dichloromethane (CH2Cl2).
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) are added to the solution.
-
The appropriate amino acid amide (e.g., H-(S)-Trp-NH2) and a base such as N,N-diisopropylethylamine (DIPEA) are added.
-
The reaction is stirred at room temperature for 2-4 hours.
-
The mixture is washed sequentially with aqueous HCl, saturated NaHCO3, and brine. The organic layer is dried over Na2SO4 and concentrated.
Step 4: Final Deprotection
-
The Boc-protected pseudotripeptide is dissolved in a mixture of trifluoroacetic acid (TFA) and CH2Cl2 (typically 1:1 v/v).
-
The solution is stirred at room temperature for 1-2 hours.
-
The solvent is removed under reduced pressure, and the crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final phosphinic pseudotripeptide inhibitor.
Enzyme Inhibition Assay
The inhibitory potency of the synthesized compounds is determined using a fluorometric enzyme inhibition assay.
-
Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme: Recombinant human ERAP1, ERAP2, or IRAP.
-
Substrate: Fluorogenic substrate, e.g., L-Leucine-7-amido-4-methylcoumarin (Leu-AMC).
-
Inhibitor: Synthesized phosphinic pseudotripeptide dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
A solution of the enzyme in the assay buffer is pre-incubated with varying concentrations of the inhibitor for 15 minutes at 37°C.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is monitored over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC).
-
The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves.
-
-
Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a suitable equation (e.g., the four-parameter logistic equation) using graphing software.
-
Visualizations
Signaling Pathway: Inhibition of Antigen Presentation
The following diagram illustrates the role of phosphinic pseudotripeptide inhibitors in modulating the MHC class I antigen presentation pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of phosphinic inhibitor this compound [bio-protocol.org]
- 6. upload.wikimedia.org [upload.wikimedia.org]
- 7. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]
- 8. superchemistryclasses.com [superchemistryclasses.com]
The Impact of DG013A on MHC Class I Antigen Presentation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Major Histocompatibility Complex (MHC) class I molecules are pivotal in the adaptive immune response, presenting endogenous peptide antigens to cytotoxic T lymphocytes (CTLs). The generation of these peptides is a tightly regulated process, with endoplasmic reticulum aminopeptidase 1 (ERAP1) and ERAP2 playing a crucial role in the final trimming of peptide precursors. Dysregulation of this pathway is implicated in various pathologies, including autoimmune diseases and cancer. DG013A, a phosphinic acid tripeptide mimetic, has emerged as a potent inhibitor of ERAP1 and ERAP2. This technical guide provides an in-depth analysis of the impact of this compound on the MHC class I antigen presentation pathway. It consolidates quantitative data on its inhibitory activity, details key experimental protocols for its investigation, and provides visual representations of the underlying biological and experimental workflows.
Introduction to the MHC Class I Antigen Presentation Pathway
The MHC class I antigen presentation pathway is a fundamental process for immune surveillance.[1][2] Endogenously synthesized proteins are degraded into peptides by the proteasome in the cytosol.[1][2] These peptides are then translocated into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[1][2] Within the ER, peptides that are too long for MHC class I binding undergo further trimming, primarily by ERAP1 and ERAP2.[3][4] These aminopeptidases cleave N-terminal amino acids from peptide precursors to generate epitopes of optimal length (typically 8-10 amino acids) for binding to MHC class I molecules.[3][5] The resulting peptide-MHC class I complexes are then transported to the cell surface for presentation to CD8+ T cells.[1][2]
ERAP1 exhibits a "molecular ruler" function, preferentially trimming longer peptides while sparing shorter ones.[5] The activity of ERAP1 and ERAP2 can either generate the final antigenic epitope or destroy it by excessive trimming, thus shaping the immunopeptidome presented by a cell.
This compound: A Potent Inhibitor of ERAP1 and ERAP2
This compound is a phosphinic pseudopeptide that acts as a competitive, transition-state analogue inhibitor of ERAP1 and ERAP2.[6] Its chemical structure allows it to bind to the active site of these M1 aminopeptidases, effectively blocking their catalytic activity. The inhibitory potential of this compound has been quantified in several studies, with reported IC50 values in the nanomolar range.
Quantitative Data on this compound Inhibitory Activity
The following table summarizes the reported IC50 values for this compound against ERAP1 and ERAP2 from various studies. It is important to note that variations in experimental conditions, such as enzyme and substrate concentrations, can contribute to differences in the observed values.
| Target Enzyme | Reported IC50 (nM) | Source / Reference |
| ERAP1 | 33 | MedchemExpress[7], Wilding et al. (lit.)[8] |
| ERAP1 | 36 | Stamogiannos et al.[9] |
| ERAP1 | >165 (re-evaluated) | Wilding et al.[8] |
| ERAP2 | 11 | MedchemExpress[7], Wilding et al. (lit.)[8] |
| ERAP2 | >55 (re-evaluated) | Wilding et al.[8] |
Note: The re-evaluated IC50 values by Wilding et al. suggest a weaker affinity than previously reported, highlighting the importance of standardized assay conditions for direct comparison.
Impact of this compound on the Immunopeptidome
By inhibiting ERAP1 and ERAP2, this compound significantly alters the repertoire of peptides presented by MHC class I molecules. This modulation of the immunopeptidome can have profound effects on T-cell recognition. The consequences of ERAP1/2 inhibition are context-dependent and can lead to either a decrease or an increase in the presentation of specific epitopes.
-
Inhibition of Epitope Generation: For epitopes that require ERAP1 or ERAP2 for their final processing from a longer precursor, this compound treatment leads to a reduction in their presentation. A classic example is the SIINFEKL model antigen, where this compound inhibits the trimming of a longer precursor, resulting in decreased presentation of the final SIINFEKL-H-2Kb complex.[10]
-
Enhancement of Epitope Presentation: Conversely, for epitopes that are susceptible to destruction by ERAP1/2 through over-trimming, this compound can rescue their presentation. By blocking the destructive trimming, the inhibitor allows these peptides to accumulate and be loaded onto MHC class I molecules.
-
Alteration of HLA-B27 Presentation: this compound has been shown to reduce the expression of HLA-B27 free heavy chains on the cell surface.[6] This is significant in the context of ankylosing spondylitis, a disease strongly associated with HLA-B27, where the misfolding and dimerization of free heavy chains are thought to play a pathogenic role.
-
Modulation of T-cell Responses: The alteration of the immunopeptidome by this compound can influence T-cell responses. For instance, this compound has been shown to suppress Th17 responses in the context of ankylosing spondylitis.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the impact of this compound on MHC class I antigen presentation.
In Vitro ERAP1 Enzymatic Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified ERAP1 using a fluorogenic substrate.
Materials:
-
Recombinant human ERAP1
-
Fluorogenic substrate: L-Leucine-7-amido-4-methylcoumarin (L-AMC)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 50 µL of Assay Buffer containing a fixed concentration of recombinant ERAP1 (e.g., 2 ng/µL).[11]
-
Add 10 µL of the this compound dilutions or vehicle control to the wells.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the reaction by adding 40 µL of L-AMC substrate solution (final concentration, e.g., 20 ng/µL).[11]
-
Immediately begin monitoring the increase in fluorescence at 37°C for a defined period (e.g., 60 minutes) using a fluorescence plate reader.
-
Calculate the rate of reaction (fluorescence units per minute) for each this compound concentration.
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Antigen Presentation Assay (SIINFEKL Model)
This assay assesses the effect of this compound on the processing and presentation of a specific antigenic peptide in a cellular context using flow cytometry.
Materials:
-
H-2Kb expressing cell line (e.g., EL4, RMA)
-
SIINFEKL precursor peptide (e.g., a longer peptide containing the SIINFEKL sequence) or a vector expressing a protein that contains the SIINFEKL epitope.
-
This compound
-
Anti-H-2Kb-SIINFEKL antibody (clone 25-D1.16), conjugated to a fluorophore (e.g., PE or APC).[3]
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Culture the H-2Kb expressing cells to the desired density.
-
Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 2-4 hours).
-
Introduce the SIINFEKL precursor to the cells. This can be done by pulsing the cells with the peptide (e.g., 1 µM for 1-2 hours) or by transfecting/infecting the cells with a vector expressing the precursor protein.
-
Incubate the cells for a period to allow for antigen processing and presentation (e.g., 4-6 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in flow cytometry staining buffer.
-
Add the fluorophore-conjugated anti-H-2Kb-SIINFEKL antibody at the recommended concentration.
-
Incubate the cells on ice for 30-60 minutes, protected from light.
-
Wash the cells twice with staining buffer to remove unbound antibody.
-
Resuspend the cells in staining buffer and analyze them using a flow cytometer.
-
Quantify the mean fluorescence intensity (MFI) of the stained cells to determine the level of SIINFEKL presentation.
Immunopeptidome Analysis by Mass Spectrometry
This advanced technique allows for the global and unbiased identification and quantification of thousands of peptides presented by MHC class I molecules.
Materials:
-
Cell line of interest
-
This compound
-
Lysis Buffer (e.g., Tris-HCl buffer containing a mild detergent like digitonin or NP-40 to preserve protein complexes)
-
Anti-MHC class I antibody (e.g., W6/32) coupled to beads (e.g., Protein A/G Sepharose)
-
Acidic elution buffer (e.g., 0.1% trifluoroacetic acid)
-
C18 solid-phase extraction columns
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Culture the cells and treat them with this compound or vehicle control for the desired duration.
-
Harvest and wash the cells extensively with cold PBS.
-
Lyse the cells in a buffer that maintains the integrity of the peptide-MHC complexes.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Perform immunoprecipitation of the MHC class I-peptide complexes using the antibody-coupled beads. Incubate the lysate with the beads overnight at 4°C with gentle rotation.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
-
Elute the bound peptides from the MHC class I molecules using an acidic buffer.
-
Separate the peptides from the MHC class I heavy and light chains by filtration or size-exclusion chromatography.
-
Desalt and concentrate the eluted peptides using C18 solid-phase extraction.
-
Analyze the peptide mixture by LC-MS/MS.
-
Identify the peptide sequences from the MS/MS spectra using a database search algorithm.
-
Quantify the relative abundance of the identified peptides between the this compound-treated and control samples.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.
Figure 1: MHC Class I Antigen Presentation Pathway and the Point of this compound Intervention. This diagram illustrates the sequential steps of the MHC class I pathway, from protein degradation in the cytosol to antigen presentation on the cell surface, and highlights the inhibitory action of this compound on ERAP1/ERAP2 within the endoplasmic reticulum.
Figure 2: Experimental Workflow for the In Vitro ERAP1 Inhibition Assay. This flowchart outlines the key steps involved in determining the IC50 of this compound against ERAP1 using a fluorogenic substrate.
Figure 3: Experimental Workflow for the Cellular Antigen Presentation Assay. This flowchart details the procedure for assessing the impact of this compound on the presentation of the SIINFEKL epitope in a cellular context.
Conclusion
This compound is a valuable research tool for dissecting the role of ERAP1 and ERAP2 in MHC class I antigen presentation. Its ability to modulate the immunopeptidome underscores the therapeutic potential of targeting these aminopeptidases in cancer immunotherapy and autoimmune diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate interplay between peptide trimming and immune recognition. Further studies are warranted to fully elucidate the therapeutic window and potential off-target effects of this compound and similar inhibitors in preclinical and clinical settings.
References
- 1. The MHC class I antigen presentation pathway: strategies for viral immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ulab360.com [ulab360.com]
- 4. Frontiers | The ER Aminopeptidases, ERAP1 and ERAP2, synergize to self-modulate their respective activities [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics | Springer Nature Experiments [experiments.springernature.com]
- 7. weizmann.ac.il [weizmann.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. The ER Aminopeptidases, ERAP1 and ERAP2, synergize to self-modulate their respective activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: DG013A Protocol for In Vitro Antigen Presentation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presentation of antigenic peptides by Major Histocompatibility Complex (MHC) class I molecules on the cell surface is a critical step in the adaptive immune response to intracellular pathogens and cancerous cells. This process involves the generation of short peptides in the cytosol, their transport into the endoplasmic reticulum (ER), and subsequent trimming by ER-resident aminopeptidases, primarily Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) and ERAP2. These enzymes play a crucial role in editing the peptide repertoire available for MHC class I loading, thereby influencing the specificity and magnitude of the CD8+ T-cell response.[1][2]
DG013A is a potent, transition-state analogue inhibitor of ERAP1 and ERAP2.[3] By targeting these aminopeptidases, this compound can modulate the trimming of antigenic precursors, leading to an altered landscape of peptides presented by MHC class I molecules.[2] This modulation can either enhance or suppress the presentation of specific epitopes, making this compound a valuable tool for studying the intricacies of antigen processing and a potential therapeutic agent for cancer immunotherapy and autoimmune diseases.[2][4]
This application note provides detailed protocols for utilizing this compound in in vitro assays to investigate its effects on ERAP1 enzymatic activity and antigen presentation. The described assays are fundamental for characterizing the inhibitory potential of this compound and its functional consequences on T-cell responses.
Principle of the Assays
This document outlines three key experimental procedures:
-
In Vitro ERAP1 Enzymatic Assay: This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of recombinant ERAP1. A fluorogenic substrate is used, and the reduction in fluorescence upon addition of this compound allows for the determination of its inhibitory potency (IC50).
-
In Vitro Antigen Presentation Assay: This cell-based assay assesses the impact of this compound on the presentation of a model antigen by cells. A common approach involves expressing a precursor of the ovalbumin-derived peptide SIINFEKL in antigen-presenting cells (APCs). The amount of SIINFEKL peptide presented on the cell surface by MHC class I (specifically H-2Kb) is then quantified using a specific antibody and flow cytometry.[1][5]
-
Cytotoxic T-Lymphocyte (CTL) Assay: This functional assay evaluates the downstream consequence of altered antigen presentation. Effector T-cells specific for the presented antigen are co-cultured with target cells that have been treated with this compound. The ability of the T-cells to recognize and kill the target cells is measured, often through a colorimetric assay like the MTT assay that quantifies cell viability.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: In Vitro Inhibition of ERAP1 by this compound
| Parameter | Value | Reference |
| IC50 vs. human ERAP1 | 36 nM | [3] |
| IC50 vs. human ERAP2 | Potent inhibitor | [8] |
| Inhibition Mechanism | Transition-state analogue | [8] |
Table 2: Effect of this compound on In Vitro Antigen Presentation
| Cell Line | Antigen System | Effect of this compound | Fold Enhancement | Reference |
| HeLa-B27 | ER-targeted minigene | Increased surface presentation | ~2.5-fold | |
| HeLa:Kb | Vaccinia virus expressing N-terminally extended SIINFEKL | Dose-dependent reduction in surface presentation | - | |
| CT26 | GSW11 epitope | Enhanced presentation | Not specified | [4] |
Experimental Protocols
In Vitro ERAP1 Enzymatic Assay
This protocol details the measurement of ERAP1 inhibition by this compound using a fluorogenic substrate.
Materials and Reagents:
-
Recombinant human ERAP1
-
This compound
-
L-Leucine-7-amido-4-methylcoumarin (L-AMC) (fluorogenic substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% (v/v) Triton X-100
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 96-well black microplate, add 20 µL of each this compound dilution. Include wells with Assay Buffer only as a negative control (no inhibition) and wells with a known ERAP1 inhibitor as a positive control.
-
Add 40 µL of recombinant ERAP1 solution (e.g., 5 nM final concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 40 µL of the L-AMC substrate solution (e.g., 10 µM final concentration) to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[9] Continue to monitor the fluorescence at regular intervals for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Antigen Presentation Assay
This protocol describes how to assess the effect of this compound on the presentation of the SIINFEKL peptide on the surface of HeLa cells expressing the H-2Kb MHC class I molecule.
Materials and Reagents:
-
HeLa-Kb cells (HeLa cells stably expressing H-2Kb)
-
Plasmid DNA encoding an ER-targeted, N-terminally extended SIINFEKL precursor
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
PE-conjugated anti-mouse H-2Kb bound to SIINFEKL antibody (clone 25-D1.16)
-
Flow cytometer
Protocol:
-
Seed HeLa-Kb cells in 6-well plates and grow to 70-80% confluency.
-
Transfect the cells with the SIINFEKL precursor plasmid using a suitable transfection reagent according to the manufacturer's protocol.[10]
-
After 4-6 hours of transfection, replace the transfection medium with fresh complete culture medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 24-48 hours.[8]
-
Harvest the cells by gentle scraping. Avoid using trypsin as it can cleave surface proteins.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in FACS buffer (PBS with 1% BSA and 0.02% sodium azide).
-
Add the PE-conjugated anti-SIINFEKL/H-2Kb antibody to the cell suspension and incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
Resuspend the cells in FACS buffer and analyze by flow cytometry, gating on live cells.[1][2]
-
Quantify the mean fluorescence intensity (MFI) of the PE signal, which corresponds to the level of SIINFEKL presentation on the cell surface.
Cytotoxic T-Lymphocyte (CTL) Assay
This protocol outlines a method to determine the effect of this compound-mediated antigen presentation on CTL-mediated killing of target cells using the MTT assay.
Materials and Reagents:
-
Target cells (e.g., CT26 colon carcinoma cells, which are H-2Ld positive and can present certain epitopes)
-
Effector CTLs specific for the antigen of interest (e.g., GSW11-specific CTLs for CT26 cells)
-
This compound
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plate
-
Microplate reader
Protocol:
-
Seed target cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Treat the target cells with various concentrations of this compound for 24 hours.
-
After incubation, carefully remove the medium containing this compound.
-
Add the effector CTLs to the wells at different effector-to-target (E:T) ratios (e.g., 10:1, 20:1, 40:1). Include control wells with target cells only (no CTLs) and target cells with CTLs but no this compound treatment.
-
Co-culture the cells for 4-6 hours at 37°C.
-
After the co-culture period, centrifuge the plate and carefully remove the supernatant containing the CTLs.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 x (1 - (Absorbance of experimental well / Absorbance of target cells only well))
Visualizations
Caption: Antigen presentation pathway and the inhibitory action of this compound.
Caption: Experimental workflows for in vitro antigen presentation and CTL assays.
Caption: Logical relationship of components in the this compound-mediated modulation of antigen presentation.
References
- 1. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. sinobiological.com [sinobiological.com]
Application Notes and Protocols for DG013A in HeLa Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DG013A is a potent phosphinic acid tripeptide mimetic inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) and ERAP2.[1] These zinc-dependent M1-aminopeptidases play a critical role in the final trimming of antigenic peptides before their presentation by Major Histocompatibility Complex (MHC) class I molecules on the cell surface.[2] By inhibiting ERAP1 and ERAP2, this compound can modulate the immunopeptidome, the repertoire of peptides presented by cells, which can have significant implications for cancer immunotherapy and the study of autoimmune diseases.[1][3] HeLa, a human cervical cancer cell line, is a widely used model for studying cancer biology and the effects of therapeutic compounds. These application notes provide detailed protocols for utilizing this compound in HeLa cell-based assays to investigate its effects on antigen presentation, cell viability, and apoptosis.
Mechanism of Action
This compound inhibits the enzymatic activity of ERAP1 and ERAP2, which are located in the endoplasmic reticulum. These enzymes are responsible for trimming oversized peptide precursors to the optimal length of 8-10 amino acids for binding to MHC class I molecules. Inhibition of ERAP1 and ERAP2 by this compound can lead to an altered landscape of peptides presented on the cell surface, potentially revealing neoantigens that can be recognized by the immune system.[3]
Quantitative Data Summary
The following tables summarize the reported inhibitory activity of this compound and key considerations for its use in cell-based assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| ERAP1 | 33 | [1] |
| ERAP2 | 11 | [1] |
| ERAP1 | > 5-fold higher than 33 nM | [2] |
Note: A study by Wilding et al. (2021) reported a significantly weaker affinity for ERAP1 and ERAP2 than previously described, with an IC50 greater than 5-fold higher.[2] Researchers should consider this discrepancy when designing experiments.
Table 2: Cellular Activity and Considerations
| Parameter | Observation | Reference |
| Cellular Permeability | Negligible passive cellular permeability. | [2] |
| Treatment Duration | Long cellular exposures may be required to observe effects. | [2] |
| Off-Target Activities | Potential for competing off-target activities due to its chemotype. | [2] |
Signaling Pathway Diagram
The following diagram illustrates the role of ERAP1 and ERAP2 in the antigen presentation pathway and the point of inhibition by this compound.
Experimental Protocols
Cell Culture
HeLa cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Experimental Workflow Diagram
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for determining the effect of this compound on HeLa cell viability.
Materials:
-
HeLa cells
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
DMEM with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate overnight.[4]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[5] Given the low permeability of this compound, longer incubation times may be necessary.[2]
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[4]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Apoptosis Detection using Annexin V Staining
This protocol outlines the detection of apoptosis in this compound-treated HeLa cells by flow cytometry.
Materials:
-
HeLa cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates at a density of 1-2 x 10⁵ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and controls for the desired time period (e.g., 24-48 hours).
-
Harvest the cells, including both adherent and floating populations, by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[6][7]
Protocol 3: Analysis of HLA Class I Surface Expression by Flow Cytometry
This protocol details the measurement of surface HLA class I levels on HeLa cells following this compound treatment.
Materials:
-
HeLa cells
-
This compound
-
6-well plates
-
FITC- or PE-conjugated anti-human HLA-A,B,C antibody (e.g., clone W6/32)
-
Isotype control antibody
-
PBS
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates and treat with this compound as described in the previous protocols. A 48-hour incubation period has been shown to be effective for observing changes in HLA expression with other compounds.[3]
-
Harvest the cells using a non-enzymatic cell dissociation solution to preserve surface antigens.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in FACS buffer at a concentration of 1 x 10⁶ cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the anti-HLA-A,B,C antibody or the isotype control antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Analyze the samples using a flow cytometer, measuring the mean fluorescence intensity (MFI) to quantify HLA class I surface expression.
Protocol 4: Western Blotting for ERAP1 Expression
This protocol can be used to assess the expression levels of ERAP1 in HeLa cells, which may be relevant for interpreting the effects of this compound.
Materials:
-
HeLa cells
-
This compound
-
6-well plates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ERAP1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat HeLa cells with this compound as required for the experiment.
-
Wash cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERAP1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Troubleshooting and Considerations
-
Low Cellular Permeability of this compound: As noted, this compound has poor passive permeability.[2] This may necessitate the use of higher concentrations or longer incubation times to observe a cellular effect. It is also advisable to include positive controls known to modulate the antigen presentation pathway to validate the assay system.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all treatment groups and does not exceed a cytotoxic level (typically <0.5%).
-
HeLa Cell Heterogeneity: Be aware that different HeLa cell lines can exhibit variability in the expression of antigen processing machinery components, including ERAP2.[8]
-
Assay Controls: Always include appropriate controls in each experiment: untreated cells, vehicle-treated cells, and a positive control if available. For flow cytometry, unstained cells and single-color controls are essential for proper compensation and gating.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Investigating the phosphinic acid tripeptide mimetic this compound as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. rsc.org [rsc.org]
- 5. HeLa TI cell-based assay as a new approach to screen for chemicals able to reactivate the expression of epigenetically silenced genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
Application Notes and Protocols: DG013A in CT26 Murine Colon Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CT26 (Colon Tumor 26) murine colon carcinoma model is a widely utilized syngeneic model in preclinical cancer research, particularly for studying immunotherapies. Derived from a BALB/c mouse, it recapitulates key features of colorectal cancer and is known for its immunogenicity, making it an excellent platform to evaluate novel immuno-oncology agents. DG013A is a phosphinic acid tripeptide mimetic that acts as a potent inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) and Endoplasmic Reticulum Aminopeptidase 2 (ERAP2). These enzymes play a critical role in the final trimming of peptides before their presentation by MHC class I molecules on the cell surface. By inhibiting ERAP1/2, this compound can modulate the peptide repertoire presented by cancer cells, potentially revealing novel antigens and enhancing anti-tumor immune responses.
These application notes provide a comprehensive, albeit theoretical, framework for the application of this compound in the CT26 murine colon carcinoma model, based on the known mechanisms of ERAP inhibition and standard protocols for this tumor model.
Principle of Action: ERAP Inhibition in Cancer Immunology
Endoplasmic Reticulum Aminopeptidases (ERAP1 and ERAP2) are crucial for processing antigenic peptides in the endoplasmic reticulum. They trim the N-terminus of peptides to an optimal length for binding to MHC class I molecules. This peptide-MHC I complex is then transported to the cell surface for presentation to CD8+ cytotoxic T lymphocytes (CTLs). Dysregulation of ERAP1 has been implicated in cancer immune evasion, where the enzyme may destroy tumor-specific antigenic epitopes, rendering cancer cells invisible to the immune system.
This compound, by inhibiting ERAP1 and ERAP2, is hypothesized to alter the landscape of peptides presented on the surface of CT26 tumor cells. This can lead to two primary outcomes favorable for anti-tumor immunity:
-
Generation of Neoantigens: Inhibition of ERAP enzymes can lead to the presentation of a novel set of peptides that are not typically displayed, effectively creating new targets (neoantigens) for the immune system.
-
Enhanced T-cell and NK-cell Recognition: The altered peptide repertoire can lead to increased recognition and killing of tumor cells by both CD8+ T-cells and Natural Killer (NK) cells.[1][2][3]
The inhibition of ERAP1 has been shown to sensitize mouse tumor models to immune checkpoint blockade, an effect dependent on CD8+ T cells and NK cells.[4]
This compound: Compound Profile
| Property | Description | Reference |
| Mechanism of Action | Phosphinic acid tripeptide mimetic inhibitor of ERAP1 and ERAP2. | --INVALID-LINK-- |
| IC50 Values | ERAP1: 33 nM, ERAP2: 11 nM | --INVALID-LINK-- |
| Potential Applications | Cancer, Autoimmune Diseases | --INVALID-LINK-- |
Experimental Protocols
I. In Vitro Assessment of this compound on CT26 Cells
Objective: To determine the direct effect of this compound on CT26 cell viability and its ability to modulate the cell surface peptide repertoire.
Materials:
-
CT26 murine colon carcinoma cell line
-
This compound
-
Complete RPMI-1640 medium (with 10% FBS)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Antibodies for flow cytometry (anti-mouse H-2Kᵈ/H-2Dᵈ, anti-mouse CD80, anti-mouse CD86)
-
Mass spectrometer for immunopeptidomics
Protocol:
-
Cell Culture: Culture CT26 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Cytotoxicity Assay:
-
Seed CT26 cells in 96-well plates.
-
After 24 hours, treat cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Assess cell viability using a standard cytotoxicity assay.
-
-
Immunopeptidomics Analysis:
-
Culture CT26 cells to ~80% confluency and treat with a non-toxic concentration of this compound (determined from the cytotoxicity assay) for 48-72 hours.
-
Harvest cells and isolate MHC class I peptide complexes by immunoaffinity purification.
-
Analyze the eluted peptides by mass spectrometry to identify changes in the presented peptide repertoire.
-
-
Flow Cytometry:
-
Treat CT26 cells with this compound as in the immunopeptidomics protocol.
-
Stain cells with fluorescently labeled antibodies against MHC class I and co-stimulatory molecules.
-
Analyze by flow cytometry to assess changes in surface protein expression.
-
II. In Vivo Efficacy Study of this compound in the CT26 Syngeneic Model
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with an immune checkpoint inhibitor (e.g., anti-PD-1).
Materials:
-
6-8 week old female BALB/c mice
-
CT26 cells
-
This compound
-
Anti-mouse PD-1 antibody
-
Vehicle control (e.g., saline, PBS)
-
Matrigel (optional)
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation:
-
Subcutaneously inject 1 x 10⁵ to 1 x 10⁶ CT26 cells in 100 µL of PBS (or a 1:1 mixture with Matrigel) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements (Volume = 0.5 x Length x Width²).
-
When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (dose to be determined by MTD studies)
-
Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, twice weekly)
-
Group 4: this compound + Anti-PD-1 antibody
-
-
Dosing and Administration:
-
Administer this compound and vehicle according to a predetermined schedule (e.g., daily oral gavage).
-
Administer anti-PD-1 antibody as per the established protocol.
-
-
Efficacy Endpoints:
-
Measure tumor volume 2-3 times per week.
-
Monitor body weight as an indicator of toxicity.
-
Record survival data.
-
At the end of the study, excise tumors for weight measurement and further analysis.
-
III. Pharmacodynamic and Immune Monitoring
Objective: To assess the immunological changes in the tumor microenvironment induced by this compound treatment.
Materials:
-
Tumor samples from the in vivo efficacy study
-
Spleens from treated mice
-
Flow cytometry antibodies for immune cell phenotyping (CD45, CD3, CD4, CD8, NK1.1, F4/80, Gr-1, etc.)
-
Reagents for cytokine analysis (e.g., ELISA, Luminex)
-
Materials for immunohistochemistry (IHC)
Protocol:
-
Tumor-Infiltrating Lymphocyte (TIL) Analysis:
-
At a designated time point or at the end of the study, harvest tumors and prepare single-cell suspensions.
-
Perform multi-color flow cytometry to quantify different immune cell populations within the tumor.
-
-
Splenocyte Analysis:
-
Prepare single-cell suspensions from the spleens of treated mice.
-
Analyze immune cell populations by flow cytometry.
-
Perform ex vivo T-cell activation assays by co-culturing splenocytes with irradiated CT26 cells and measuring cytokine production.
-
-
Immunohistochemistry:
-
Fix and paraffin-embed tumor tissues.
-
Perform IHC staining for key immune markers (e.g., CD8, NKp46) to visualize immune cell infiltration.
-
Data Presentation
Table 1: Hypothetical In Vivo Efficacy of this compound in the CT26 Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Number of Complete Responders |
| Vehicle | 1500 ± 250 | - | 0/10 |
| This compound | 1050 ± 200 | 30% | 1/10 |
| Anti-PD-1 | 825 ± 180 | 45% | 2/10 |
| This compound + Anti-PD-1 | 450 ± 150 | 70% | 5/10 |
Table 2: Hypothetical Analysis of Tumor-Infiltrating Lymphocytes (TILs)
| Treatment Group | % CD8+ T-cells of CD45+ cells | % NK cells of CD45+ cells | CD8+/Treg Ratio |
| Vehicle | 5.2 ± 1.1 | 2.1 ± 0.5 | 1.5 |
| This compound | 8.5 ± 1.5 | 3.8 ± 0.8 | 3.2 |
| Anti-PD-1 | 10.1 ± 2.0 | 3.5 ± 0.7 | 4.0 |
| This compound + Anti-PD-1 | 15.3 ± 2.5 | 5.2 ± 1.0 | 6.5 |
Visualizations
Caption: ERAP1/2 Signaling Pathway and the Mechanism of this compound Inhibition.
References
- 1. Frontiers | A Role for Naturally Occurring Alleles of Endoplasmic Reticulum Aminopeptidases in Tumor Immunity and Cancer Pre-Disposition [frontiersin.org]
- 2. healthdisgroup.us [healthdisgroup.us]
- 3. mdpi.com [mdpi.com]
- 4. Targeting the aminopeptidase ERAP enhances antitumor immunity by disrupting the NKG2A-HLA-E inhibitory checkpoint. | Broad Institute [broadinstitute.org]
Application Notes and Protocols for DG013A in Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DG013A is a potent, phosphinic acid tripeptide mimetic inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) and ERAP2.[1][2][3] These aminopeptidases play a crucial role in the final trimming of peptides presented by Major Histocompatibility Complex (MHC) class I molecules on the cell surface.[4][5][6][7] By inhibiting ERAP1 and ERAP2, this compound alters the immunopeptidome, the repertoire of peptides presented to the immune system. This modulation can lead to the generation of novel neoantigens, making cancer cells more visible to and susceptible to killing by cytotoxic T lymphocytes (CTLs).[8][9][10][11] These application notes provide a comprehensive overview of this compound and protocols for its use in in vivo cancer immunotherapy studies.
It is important to note that while this compound demonstrates high biochemical potency, its physicochemical properties suggest low passive cellular permeability.[2] Therefore, the translation of in vitro potency to in vivo efficacy should be approached with caution, and experimental results should be interpreted accordingly.
Mechanism of Action
This compound targets ERAP1 and ERAP2, zinc-dependent M1-aminopeptidases located in the endoplasmic reticulum.[2] ERAP1 and ERAP2 are responsible for trimming the N-terminus of peptide precursors to the optimal length of 8-10 amino acids for binding to MHC class I molecules.[12] Inhibition of these enzymes by this compound leads to the presentation of an altered set of peptides, including potentially novel tumor-associated antigens, which can stimulate a robust anti-tumor immune response.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Conditions | Reference |
| ERAP1 | 33 | Recombinant human ERAP1, fluorogenic substrate | [1] |
| ERAP2 | 11 | Recombinant human ERAP2, fluorogenic substrate | [1] |
| ERAP1 (wt) | 36 | Recombinant wild-type ERAP1, kinetic analysis | [13] |
| ERAP1 (2mut variant) | 225 | Recombinant 2mut variant ERAP1, kinetic analysis | [13] |
| ERAP1 (4mut variant) | 836 | Recombinant 4mut variant ERAP1, kinetic analysis | [13] |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 568.61 | [1] |
| Predicted Cellular Passive Permeability | Negligible | [2] |
Signaling Pathway
Caption: ERAP1/ERAP2 inhibition by this compound alters antigen presentation.
Experimental Protocols
In Vitro ERAP1/ERAP2 Inhibition Assay
Objective: To determine the in vitro potency of this compound against ERAP1 and ERAP2.
Materials:
-
Recombinant human ERAP1 and ERAP2
-
Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add recombinant ERAP1 or ERAP2 to each well.
-
Add the this compound dilutions to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity over time using a plate reader (Excitation/Emission ~380/460 nm).
-
Calculate the rate of reaction for each this compound concentration.
-
Determine the IC50 value by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Representative In Vivo Tumor Growth Study (Syngeneic Mouse Model)
Disclaimer: Due to the reported low cell permeability of this compound, this protocol is a representative methodology for evaluating ERAP1/ERAP2 inhibitors in vivo. The efficacy of this compound in such a model has not been extensively reported.
Objective: To evaluate the anti-tumor efficacy of an ERAP1/ERAP2 inhibitor in a syngeneic mouse model.
Materials:
-
6-8 week old female C57BL/6 mice
-
Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)
-
This compound or other ERAP1/ERAP2 inhibitor
-
Vehicle control (e.g., saline, DMSO/PEG solution)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of sterile PBS into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: Administer the ERAP1/ERAP2 inhibitor (e.g., 10-50 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection, oral gavage) daily or as determined by pharmacokinetic studies.
-
Endpoint: Continue treatment for a predefined period (e.g., 2-3 weeks) or until tumors in the control group reach a predetermined endpoint size.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration, flow cytometry). Plot the mean tumor volume over time for each group.
Caption: Workflow for an in vivo tumor growth study.
Immunopeptidome Analysis by Mass Spectrometry
Objective: To identify the changes in the MHC class I-presented peptide repertoire upon treatment with this compound.
Materials:
-
Tumor cells treated with this compound or vehicle
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Immunoaffinity column with pan-MHC class I antibody (e.g., W6/32)
-
Acid for peptide elution (e.g., 0.1% trifluoroacetic acid)
-
C18 solid-phase extraction cartridges
-
LC-MS/MS instrument
Procedure:
-
Cell Lysis: Lyse the treated and control cells to solubilize membrane proteins.
-
Immunoaffinity Purification: Pass the cell lysate through the pan-MHC class I antibody column to capture MHC-peptide complexes.
-
Washing: Wash the column extensively to remove non-specifically bound proteins.
-
Peptide Elution: Elute the bound peptides from the MHC molecules using an acidic solution.
-
Desalting: Desalt and concentrate the eluted peptides using C18 cartridges.
-
LC-MS/MS Analysis: Analyze the peptide samples by LC-MS/MS to determine their sequences.
-
Data Analysis: Compare the peptide repertoires of the this compound-treated and control samples to identify differentially presented peptides.
Conclusion
This compound is a valuable research tool for studying the role of ERAP1 and ERAP2 in cancer immunotherapy. Its ability to modulate the immunopeptidome offers a promising strategy for enhancing anti-tumor immunity. However, researchers should be mindful of its potential limitations in vivo due to low cell permeability when designing and interpreting experiments. The provided protocols offer a framework for investigating the in vitro and potential in vivo effects of this compound and similar ERAP1/ERAP2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigating the phosphinic acid tripeptide mimetic this compound as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the phosphinic acid tripeptide mimetic this compound as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Molecular pathways for antigenic peptide generation by ER aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Aminopeptidase ERAP1 in Human Pathology—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 11. Combining ERAP1 silencing and entinostat therapy to overcome resistance to cancer immunotherapy in neuroblastoma [iris.uniroma1.it]
- 12. Frontiers | The ER Aminopeptidases, ERAP1 and ERAP2, synergize to self-modulate their respective activities [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for DG013A in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DG013A is a potent, phosphinic acid-based tripeptide mimetic inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) and Endoplasmic Reticulum Aminopeptidase 2 (ERAP2).[1][2] These zinc-dependent M1-aminopeptidases play a crucial role in the final trimming of antigenic peptides within the endoplasmic reticulum before their presentation by Major Histocompatibility Complex (MHC) class I molecules on the cell surface.[2][3] Genetic polymorphisms in ERAP1 are strongly associated with several autoimmune diseases, particularly MHC-I-opathies such as ankylosing spondylitis and Behçet's disease.[2][4] By inhibiting ERAP1 and ERAP2, this compound alters the immunopeptidome, the repertoire of peptides presented to the immune system. This modulation can lead to a dampening of the autoimmune response, making this compound a valuable research tool for investigating the role of antigen presentation in autoimmunity and for the preclinical validation of ERAP enzymes as therapeutic targets.[4][5]
Mechanism of Action
This compound acts as a transition-state analogue inhibitor, binding to the active site of ERAP1 and ERAP2 to block their enzymatic activity.[6] This inhibition prevents the trimming of oversized peptide precursors to the optimal 8-10 amino acid length required for stable binding to MHC class I molecules. Consequently, the landscape of peptides presented on the cell surface is altered, which can affect the activation of autoreactive CD8+ T cells.[5] Furthermore, studies have shown that this compound can reduce the differentiation of pro-inflammatory Th17 cells, suggesting a broader impact on T-cell mediated immunity.[5]
Applications and Limitations
Applications:
-
In vitro and cell-based screening: this compound is suitable for use in biochemical assays to determine the inhibitory activity against recombinant ERAP1 and ERAP2.[3] It can also be used in cell-based assays to study the downstream effects of ERAP inhibition on antigen presentation and T-cell responses.[5]
-
Mechanism of action studies: As a tool compound, this compound can be used to investigate the role of ERAP1 and ERAP2 in various cellular processes related to autoimmunity.
-
Target validation: this compound can be employed in preclinical studies to help validate ERAP1 and ERAP2 as therapeutic targets for autoimmune diseases.
Critical Limitations:
-
Poor Cell Permeability: A significant limitation of this compound is its negligible passive cellular permeability.[3] This is attributed to its highly charged phosphinic acid moiety.[2]
-
Implications for Experimental Design: Due to its poor permeability, achieving intracellular concentrations of this compound sufficient for ERAP inhibition in cell-based assays may require long incubation times or high concentrations.[3] Researchers should be aware that such conditions can lead to off-target effects.[3] Any cellular effects attributed to ERAP1 inhibition using this compound should be interpreted with caution and ideally corroborated with other methods, such as genetic knockdown of ERAP1.[3]
-
In Vivo Use: The poor permeability of this compound makes its use in in vivo animal models challenging. No studies detailing the use of this compound in animal models of autoimmune disease were identified. Researchers planning in vivo experiments should consider formulation strategies to improve bioavailability or use analogues with improved pharmacokinetic properties.
Quantitative Data
The following tables summarize the reported in vitro inhibitory activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against ERAP Aminopeptidases
| Target | IC50 (nM) | Notes |
| ERAP1 | 33 | One study reported a >5-fold weaker affinity.[3] |
| ERAP2 | 11 |
Table 2: Inhibitory Activity against Fluorogenic Substrate
| Enzyme | Substrate | IC50 (nM) |
| ERAP1 | 10-mer fluorogenic peptide | 55 |
Signaling and Experimental Workflow Diagrams
Caption: this compound inhibits ERAP1/ERAP2, altering antigen presentation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigating the phosphinic acid tripeptide mimetic this compound as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating the phosphinic acid tripeptide mimetic this compound as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying T-Cell Responses Using DG013A
For Researchers, Scientists, and Drug Development Professionals
Introduction
DG013A is a potent, phosphinic acid-based tripeptide mimetic inhibitor of Endoplasmic Reticulum Aminopeptidases 1 and 2 (ERAP1 and ERAP2).[1][2][3][4] These zinc-dependent metalloproteases play a crucial role in the final trimming of antigenic peptides within the endoplasmic reticulum before their presentation by Major Histocompatibility Complex (MHC) class I molecules on the cell surface.[1][5][6] By inhibiting ERAP1 and ERAP2, this compound alters the repertoire of peptides presented to CD8+ cytotoxic T-lymphocytes (CTLs), thereby modulating T-cell responses. This property makes this compound a valuable research tool for investigating antigen presentation pathways and their role in cancer immunology and autoimmune diseases.[2][7]
Mechanism of Action: this compound acts as a competitive inhibitor of ERAP1 and ERAP2, targeting their catalytic sites.[5] Inhibition of these enzymes can lead to the presentation of a different set of peptides on the cell surface, which may include neoantigens in cancer cells, potentially enhancing anti-tumor T-cell responses.[8] Conversely, in the context of autoimmunity, altering the peptide repertoire could prevent the presentation of autoantigens, thus dampening pathogenic T-cell activity.
Note on Cellular Permeability: There is conflicting evidence regarding the cellular permeability of this compound. One study has reported that this compound has negligible passive cellular permeability, which may limit its utility as an intracellular probe and suggests that observed cellular effects could arise from long exposure times or off-target activities.[9][10] However, other research has demonstrated a dose-dependent effect of this compound on the presentation of specific antigens on the cell surface, implying sufficient cellular entry to engage its intracellular targets.[7][8] Researchers should consider these findings when designing and interpreting experiments.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference(s) |
| ERAP1 | 33 | [2][3] |
| ERAP2 | 11 | [2][3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | Not Publicly Available | |
| Molecular Formula | C30H41N4O5P | [9] |
| Molecular Weight | 584.65 g/mol | [9] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Antigen Presentation
This protocol details a cell-based assay to evaluate the effect of this compound on the presentation of a specific antigen by antigen-presenting cells (APCs).
Materials:
-
Antigen-presenting cells (e.g., HeLa cells, murine colon carcinoma CT26 cells)[7]
-
A T-cell hybridoma specific for the antigen of interest (e.g., CCD2Z for the GSW11 epitope)[7]
-
This compound (solubilized in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium
-
LacZ substrate (e.g., CPRG)
-
96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Cell Seeding: Seed APCs in a 96-well plate at a density that allows for optimal growth over the course of the experiment.
-
This compound Treatment: The following day, treat the APCs with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for 48 hours.[7] Include a vehicle control (e.g., DMSO).
-
T-Cell Hybridoma Co-culture: After the 48-hour incubation, add the specific T-cell hybridoma to the wells containing the treated APCs.
-
Incubation: Co-culture the APCs and T-cell hybridomas for 18-24 hours.
-
LacZ Assay: Lyse the cells and add the LacZ substrate.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Normalize the results to the vehicle control to determine the dose-dependent effect of this compound on antigen presentation. An increase in signal indicates enhanced presentation of the specific epitope.
Protocol 2: Assessment of this compound's Impact on Cytotoxic T-Lymphocyte (CTL) Activity
This protocol outlines a method to determine if this compound-mediated alteration of the immunopeptidome on target cells enhances their killing by CTLs.
Materials:
-
Target cells (e.g., tumor cell line)
-
CD8+ T-cells specific for an antigen expressed by the target cells
-
This compound
-
Complete cell culture medium
-
Cytotoxicity assay kit (e.g., LDH release assay, Calcein-AM release assay)
-
96-well U-bottom plate
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader or flow cytometer
Procedure:
-
Target Cell Treatment: Treat the target cells with various concentrations of this compound for 48-72 hours to allow for modulation of the presented peptide repertoire.
-
Co-culture: On the day of the assay, wash the this compound-treated target cells and co-culture them with the antigen-specific CD8+ T-cells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1) in a 96-well U-bottom plate.
-
Incubation: Incubate the co-culture for 4-6 hours at 37°C.
-
Cytotoxicity Measurement: Measure target cell lysis using a standard cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of specific lysis for each condition. An increase in specific lysis in the this compound-treated groups compared to the control would indicate enhanced CTL-mediated killing.
Protocol 3: Analysis of Cytokine Production by T-Cells
This protocol describes how to measure the cytokine profile of T-cells upon stimulation with APCs pre-treated with this compound.
Materials:
-
Antigen-presenting cells (APCs)
-
CD8+ or CD4+ T-cells
-
This compound
-
Antigenic peptide or protein
-
Complete cell culture medium
-
Cytokine analysis kit (e.g., ELISA, Luminex, or intracellular cytokine staining for flow cytometry)
-
96-well plate
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
APC Treatment: Treat APCs with this compound at various concentrations for 48 hours.
-
Antigen Loading: During the last 4-6 hours of this compound treatment, pulse the APCs with the specific antigenic peptide or protein.
-
Co-culture: Wash the APCs to remove excess peptide and co-culture them with CD8+ or CD4+ T-cells.
-
Incubation: Incubate the co-culture for 24-72 hours.
-
Cytokine Measurement:
-
For secreted cytokines: Collect the culture supernatant and measure the concentration of cytokines (e.g., IFN-γ, TNF-α, IL-2) using ELISA or a multiplex bead array.
-
For intracellular cytokines: In the final hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A). Then, harvest the cells, stain for surface markers (e.g., CD8, CD4) and intracellular cytokines, and analyze by flow cytometry.[11]
-
-
Data Analysis: Compare the cytokine production profiles of T-cells stimulated with this compound-treated APCs to those stimulated with control-treated APCs.
Visualizations
Caption: this compound inhibits ERAP1/ERAP2, altering antigen presentation and T-cell activation.
Caption: Workflow for studying T-cell responses to this compound-treated APCs.
References
- 1. Molecular pathways for antigenic peptide generation by ER aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging multifunctional roles of ERAP1, ERAP2 and IRAP between antigen processing and renin-angiotensin system modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Investigating the phosphinic acid tripeptide mimetic this compound as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unveiling the impact of ERAP1 and ERAP2 on migration, angiogenesis and ER stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Investigating the phosphinic acid tripeptide mimetic this compound as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytometric analysis of T cell phenotype using cytokine profiling for improved manufacturing of an EBV‐specific T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
DG013A: A Chemical Probe for Elucidating ERAP1 Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a critical zinc-dependent M1-aminopeptidase involved in the final stages of the antigen processing and presentation pathway.[1] Located in the endoplasmic reticulum, ERAP1 trims the N-terminus of peptides that are destined for loading onto Major Histocompatibility Complex (MHC) class I molecules.[1][2] This trimming process is essential for generating the optimal peptide repertoire for presentation to CD8+ T cells, thereby playing a pivotal role in the adaptive immune response.[2][3] Dysregulation of ERAP1 activity has been implicated in various autoimmune diseases, such as ankylosing spondylitis, and in cancer.[4][5]
DG013A is a potent, phosphinic acid tripeptide mimetic inhibitor that acts as a transition-state analog for ERAP1 and its close homolog ERAP2.[6][7] Its ability to inhibit ERAP1 with low nanomolar affinity has made it a valuable chemical probe for studying the biological functions of this enzyme.[4][8] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed protocols for its use in biochemical and cellular assays.
Mechanism of Action
This compound is a rationally designed, mechanism-based inhibitor of M1 aminopeptidases.[7] Its chemical structure mimics the transition state of peptide cleavage, allowing it to bind with high affinity to the active site of ERAP1.[6] The phosphinic acid moiety of this compound coordinates with the catalytic zinc ion in the enzyme's active site, effectively blocking its hydrolytic activity.[8] The tripeptide-like structure of this compound also allows it to interact with the S1, S1', and S2' substrate-binding pockets of ERAP1, contributing to its high potency and selectivity.[6][9]
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Reference(s) |
| Human ERAP1 | 33 - 55 | [9][10] |
| Human ERAP2 | 11 | [10] |
| Human IRAP | 30 | [9] |
| Human APN | 3.7 | [9] |
Note: IC50 values can vary depending on the specific assay conditions.
Cellular Activity of this compound
| Cell Line | Assay | Effect | Reference(s) |
| HeLa:Kb cells | SIINFEKL epitope presentation | Dose-dependent reduction | [3] |
| HeLa-B27 cells | SRHFLAFSFR epitope presentation | Enhancement | [9] |
| CT26 cells | GSW11 neoantigen presentation | Rescue | [9] |
| Melanoma cells | LEQLESIINFEKL precursor processing | Reduction of SIINFEKL presentation | [9] |
Experimental Protocols
In Vitro ERAP1 Enzymatic Assay
This protocol describes a fluorogenic assay to determine the inhibitory activity of this compound against recombinant ERAP1.
Materials:
-
Recombinant human ERAP1
-
Fluorogenic substrate (e.g., Leucine-7-amido-4-methylcoumarin, Leu-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound
-
DMSO (for compound dilution)
-
384-well black plates
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations.
-
Add a fixed concentration of recombinant ERAP1 to each well of the 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate Leu-AMC to each well.
-
Immediately measure the fluorescence intensity over time using a plate reader.
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
Cellular Antigen Presentation Assay
This protocol outlines a flow cytometry-based assay to assess the effect of this compound on the presentation of a specific peptide-MHC complex on the cell surface.
Materials:
-
Cell line expressing the desired MHC class I allele and a precursor of the antigenic peptide (e.g., HeLa:Kb cells with a precursor of SIINFEKL).[3]
-
This compound
-
Cell culture medium
-
Antibody specific for the peptide-MHC complex (e.g., 25-D1.16 for SIINFEKL-H2-Kb)
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 24-48 hours).
-
Harvest the cells and wash them with FACS buffer (e.g., PBS with 1% BSA).
-
Incubate the cells with the primary antibody specific for the peptide-MHC complex of interest.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with a fluorescently labeled secondary antibody.
-
Wash the cells to remove unbound secondary antibody.
-
Resuspend the cells in FACS buffer and analyze the fluorescence intensity by flow cytometry.
-
Quantify the mean fluorescence intensity (MFI) for each treatment condition to determine the effect of this compound on antigen presentation.[2]
Visualizations
Caption: ERAP1's role in the MHC class I antigen presentation pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing this compound as an ERAP1 inhibitor.
Limitations and Considerations
While this compound is a potent inhibitor of ERAP1 in biochemical assays, its utility as a cellular probe has been a subject of discussion.[6] Studies have shown that this compound has negligible passive permeability across cell membranes, which may limit its access to the endoplasmic reticulum where ERAP1 resides.[6] Therefore, observed cellular effects might require high concentrations or long incubation times. Researchers should carefully consider these limitations when designing and interpreting experiments using this compound in cellular contexts. It is also important to note that this compound inhibits other M1 aminopeptidases, such as ERAP2 and IRAP, which should be taken into account when attributing cellular phenotypes solely to ERAP1 inhibition.[7][9] The development of more cell-permeable and selective ERAP1 inhibitors remains an active area of research.[6]
References
- 1. ERAP1 - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the phosphinic acid tripeptide mimetic this compound as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ERAP1 is a critical regulator of inflammasome-mediated proinflammatory and ER stress responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the phosphinic acid tripeptide mimetic this compound as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing DG013A Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DG013A is a potent phosphinic acid tripeptide mimetic inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) and Endoplasmic Reticulum Aminopeptidase 2 (ERAP2).[1][2][3][4][5] These zinc-dependent M1-aminopeptidases play a crucial role in the final trimming of antigenic peptide precursors within the endoplasmic reticulum before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules.[1][3][6] By inhibiting ERAP1 and ERAP2, this compound modulates the repertoire of peptides presented on the cell surface, a mechanism with significant therapeutic potential in oncology and autoimmune diseases.[1][2][3] These application notes provide a detailed overview of methods to assess the efficacy of this compound in a cell culture setting.
Mechanism of Action
This compound acts as a competitive, mechanism-based inhibitor of ERAP1 and ERAP2.[1] The inhibition of these enzymes alters the landscape of peptides presented by MHC class I molecules, which can lead to an enhanced cytotoxic T-lymphocyte (CTL) response against cancer cells or a modulation of autoimmune responses.[1][7] It is important to note that some studies suggest this compound has low passive permeability across cell membranes, which may necessitate longer incubation times in cellular assays to observe an effect.[3][8]
Quantitative Data Summary
The inhibitory activity of this compound against ERAP1 and ERAP2 has been determined in biochemical assays. The reported half-maximal inhibitory concentration (IC50) values are summarized below.
| Target | Reported IC50 (nM) | Reference |
| ERAP1 | 33 | [2] |
| ERAP2 | 11 | [2] |
| ERAP1 | 36 | [9] |
| 2mut-ERAP1 | 225 | [9] |
| 4mut-ERAP1 | 836 | [9] |
Note: IC50 values can vary depending on the assay conditions and the specific protein variants used.[3]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing this compound efficacy.
Caption: this compound inhibits ERAP1/2-mediated peptide trimming in the ER.
Caption: General workflow for evaluating this compound in cell culture.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the efficacy of this compound.
Cell Viability and Cytotoxicity Assays
It is crucial to determine the cytotoxic profile of this compound to identify a suitable concentration range for efficacy studies and to ensure that observed effects are not due to non-specific toxicity.
a. MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]
-
Materials:
-
Target cells
-
This compound
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
b. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.[12]
-
Materials:
-
Target cells treated with this compound as in the MTT assay.
-
LDH assay kit (commercially available)
-
Microplate reader
-
-
Protocol:
-
Following treatment with this compound, collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).
-
Measure the absorbance according to the kit's protocol.
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
-
Western Blotting for ERAP1/ERAP2 Expression
This protocol is to confirm the expression of the target enzymes, ERAP1 and ERAP2, in the chosen cell line.[13][14][15][16]
-
Materials:
-
Cell lysate from the target cell line
-
RIPA or a similar lysis buffer[14]
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes[13]
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[13]
-
Primary antibodies against ERAP1 and ERAP2
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies[13]
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Sample Preparation: Lyse the cells in ice-cold lysis buffer and determine the protein concentration.[15]
-
SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-30 µg) by boiling in Laemmli buffer and load onto an SDS-PAGE gel.[13][15] Run the gel to separate proteins by size.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ERAP1, ERAP2, and a loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[16]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[16]
-
Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR can be used to assess whether this compound treatment alters the mRNA expression levels of genes involved in the antigen presentation pathway.[17][18]
-
Materials:
-
Cells treated with this compound
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit[17]
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., ERAP1, ERAP2, TAP1, TAP2, B2M) and housekeeping genes (e.g., GAPDH, ACTB)
-
qPCR instrument
-
-
Protocol:
-
RNA Extraction: Lyse the this compound-treated and control cells and extract total RNA according to the kit manufacturer's protocol.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[17]
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA.[17]
-
qPCR: Set up the qPCR reaction with the cDNA, primers, and master mix. Run the reaction on a qPCR instrument.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping genes.
-
Antigen Presentation Assay via Flow Cytometry
This is a key functional assay to directly measure the effect of this compound on the presentation of specific peptide-MHC class I complexes on the cell surface.
-
Materials:
-
Target cells (e.g., HeLa cells)[6]
-
Method to introduce a specific extended peptide precursor into the cells (e.g., viral infection or transfection)[6]
-
This compound
-
Antibody specific to the final processed peptide-MHC complex (e.g., 25-D1.16 for SIINFEKL-H-2Kb)
-
Fluorophore-conjugated secondary antibody or a directly conjugated primary antibody
-
Flow cytometer
-
-
Protocol:
-
Introduce the extended peptide precursor into the target cells.
-
Treat the cells with a range of concentrations of this compound for a predetermined duration.
-
Harvest the cells and wash them with FACS buffer (PBS with 1-2% BSA).
-
Incubate the cells with the primary antibody specific for the peptide-MHC complex on ice.
-
Wash the cells to remove unbound primary antibody.
-
If the primary antibody is not directly conjugated, incubate the cells with a fluorophore-conjugated secondary antibody on ice in the dark.
-
Wash the cells again.
-
Resuspend the cells in FACS buffer and analyze them using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of surface peptide-MHC complexes.
-
Cytotoxic T-Cell (CTL) Response Assay
This assay assesses the ultimate immunological consequence of altered antigen presentation by measuring the activation or killing capacity of CTLs.
-
Materials:
-
This compound-treated target cells expressing the relevant antigen.
-
A CTL line specific for the antigen presented by the target cells.
-
Assay for CTL activation (e.g., IFN-γ ELISA or ELISpot) or target cell killing (e.g., chromium-51 release assay or a non-radioactive alternative).
-
-
Protocol (Example using IFN-γ ELISpot):
-
Coat an ELISpot plate with an anti-IFN-γ capture antibody.
-
Treat target cells with this compound as previously described.
-
Co-culture the this compound-treated target cells with the specific CTLs in the coated ELISpot plate for 18-24 hours.
-
Wash the plate and add a biotinylated anti-IFN-γ detection antibody.
-
Wash and add streptavidin-HRP.
-
Add a substrate that produces a colored precipitate.
-
Count the spots, where each spot represents an IFN-γ-secreting (activated) T-cell.
-
Compare the number of spots generated in response to this compound-treated versus untreated target cells.
-
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Investigating the phosphinic acid tripeptide mimetic this compound as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [repository.icr.ac.uk]
- 5. Investigating the phosphinic acid tripeptide mimetic this compound as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 11. jrmds.in [jrmds.in]
- 12. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. bio-rad.com [bio-rad.com]
- 18. Cell culture and QRT PCR Gene Expression | Culture Collections [culturecollections.org.uk]
Application Notes and Protocols: DG013A in Combination with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of immune checkpoint inhibitors (ICIs) has revolutionized cancer therapy. However, a significant portion of patients do not respond to these therapies, often due to insufficient tumor immunogenicity. A key factor in the immune recognition of cancer cells is the presentation of tumor-associated antigens (TAAs) and neoantigens by major histocompatibility complex (MHC) class I molecules. The generation of these antigenic peptides is a multi-step process, with final trimming in the endoplasmic reticulum by ER aminopeptidases (ERAP1 and ERAP2) being a critical determinant of the peptide repertoire presented on the cell surface.
DG013A is a phosphinic acid tripeptide mimetic that acts as a potent inhibitor of both ERAP1 and ERAP2. By inhibiting these enzymes, this compound can alter the landscape of peptides presented by MHC class I molecules. This modulation can lead to the presentation of novel, immunogenic epitopes that might otherwise be destroyed, thereby enhancing the visibility of tumor cells to the immune system. The resulting increase in tumor immunogenicity provides a strong rationale for combining this compound with checkpoint inhibitors to augment anti-tumor immune responses and overcome resistance to immunotherapy.
While preclinical and clinical data for the direct combination of this compound with checkpoint inhibitors are not yet available, studies with other ERAP inhibitors have shown promising results. For instance, the ERAP1 inhibitor GRWD5769 is currently in a phase 1/2 clinical trial in combination with the PD-1 inhibitor cemiplimab for patients with advanced solid tumors. These studies support the hypothesis that ERAP inhibition can synergize with checkpoint blockade to induce durable anti-tumor immunity.
These application notes provide a comprehensive overview of the scientific rationale, potential applications, and detailed experimental protocols for investigating the combination of this compound with checkpoint inhibitors.
Mechanism of Action and Scientific Rationale
The combination of this compound and checkpoint inhibitors is based on a synergistic mechanism aimed at enhancing anti-tumor immunity through two distinct but complementary pathways.
This compound: Modulating the Immunopeptidome
Endoplasmic Reticulum Aminopeptidases (ERAP1 and ERAP2) are critical for the final trimming of antigenic peptides before they are loaded onto MHC class I molecules. These enzymes can either generate the final epitope or destroy it by excessive trimming. This compound, by inhibiting ERAP1 and ERAP2, alters this trimming process. This can lead to:
-
Generation of Novel Neoantigens: Inhibition of ERAP enzymes can result in the presentation of a different set of peptides on the tumor cell surface, including novel neoantigens that can be recognized by the immune system.
-
Enhanced T-Cell and NK-Cell Recognition: The altered peptide repertoire can lead to increased recognition and killing of tumor cells by cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells. Studies have shown that ERAP1 inhibition can make cancer cells more susceptible to immune cell-mediated lysis.
Checkpoint Inhibitors: Unleashing the Immune Response
Immune checkpoints, such as the PD-1/PD-L1 axis, are inhibitory pathways that regulate the duration and amplitude of immune responses to prevent excessive tissue damage. Tumors can exploit these pathways to evade immune destruction. Checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies, block these inhibitory signals, thereby "releasing the brakes" on the immune system and allowing T-cells to effectively attack cancer cells.
Synergistic Effect
The combination of this compound and checkpoint inhibitors is hypothesized to create a powerful anti-tumor effect. This compound enhances the "visibility" of tumor cells to the immune system by promoting the presentation of immunogenic antigens, while checkpoint inhibitors ensure that the responding T-cells are fully active and capable of eliminating the tumor cells. This dual approach has the potential to convert "cold" tumors (lacking immune infiltration) into "hot" tumors that are responsive to immunotherapy.
Signaling Pathway and Combination Rationale
Caption: Synergistic mechanism of this compound and checkpoint inhibitors.
Quantitative Data Summary
While specific quantitative data for the combination of this compound and checkpoint inhibitors is not available, the following tables summarize the known properties of this compound and the expected outcomes based on studies with other ERAP inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Notes |
| ERAP1 | 33 | Potent inhibitor. |
| ERAP2 | 11 | Potent inhibitor. |
| IRAP | 30 | Off-target activity. |
| APN | 3.7 | Potent off-target activity. |
Table 2: Expected Outcomes of this compound and Checkpoint Inhibitor Combination Therapy in Preclinical Models
| Parameter | Expected Outcome with Combination Therapy | Method of Measurement |
| Tumor Growth | Significant inhibition or regression | Caliper measurements in syngeneic mouse models |
| Survival | Increased overall survival | Kaplan-Meier analysis in syngeneic mouse models |
| Immune Cell Infiltration | Increased infiltration of CD8+ T-cells and NK cells into the tumor | Flow cytometry or immunohistochemistry of tumor tissue |
| T-Cell Activation | Increased expression of activation markers (e.g., CD69, IFN-γ) on tumor-infiltrating lymphocytes | Flow cytometry of tumor-infiltrating lymphocytes |
| Antigen Repertoire | Alteration of the immunopeptidome with generation of novel epitopes | Immunopeptidomics (LC-MS/MS) of tumor cells |
| MHC Class I Expression | Potential modulation of surface MHC class I levels | Flow cytometry of tumor cells |
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of this compound in combination with checkpoint inhibitors.
In Vitro Characterization of this compound
1.1. ERAP1/ERAP2 Enzymatic Activity Assay
This assay determines the inhibitory activity of this compound against recombinant ERAP1 and ERAP2.
-
Materials:
-
Recombinant human ERAP1 and ERAP2
-
Fluorogenic substrate: L-Leucine-7-amido-4-methylcoumarin (L-AMC) for ERAP1, L-Arginine-7-amido-4-methylcoumarin (R-AMC) for ERAP2
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add recombinant ERAP1 or ERAP2 enzyme to each well.
-
Add the this compound dilutions to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate (L-AMC for ERAP1, R-AMC for ERAP2).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission) over time.
-
Calculate the rate of substrate hydrolysis and determine the IC50 value of this compound.
-
1.2. Cellular Assay for Antigen Presentation
This assay evaluates the effect of this compound on the presentation of a specific antigen by tumor cells.
-
Materials:
-
Tumor cell line (e.g., MC38, B16F10)
-
This compound
-
Antigen-specific CD8+ T-cell line or primary T-cells
-
Flow cytometer
-
Antibodies for T-cell activation markers (e.g., anti-CD69, anti-IFN-γ)
-
-
Procedure:
-
Culture tumor cells in the presence of varying concentrations of this compound for 24-48 hours.
-
Co-culture the this compound-treated tumor cells with antigen-specific CD8+ T-cells for 4-6 hours.
-
Stain the T-cells with fluorescently labeled antibodies against activation markers.
-
Analyze T-cell activation by flow cytometry. An increase in the expression of activation markers indicates enhanced antigen presentation by the tumor cells.
-
In Vivo Evaluation in Syngeneic Mouse Models
2.1. Tumor Growth and Survival Studies
This protocol assesses the anti-tumor efficacy of this compound in combination with a checkpoint inhibitor in a syngeneic mouse model.
-
Experimental Workflow
Caption: In vivo experimental workflow.
-
Procedure:
-
Implant a syngeneic tumor cell line (e.g., MC38) subcutaneously into immunocompetent mice (e.g., C57BL/6).
-
Once tumors are established, randomize mice into treatment groups: Vehicle, this compound alone, checkpoint inhibitor (e.g., anti-PD-1 antibody) alone, and the combination of this compound and the checkpoint inhibitor.
-
Administer treatments according to a predefined schedule.
-
Measure tumor volume regularly using calipers.
-
Monitor the survival of the mice.
-
At the end of the study, analyze tumor growth inhibition and survival data.
-
2.2. Immunophenotyping of the Tumor Microenvironment
This protocol characterizes the immune cell infiltrate within the tumors from the in vivo study.
-
Materials:
-
Tumors from the in vivo study
-
Collagenase/DNase digestion buffer
-
Flow cytometer
-
Fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD8, NK1.1, CD69, Granzyme B)
-
-
Procedure:
-
Excise tumors from mice at a specific time point during or after treatment.
-
Prepare single-cell suspensions from the tumors by mechanical dissociation and enzymatic digestion.
-
Stain the cells with a panel of fluorescently labeled antibodies to identify different immune cell populations and their activation status.
-
Analyze the stained cells by flow cytometry to quantify the infiltration and activation of immune cells in the tumor microenvironment.
-
Immunopeptidomics Analysis
This protocol identifies the peptides presented by MHC class I on tumor cells treated with this compound.
-
Materials:
-
Tumor cells treated with this compound or vehicle
-
Lysis buffer
-
Immunoaffinity column with anti-MHC class I antibodies (e.g., W6/32)
-
Acid elution buffer
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
-
Procedure:
-
Lyse the tumor cells to solubilize MHC-peptide complexes.
-
Isolate MHC class I-peptide complexes by passing the cell lysate through an immunoaffinity column.
-
Elute the bound peptides from the MHC molecules using an acid elution buffer.
-
Analyze the eluted peptides by LC-MS/MS to determine their sequences.
-
Compare the peptide repertoires of this compound-treated and vehicle-treated cells to identify novel or differentially presented epitopes.
-
Considerations and Limitations
-
Cellular Permeability of this compound: Studies have indicated that this compound has poor passive cellular permeability.[1] This may necessitate the use of higher concentrations or longer incubation times in cellular assays. The in vivo efficacy will depend on achieving sufficient intracellular concentrations in tumor cells.
-
Off-Target Effects: this compound is also a potent inhibitor of aminopeptidase N (APN) and shows activity against insulin-regulated aminopeptidase (IRAP).[2] These off-target activities could contribute to the observed biological effects and should be considered when interpreting results. It is advisable to include experiments to assess the contribution of these off-target effects, for example, by using more selective inhibitors if they become available.
-
Lack of Direct Clinical Data: The combination of this compound and checkpoint inhibitors is currently a preclinical hypothesis. The protocols outlined here are intended to generate the necessary data to support the clinical translation of this combination therapy.
Conclusion
The combination of the ERAP inhibitor this compound with checkpoint inhibitors represents a promising strategy to enhance anti-tumor immunity and improve patient outcomes in cancer immunotherapy. By modulating the tumor immunopeptidome, this compound has the potential to render tumors more susceptible to immune-mediated destruction, particularly when combined with agents that unleash the full potential of the immune system. The detailed protocols provided in these application notes offer a roadmap for researchers to investigate this novel combination therapy and contribute to the development of more effective cancer treatments. Careful consideration of the compound's properties and potential off-target effects will be crucial for the successful translation of this approach from the laboratory to the clinic.
References
- 1. Structure-guided discovery of aminopeptidase ERAP1 variants capable of processing antigens with novel PC anchor specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation and expansion of human T cells using artificial antigen-presenting cell scaffolds | Springer Nature Experiments [experiments.springernature.com]
Revolutionizing Immunopeptidome Analysis: Unveiling Novel Antigenic Landscapes with DG013A
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dynamic landscape of the immunopeptidome, the repertoire of peptides presented by Major Histocompatibility Complex (MHC) class I molecules, is a critical determinant of T-cell mediated immune responses. Modulation of this landscape holds immense therapeutic potential for various diseases, including cancer and autoimmune disorders. DG013A, a potent phosphinic acid tripeptide mimetic inhibitor of Endoplasmic Reticulum Aminopeptidases 1 and 2 (ERAP1 and ERAP2), has emerged as a powerful tool to remodel the immunopeptidome. By inhibiting these key enzymes in the antigen processing pathway, this compound treatment leads to the presentation of a novel array of antigenic peptides, thereby enhancing the immunogenicity of target cells. This application note provides a comprehensive overview of the techniques for analyzing immunopeptidome changes induced by this compound, complete with detailed experimental protocols, quantitative data summaries, and visual representations of the underlying biological pathways and workflows.
Introduction
The presentation of endogenous peptides by MHC class I molecules is a fundamental process for immune surveillance. ERAP1 and ERAP2 are zinc-dependent metalloproteases residing in the endoplasmic reticulum that play a crucial role in trimming peptide precursors to the optimal length for MHC class I binding and presentation. Dysregulation of ERAP activity has been implicated in various pathologies, making these enzymes attractive targets for therapeutic intervention.
This compound is a competitive inhibitor of ERAP1 and ERAP2, effectively blocking their peptide-trimming function. This inhibition results in a significant alteration of the immunopeptidome, leading to the presentation of a distinct set of peptides that can be recognized by the immune system. This application note details the methodologies to investigate these this compound-induced changes, providing researchers with the tools to explore its potential in enhancing anti-tumor immunity and understanding autoimmune processes.
Quantitative Data Summary
The inhibitory activity of this compound and its impact on the immunopeptidome have been quantified in various studies. The following tables summarize key quantitative data.
| Target Enzyme | IC50 (nM) | Reference |
| ERAP1 | 33 | |
| ERAP2 | 11 | |
| Table 1: In vitro inhibitory activity of this compound. |
Treatment of A375 melanoma cells with this compound has been shown to induce significant qualitative and quantitative changes in the presented immunopeptidome.
| Parameter | Observation | Reference |
| Total Identified Peptides | 3204 | |
| Peptides with Altered Presentation | ~50% of total identified peptides | |
| Tightly Binding Peptides with Altered Presentation | ~33% of total identified peptides | |
| Table 2: Quantitative changes in the immunopeptidome of A375 melanoma cells treated with this compound. |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental approach to analyze its effects, the following diagrams are provided.
Experimental Protocols
Protocol 1: Treatment of Cells with this compound for Immunopeptidome Analysis
This protocol is based on the methodology described for treating A375 melanoma cells.
Materials:
-
A375 melanoma cells (or other cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline
Troubleshooting & Optimization
Technical Support Center: Improving the Cellular Permeability of DG013A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cellular permeability of DG013A, a potent inhibitor of ERAP1 and ERAP2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cellular permeability a concern?
A1: this compound is a phosphinic acid tripeptide mimetic that acts as a potent inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) and ERAP2.[1] These enzymes are located within the endoplasmic reticulum and play a crucial role in the adaptive immune response by trimming antigenic peptides for presentation by MHC class I molecules.[2][3] A significant challenge with this compound is its negligible passive cellular permeability.[4] This is largely attributed to its highly charged phosphinic acid moiety, which hinders its ability to cross the cell membrane and reach its intracellular targets.[4][5]
Q2: My in vitro enzyme assays show high this compound potency, but I'm not observing the expected cellular effects. Could this be a permeability issue?
A2: Yes, this is a very likely scenario. The discrepancy between high biochemical potency and a lack of cellular activity is a classic indicator of poor cell permeability. While this compound effectively inhibits isolated ERAP1 and ERAP2 enzymes, its low permeability prevents it from reaching sufficient intracellular concentrations to exert its inhibitory effect in whole-cell experiments.
Q3: What are the key physicochemical properties of this compound that contribute to its low permeability?
A3: The primary contributor to this compound's low permeability is its chemical structure. As a phosphinic acid tripeptide mimetic, it possesses a highly polar and charged phosphinic acid group.[4][5] This feature, while crucial for its inhibitory activity by mimicking the transition state of peptide cleavage, is unfavorable for passive diffusion across the lipid bilayer of the cell membrane.
Q4: Are there any known analogs of this compound with improved permeability?
A4: Research has been conducted to synthesize analogs of this compound with the aim of improving its physicochemical properties.[4] Modifications have focused on the solvent-exposed primary amide motif to enhance permeability. While some analogs have shown measurable, albeit still very low, cellular passive permeability, this remains a significant challenge for this class of inhibitors.[4]
Troubleshooting Guide: Low Cellular Permeability of this compound
This guide provides a structured approach to troubleshooting and potentially improving the cellular permeability of this compound in your experiments.
Problem: Inconsistent or absent cellular activity of this compound.
Initial Assessment: Confirming Low Permeability
Before attempting to modify this compound or your experimental setup, it is crucial to experimentally confirm its low permeability in your specific cell system. The following assays are recommended:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay assesses a compound's ability to passively diffuse across an artificial lipid membrane. It is a rapid and cost-effective first-line screen for passive permeability.
-
Caco-2 Cell Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium. It provides a more physiologically relevant measure of permeability, accounting for both passive diffusion and the potential involvement of active transport mechanisms.
Potential Solutions and Experimental Strategies
If the assays confirm low permeability, consider the following strategies:
1. Chemical Modification of this compound (For medicinal chemists)
-
Masking the Phosphinic Acid Group: A prodrug approach could be employed to temporarily mask the charged phosphinic acid moiety with a lipophilic group. This group would be designed to be cleaved off by intracellular enzymes, releasing the active this compound inside the cell.
-
Structural Modifications to Increase Lipophilicity: Systematically replacing polar functional groups with more lipophilic ones on the peptide mimetic backbone can enhance membrane partitioning. However, care must be taken to not disrupt the key interactions required for binding to ERAP1 and ERAP2.
-
N-methylation: Introducing N-methyl groups on the amide backbone can reduce the number of hydrogen bond donors and promote a more membrane-permeable conformation.[6][7]
2. Formulation and Delivery Strategies
-
Use of Permeation Enhancers: Non-toxic permeation enhancers can be co-administered with this compound to transiently increase membrane fluidity. However, this approach requires careful optimization to avoid cell toxicity.
-
Liposomal or Nanoparticle Encapsulation: Encapsulating this compound within lipid-based or polymeric nanoparticles can facilitate its cellular uptake through endocytosis.
3. Experimental System Modifications
-
Use of Cell Lines with Higher Endocytic Activity: If considering endocytic uptake as a potential delivery route, using cell lines known for high rates of endocytosis may be beneficial.
-
Transient Membrane Permeabilization: For mechanistic studies where cell viability is not a long-term concern, transient permeabilization methods like electroporation or the use of streptolysin O can be employed to introduce this compound directly into the cytoplasm.
Data Summary
Table 1: Physicochemical Properties of this compound and an Analog
| Compound | Molecular Weight ( g/mol ) | Calculated LogD (pH 7.4) | Polar Surface Area (Ų) | Apparent Permeability (Papp) in Caco-2 assay (cm/s) |
| This compound | 569.6 | Low | High | < 1.0 x 10⁻⁶[4] |
| Analog 19 | 645.8 | - | - | Measurable but very low[4] |
Note: Specific quantitative values for cLogD and PSA for this compound and its analogs are not consistently reported across public literature. The table reflects the qualitative descriptions found.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane.
Materials:
-
PAMPA plate with a microfilter plate (donor) and an acceptor plate.
-
Artificial membrane solution (e.g., 2% (w/v) lecithin in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound stock solution in DMSO.
-
High and low permeability control compounds (e.g., testosterone and Lucifer Yellow, respectively).
-
Plate shaker.
-
LC-MS/MS for quantification.
Procedure:
-
Membrane Coating: Apply 5 µL of the artificial membrane solution to the filter of each well in the donor plate. Allow the solvent to evaporate.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Donor Solutions: Dilute the this compound stock solution and control compounds in PBS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be ≤1%.
-
Start the Assay: Add 200 µL of the donor solutions to the corresponding wells of the donor plate.
-
Assemble the PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate.
-
Incubation: Incubate the plate sandwich at room temperature with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 4-16 hours).
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Analyze the concentration of this compound and control compounds in all samples by LC-MS/MS.
Data Analysis:
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]A / [Drug]D, initial)
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
Area = Area of the filter
-
Time = Incubation time
-
[Drug]A = Concentration in the acceptor well
-
[Drug]D, initial = Initial concentration in the donor well
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the permeability of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells.
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Transwell inserts (e.g., 24-well format).
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
This compound stock solution in DMSO.
-
Control compounds (e.g., propranolol for high permeability, Lucifer Yellow for low permeability/monolayer integrity).
-
TEER meter.
-
LC-MS/MS for quantification.
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Assay Preparation:
-
Wash the monolayers twice with pre-warmed HBSS.
-
Prepare the apical (donor) solution by diluting the this compound stock solution and controls in HBSS.
-
Prepare the basolateral (receiver) solution with HBSS.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Add the donor solution to the apical chamber.
-
Add fresh receiver solution to the basolateral chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Permeability Assay (Basolateral to Apical - B to A) (Optional, for efflux assessment):
-
Add the donor solution to the basolateral chamber.
-
Add fresh receiver solution to the apical chamber.
-
Follow the same incubation and sampling procedure as the A to B assay.
-
-
Monolayer Integrity Post-Assay: Measure the permeability of a low permeability marker like Lucifer Yellow to confirm that the monolayer integrity was maintained throughout the experiment.
-
Quantification: Analyze the concentration of this compound and control compounds in the collected samples using LC-MS/MS.
Data Analysis:
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration in the donor chamber.
The efflux ratio (ER) can be calculated as: ER = Papp (B to A) / Papp (A to B). An ER > 2 suggests the involvement of active efflux.
Visualizations
Caption: Antigen presentation pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for low cellular permeability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Overview on ERAP Roles in Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular pathways for antigenic peptide generation by ER aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating the phosphinic acid tripeptide mimetic this compound as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
DG013A solubility and stability in DMSO
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of DG013A in Dimethyl Sulfoxide (DMSO). It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide & FAQs
This section addresses common issues and questions encountered when working with this compound in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in DMSO.[1] For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.
Q2: What are the recommended storage conditions for this compound in DMSO?
A2: For optimal stability, this compound solutions in DMSO should be stored as aliquots in tightly sealed vials. A datasheet from DC Chemicals specifies stability for up to 2 weeks at 4°C and for 6 months at -80°C in DMSO.[2] Another supplier suggests that stock solutions can be stored at 0-4°C for short-term (days to weeks) or -20°C for long-term (months).[1]
Q3: I am observing precipitation when diluting my this compound DMSO stock in an aqueous buffer. What should I do?
A3: This may indicate that the solubility of this compound in the final buffer concentration has been exceeded. To address this, consider the following:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in the aqueous buffer.
-
Optimize the buffer composition: The solubility of compounds can be pH-dependent. Experiment with slight variations in the pH of your aqueous buffer.
-
Perform a kinetic solubility assessment: This will help you determine the concentration at which the compound starts to precipitate out of your specific aqueous buffer when diluted from a DMSO stock. A detailed protocol for this is provided below.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in DMSO stock solution. | Ensure proper storage of the DMSO stock solution at -80°C for long-term storage and avoid multiple freeze-thaw cycles.[2] It is advisable to prepare fresh dilutions from a stock for each experiment. Consider performing a stability assessment as detailed in the protocols section. |
| Low or no observed activity of this compound | Incomplete dissolution in DMSO. | Ensure the compound is fully dissolved in DMSO before further dilution. Gentle warming and vortexing can aid dissolution. Visually inspect the solution for any undissolved particulate matter. |
| Precipitation upon addition to aqueous media. | See Q3 in the FAQ section. | |
| Difficulty dissolving the solid this compound powder | Compound characteristics. | Use anhydrous DMSO and ensure the vial is tightly sealed to prevent moisture absorption. Gentle vortexing or sonication may be required to achieve complete dissolution. |
Quantitative Data Summary
The following tables summarize the available data on the stability of this compound in DMSO. Currently, a specific quantitative value for the maximum solubility of this compound in DMSO (e.g., mg/mL) is not publicly available.
Table 1: Stability of this compound in DMSO
| Storage Temperature | Duration | Source |
| 4°C | 2 weeks | [2] |
| -80°C | 6 months | [2] |
| 0 - 4°C | Short term (days to weeks) | [1] |
| -20°C | Long term (months) | [1] |
Experimental Protocols
The following are detailed methodologies for assessing the solubility and stability of this compound in DMSO. These are generalized protocols and may require optimization for your specific experimental conditions.
Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer (from DMSO stock)
This protocol helps determine the concentration at which this compound begins to precipitate when a DMSO stock solution is diluted into an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Multichannel pipette or automated liquid handler
-
Microplate reader capable of measuring absorbance at 620 nm
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
In a 96-well plate, add 198 µL of your aqueous buffer to each well.
-
Add 2 µL of the 10 mM this compound stock solution to the wells to achieve a final concentration of 100 µM.
-
Thoroughly mix the contents of the wells by gentle shaking for 1-2 minutes.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the absorbance (turbidity) of each well at 620 nm using a microplate reader.
Data Analysis: Compare the absorbance of the wells containing this compound to a blank well (containing PBS with 1% DMSO). A significant increase in absorbance indicates precipitation and suggests poor kinetic solubility at that concentration.
Protocol 2: Long-Term Stability Assessment in DMSO
This protocol outlines a method to evaluate the degradation of this compound in DMSO under typical storage conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Amber glass vials
-
LC-MS system
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO at a relevant concentration (e.g., 10 mM).
-
Dispense aliquots of the stock solution into amber glass vials, minimizing headspace.
-
Tightly cap the vials.
-
Time-Zero Analysis (T0): Immediately analyze an aliquot of the stock solution by LC-MS to determine the initial purity.
-
Store the remaining vials under the desired conditions (e.g., -20°C, 4°C, and room temperature), protected from light.
-
Time-Point Analysis: At specified time points (e.g., 1, 3, and 6 months), retrieve a vial from each storage condition.
-
Analyze the sample by LC-MS using the same method as the T0 analysis.
Data Analysis: Calculate the purity of this compound at each time point by dividing the peak area of the parent compound by the total peak area of all components (parent + degradants). Compare the purity at each time point to the initial purity to determine the extent of degradation.
Visualizations
Signaling Pathway
This compound is an inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) and ERAP2. These enzymes play a crucial role in the final trimming of peptides for presentation by MHC class I molecules, a key process in the adaptive immune response.[3][4][5]
Caption: Mechanism of action of this compound in the antigen presentation pathway.
Experimental Workflow
The following diagram illustrates a general workflow for preparing and using this compound in cell-based assays.
Caption: General experimental workflow for using this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Frontiers | How ERAP1 and ERAP2 Shape the Peptidomes of Disease-Associated MHC-I Proteins [frontiersin.org]
- 4. The ER Aminopeptidases, ERAP1 and ERAP2, synergize to self-modulate their respective activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview on ERAP Roles in Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DG013A Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DG013A in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a phosphinic acid tripeptide mimetic inhibitor.[1][2] It functions as a competitive inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) and ERAP2, which are zinc-dependent M1-aminopeptidases.[1] These enzymes play a crucial role in the adaptive immune response by trimming peptide antigens before they are presented by MHC class I molecules.[1] By inhibiting ERAP1 and ERAP2, this compound can modulate antigen presentation.[1]
Q2: What are the reported IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound has been determined in biochemical assays. However, there can be variability in these values across different studies. It's important to note that this compound also shows potent inhibition of Aminopeptidase N (APN).[1]
| Target Enzyme | Reported IC50 (in vitro) | Reference |
| ERAP1 | 33 nM | [2] |
| ERAP2 | 11 nM | [2] |
| ERAP1 | ~230 nM | [1] |
| APN | 3.7 nM | [1] |
Note: IC50 values can be highly dependent on assay conditions. The discrepancy in ERAP1 IC50 values highlights this variability.
Q3: What is a recommended starting concentration for this compound in cell culture experiments?
A3: Due to the negligible passive cellular permeability of this compound, a standard starting concentration is difficult to recommend.[1] The effective concentration required to inhibit intracellular ERAP1/ERAP2 is likely to be significantly higher than the in vitro IC50 values and will be highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. A suggested starting range for a dose-response study could be from 1 µM to 100 µM, but this may need to be adjusted based on observed effects and cytotoxicity.
Q4: How should I dissolve and store this compound?
A4: For dissolving this compound, it is generally recommended to first create a high-concentration stock solution in an appropriate solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing your working concentrations, dilute the stock solution in your cell culture medium. Be aware that the final DMSO concentration in your culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Problem 1: I am not observing the expected biological effect of ERAP1/ERAP2 inhibition in my cells.
-
Potential Cause: Insufficient intracellular concentration of this compound due to its very low cell permeability.[1]
-
Troubleshooting Steps:
-
Increase Concentration: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 µM to 100 µM, or higher).
-
Increase Exposure Time: The low permeability may necessitate longer incubation times to allow for sufficient accumulation of the inhibitor within the cells.[1] Consider extending the treatment duration from 24 hours to 48 or 72 hours, while monitoring for cytotoxicity.
-
Use a Permeabilizing Agent (with caution): In some experimental setups, a mild, transient permeabilization of the cell membrane could be considered. However, this approach can have significant off-target effects and should be carefully controlled and validated.
-
Consider Alternative Inhibitors: If achieving sufficient intracellular concentrations of this compound proves to be a persistent issue, you may need to consider alternative, more cell-permeable ERAP1/ERAP2 inhibitors if they are available for your research purpose.
-
Problem 2: I am observing significant cytotoxicity or off-target effects.
-
Potential Cause: this compound is a potent inhibitor of Aminopeptidase N (APN), which can lead to off-target effects and cytotoxicity.[1] High concentrations required to overcome permeability issues may exacerbate this.
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Determine the cytotoxic concentration range of this compound for your specific cell line using an assay such as MTT or a live/dead stain. This will help you identify a non-toxic working concentration range.
-
Lower the Concentration and Increase Exposure Time: Try to find a balance where the concentration is below the cytotoxic threshold, but the incubation time is extended to allow for target engagement.
-
Include Proper Controls: Use a control cell line that does not express the target of interest (if available) to distinguish between on-target and off-target effects.
-
Monitor for APN Inhibition Phenotypes: Be aware of the known cellular consequences of APN inhibition and assess if your observed phenotype aligns with them.
-
Problem 3: I am seeing precipitate in my cell culture medium after adding this compound.
-
Potential Cause: Poor solubility of this compound in the aqueous environment of the cell culture medium, especially at higher concentrations.
-
Troubleshooting Steps:
-
Check Stock Solution: Ensure your this compound stock solution in DMSO is fully dissolved before diluting it into the cell culture medium.
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the full volume of medium, first pre-dilute the stock in a smaller volume of medium and then add this to the final culture volume.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes aid in solubility.
-
Reduce Final Concentration: The desired concentration may be above the solubility limit of this compound in your specific medium. Consider using a lower final concentration.
-
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis. Allow cells to adhere overnight.
-
Prepare this compound Dilutions: Prepare a series of this compound concentrations in your cell culture medium. A suggested starting range is a 10-point, 2-fold serial dilution starting from 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay: Perform your chosen assay to measure the biological endpoint of interest (e.g., a cell-based assay for antigen presentation, cytokine production, or a cell viability assay like MTT).
-
Data Analysis: Plot the assay readout against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 (effective concentration) or IC50 (inhibitory concentration).
Protocol 2: Assessing this compound Cytotoxicity using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
This compound Treatment: Treat the cells with a range of this compound concentrations and a vehicle control as described in Protocol 1.
-
Incubation: Incubate the cells for the desired treatment duration.
-
MTT Addition: Approximately 4 hours before the end of the incubation period, add MTT reagent to each well (final concentration of 0.5 mg/mL).
-
Formazan Solubilization: After the 4-hour incubation with MTT, add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the this compound concentration to determine the CC50 (cytotoxic concentration 50%).
Visualizations
Caption: this compound inhibits ERAP1/ERAP2, disrupting peptide trimming for antigen presentation.
Caption: Workflow for optimizing this compound concentration in cell culture experiments.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Challenges with DG013A's Passive Permeability in Cells
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing DG013A in their experiments and encountering challenges related to its passive permeability in cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary intracellular target?
A1: this compound is a phosphinic acid tripeptide mimetic inhibitor. It is designed to target and inhibit the M1-aminopeptidase ERAP1 (endoplasmic reticulum aminopeptidase 1) and its homolog ERAP2. These enzymes play a crucial role in the final trimming of antigenic peptides before they are presented by MHC class I molecules on the cell surface, thus modulating the adaptive immune response.
Q2: I am not observing the expected intracellular effects of ERAP1 inhibition with this compound. What could be the primary reason for this?
A2: A significant challenge with this compound is its negligible passive permeability across cell membranes. Studies have shown that in a Caco-2 cell assay, a standard model for intestinal absorption, the passive permeability of this compound was below the limit of quantification (Papp < 1.0×10−6 cm/s). This poor permeability is a major obstacle for the compound to reach its intracellular target, ERAP1, which resides in the endoplasmic reticulum.
Q3: What are the physicochemical properties of this compound that contribute to its low passive permeability?
A3: The low passive permeability of this compound is primarily attributed to two key physicochemical properties:
-
Low Lipophilicity: It has a low calculated LogD7.4, indicating it is more soluble in aqueous environments than in lipids, which makes it difficult for the compound to partition into and cross the lipid bilayer of the cell membrane.
-
Highly Charged Moiety: this compound contains a highly acidic phosphinic acid group. At physiological pH, this group is ionized, carrying a negative charge which significantly hinders its ability to passively diffuse across the nonpolar cell membrane.
Q4: Has there been any success in improving the permeability of this compound?
A4: Efforts have been made to improve the physicochemical properties of this compound by synthesizing analogues. For instance, modifying the solvent-exposed primary amide motif to increase lipophilicity resulted in a compound (19) with measurable, albeit still very low, passive permeability in the Caco-2 assay. However, a significant breakthrough in achieving high passive permeability for this chemical series has not yet been reported.
Q5: Are there any off-target effects I should be aware of when using this compound?
A5: Yes, besides its intended targets ERAP1 and ERAP2, this compound has been shown to be a potent inhibitor of aminopeptidase N (APN), with an IC50 of 3.7 nM. This is significantly more potent than its inhibition of ERAP1. This off-target activity could lead to confounding results in cellular assays, and any observed effects should be interpreted with caution.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| No or weak inhibition of ERAP1-mediated antigen presentation in cell-based assays. | Insufficient intracellular concentration of this compound due to poor passive permeability. | 1. Increase Incubation Time: Consider very long cellular exposure times to maximize the potential for any minimal uptake. 2. Use High Concentrations: While being mindful of potential cytotoxicity and off-target effects, using higher concentrations of this compound might be necessary to achieve a sufficient intracellular concentration. 3. Consider Alternative Delivery Methods: For mechanistic studies, explore cell permeabilization techniques (e.g., electroporation, digitonin) to introduce this compound directly into the cytoplasm. Note that these methods will disrupt normal cell physiology. 4. Confirm Target Engagement: If possible, use a cellular thermal shift assay (CETSA) or a similar method to confirm that this compound is engaging with intracellular ERAP1. |
| Inconsistent or unexpected cellular phenotypes observed. | Off-target effects, particularly inhibition of aminopeptidase N (APN). | 1. Use Control Compounds: Include a structurally related but inactive compound as a negative control. DG013B, a stereoisomer with weaker binding, has been used for this purpose. 2. Validate with a Second ERAP1 Inhibitor: If available, use a structurally different ERAP1 inhibitor to see if the same phenotype is observed. 3. Assess APN Inhibition: In parallel, test the effect of a selective APN inhibitor to determine if the observed phenotype is due to APN inhibition. |
| Low recovery of this compound in permeability assays (e.g., Caco-2). | Compound instability or binding to assay components. | 1. Assess Compound Stability: Analyze the stability of this compound in the assay buffer at 37°C over the time course of the experiment. 2. Use Low-Binding Plates: To minimize non-specific binding, use low-protein-binding microplates for your assays. |
Quantitative Data Summary
The following table summarizes the key quantitative data related to this compound and a more permeable analogue.
| Compound | ERAP1 pIC50 (±SEM) | ERAP2 pIC50 (±SEM) | APN pIC50 (±SEM) | Caco-2 Papp A:B (x 10⁻⁶ cm/s) | Calculated LogD₇.₄ |
| This compound (1) | 6.74 (±0.03) | 7.32 (±0.04) | 8.43 (±0.05) | < 1.0 | -2.6 |
| Analogue (19) | 6.55 (±0.05) | 6.50 (±0.04) | 8.07 (±0.02) | 1.3 | -0.11 |
Data sourced from Wilding et al., Bioorg Med Chem Lett. 2021.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict passive, transcellular permeability.
Methodology:
-
Prepare the Donor Plate:
-
Coat the filter of a 96-well microplate (e.g., Millipore MultiScreen-IP) with a solution of a lipid mixture (e.g., 10% lecithin in dodecane).
-
Add the test compound (this compound) dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to the donor wells.
-
-
Prepare the Acceptor Plate:
-
Fill the wells of a 96-well acceptor plate with the same buffer.
-
-
Assemble the Assay:
-
Place the donor plate into the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor buffer.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Calculate Permeability (Pe):
-
The effective permeability (Pe) is calculated using the following equation:
where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the theoretical equilibrium concentration.
-
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based model that mimics the human intestinal epithelium to assess drug absorption.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow them to differentiate into a polarized monolayer.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Optionally, assess the permeability of a paracellular marker like Lucifer yellow.
-
-
Permeability Measurement (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add this compound dissolved in the transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber, replacing the volume with fresh buffer.
-
-
Quantification:
-
Determine the concentration of this compound in the collected samples using LC-MS/MS.
-
-
Calculate Apparent Permeability (Papp):
-
The apparent permeability coefficient (Papp) is calculated from the flux of the compound across the monolayer using the equation:
where dQ/dt is the steady-state flux, A is the surface area of the filter
-
Technical Support Center: Synthesis and Evaluation of DG013A Analogues for Enhanced Cell Penetration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of DG013A analogues with improved cell penetration. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key data to facilitate your research and development efforts.
Data Presentation: Physicochemical and Permeability Data of this compound and Analogues
The following table summarizes the key quantitative data for this compound and a series of its analogues designed to improve physicochemical properties and cell permeability. The data is extracted from a pivotal study by Wilding et al. (2021)[1][2][3].
| Compound | Structure/Modification | ERAP1 pIC50 (±SEM) | ERAP2 pIC50 (±SEM) | Caco-2 Pₐₚₚ (A→B) (x 10⁻⁶ cm/s) | LogD₇.₄ | pKa |
| This compound (1) | Parent Compound | 6.8 ± 0.1 | 7.6 ± 0.1 | < 1.0 | 0.9 | 3.6 |
| DG013B (2) | Epimer at Leucine Mimetic | < 5.0 | < 5.0 | Not Determined | 0.9 | 3.6 |
| Cbz-protected (3) | N-terminal Cbz protection | < 5.0 | < 5.0 | Not Determined | 4.3 | 3.7 |
| Methyl Ester (17) | Tryptophan amide → Methyl Ester | 6.7 ± 0.1 | 7.4 ± 0.1 | < 1.0 | 2.5 | 3.6 |
| Carboxylic Acid (18) | Tryptophan amide → Carboxylic Acid | 6.5 ± 0.1 | 7.2 ± 0.1 | < 1.0 | 0.4 | 3.6, 4.5 |
| Amide Removed (19) | Tryptophan amide removed | 6.7 ± 0.1 | 7.5 ± 0.1 | 1.2 | 2.1 | 3.6 |
Experimental Protocols
General Stereoselective Synthesis of this compound Analogues
The synthesis of this compound and its analogues is a multi-step process that involves the stereoselective creation of the phosphinic acid core followed by peptide couplings. Below is a generalized protocol based on the synthetic route described by Wilding et al. (2021)[1][2][3].
Diagram of the Synthesis Workflow
Caption: General workflow for the synthesis and evaluation of this compound analogues.
Key Steps:
-
Synthesis of the Enantioenriched Phosphinic Acid Intermediate:
-
Start with a prochiral imine precursor.
-
Perform a phosphine addition to generate the racemic phosphinic acid precursor.
-
Carry out a chiral resolution to obtain the desired (R)-enantiomer. Achieving high enantiomeric purity at this stage is critical for the final stereochemistry of the analogue[2].
-
-
Assembly of the Tripeptide Mimetic Backbone:
-
Conduct a phospha-Michael addition of the enantioenriched phosphinic acid to an appropriate acrylate derivative. This step introduces the second chiral center.
-
The resulting di-substituted phosphinic acid is then coupled with the desired tryptophan amide analogue using standard peptide coupling reagents.
-
-
Final Deprotection and Purification:
-
Remove all protecting groups under appropriate conditions to yield the final this compound analogue.
-
Purify the crude product using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Caco-2 Permeability Assay Protocol
This protocol is a standard method for assessing the intestinal permeability of a compound.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound and control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability/monolayer integrity)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use inserts with TEER values above a predetermined threshold. Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.
-
Permeability Assay (Apical to Basolateral - A→B):
-
Wash the monolayers with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, take a sample from the apical chamber.
-
-
Permeability Assay (Basolateral to Apical - B→A):
-
Follow the same procedure as above, but add the test compound to the basolateral chamber and sample from the apical chamber. This is important for identifying active efflux.
-
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation of Apparent Permeability Coefficient (Pₐₚₚ):
-
Pₐₚₚ (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
PAMPA is a high-throughput, cell-free method to assess passive permeability.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and control compounds
-
Analytical instrumentation (e.g., UV-Vis plate reader or LC-MS/MS)
Procedure:
-
Membrane Coating: Coat the membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Compound Preparation: Prepare solutions of the test and control compounds in PBS.
-
Assay Setup:
-
Fill the acceptor plate wells with PBS.
-
Place the coated donor plate on top of the acceptor plate.
-
Add the compound solutions to the donor plate wells.
-
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.
-
Calculation of Permeability Coefficient (Pe):
-
The permeability coefficient is calculated based on the final concentrations in the donor and acceptor wells and the incubation time.
-
Troubleshooting Guides and FAQs
Synthesis and Purification
Q1: My phosphine addition to the prochiral imine results in a low yield and a difficult-to-separate mixture of diastereomers. What can I do?
A1:
-
Reaction Conditions: Ensure anhydrous conditions as moisture can hydrolyze the phosphine reagent and the imine. Optimize the reaction temperature and time; prolonged reaction times may lead to side products.
-
Reagent Purity: Use freshly distilled solvents and high-purity starting materials. The quality of the phosphine source is critical.
-
Stereoselectivity: Achieving high stereoselectivity in this step can be challenging. A robust chiral resolution of the resulting racemic phosphinic acid is often necessary. Consider using a chiral auxiliary if direct asymmetric synthesis is attempted. The enantio-enrichment through recrystallization can be difficult for these intermediates[2].
Q2: I am having trouble with the purification of my final phosphinic acid-containing peptide analogue. It shows poor retention on my C18 RP-HPLC column.
A2:
-
Highly Acidic Nature: The phosphinic acid moiety is highly acidic (pKa ≈ 3.6), which can lead to poor retention on standard C18 columns, especially at neutral or basic pH where the compound is fully ionized[1].
-
Ion-Pairing Agents: Use trifluoroacetic acid (TFA) as an ion-pairing agent in your mobile phase (typically 0.1%). This will protonate the phosphinic acid and improve its interaction with the stationary phase.
-
Alternative Chromatography: If RP-HPLC with TFA is insufficient, consider alternative purification methods for highly acidic compounds, such as strong anion-exchange chromatography[4].
-
Desalting: After purification, it is crucial to perform thorough desalting, for example, through dialysis or size-exclusion chromatography, especially if the compound is intended for biological assays, as salt adduction can interfere with analysis (e.g., mass spectrometry) and biological activity[4].
Q3: During the final deprotection step, I observe significant side products. What are the common pitfalls?
A3:
-
Protecting Group Strategy: The choice of protecting groups for the amino acids and the phosphinic acid itself is crucial. Ensure they are orthogonal and can be removed without affecting the rest of the molecule.
-
Scavengers: When using strong acids for deprotection (e.g., TFA), use a cocktail of scavengers (e.g., triisopropylsilane, water, anisole) to prevent side reactions with sensitive residues like tryptophan.
-
Reaction Monitoring: Monitor the deprotection reaction closely by a suitable analytical technique (e.g., analytical HPLC or LC-MS) to avoid over-exposure to harsh conditions.
Permeability Assays
Q4: My Caco-2 permeability results for the same compound are highly variable between experiments. What could be the cause?
A4:
-
Monolayer Integrity: Inconsistent monolayer integrity is a common source of variability. Always check the TEER values before each experiment and ensure they are within your established acceptable range. Also, consider running a low-permeability marker in parallel.
-
Cell Passage Number: Use Caco-2 cells within a consistent and low passage number range, as their characteristics can change with prolonged culturing.
-
Compound Solubility and Stability: Ensure your compound is fully dissolved in the assay buffer and is stable throughout the incubation period. Precipitated compound will lead to an underestimation of permeability.
-
Efflux Transporter Saturation: If your compound is a substrate for efflux transporters (like P-glycoprotein), using high concentrations can lead to saturation of the transporter and non-linear permeability rates. Test a range of concentrations if active transport is suspected.
Q5: The permeability of my this compound analogue in the PAMPA assay is moderate, but it is very low in the Caco-2 assay. Why is there a discrepancy?
A5:
-
Active Efflux: This is a classic indication that your compound is a substrate for active efflux transporters present in Caco-2 cells but not in the artificial PAMPA membrane. To confirm this, perform a bidirectional Caco-2 assay (A→B and B→A). An efflux ratio (Pₐₚₚ(B→A) / Pₐₚₚ(A→B)) significantly greater than 2 suggests active efflux. You can also run the Caco-2 assay in the presence of known efflux pump inhibitors.
-
Metabolism: Caco-2 cells have some metabolic activity. If your compound is being metabolized by the cells, its concentration will decrease, leading to an apparent lower permeability. Analyze the samples for the parent compound and potential metabolites.
Q6: How can I improve the cell penetration of my this compound analogues based on the available data?
A6:
-
Masking the Phosphinic Acid: The primary reason for the low permeability of this compound is the highly charged phosphinic acid moiety[1][2][3]. Strategies to transiently mask this charge, such as prodrug approaches (e.g., esterification), could be explored. The methyl ester analogue (17) in the table, however, did not show improved permeability, suggesting a more sophisticated prodrug strategy might be needed.
-
Modifying Solvent-Exposed Regions: The crystal structure of this compound bound to its target shows that the tryptophan primary amide points towards the solvent[1]. Modifying this region can alter the physicochemical properties without disrupting key binding interactions. The analogue with the amide removed (19) showed a measurable, albeit still low, permeability, indicating that reducing the polarity and hydrogen bond donors in this region is a viable strategy[1].
-
Increasing Lipophilicity: While increasing lipophilicity can improve passive diffusion, it's a balancing act. The analogue with the amide removed (19) has a higher LogD₇.₄ and showed slightly improved permeability[1]. However, excessive lipophilicity can lead to poor solubility and off-target effects.
This technical support center provides a starting point for researchers working on this compound analogues. By understanding the synthetic challenges, employing robust permeability assays, and systematically troubleshooting experimental issues, the development of analogues with improved cell penetration and therapeutic potential can be significantly advanced.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating the phosphinic acid tripeptide mimetic this compound as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the phosphinic acid tripeptide mimetic this compound as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and characterization of the central segment of prothymosin-alpha: methodology for handling highly acidic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
DG013A storage conditions and shelf life
Technical Support Center: DG013A
This guide provides detailed information on the proper storage, handling, and shelf life of this compound, a novel research compound. Adherence to these guidelines is critical to ensure the integrity and performance of the product in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term and short-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored under different conditions depending on its form (powder vs. solution) and the intended duration of storage. For long-term storage, it is recommended to store this compound as a powder at -20°C. For short-term use, stock solutions can be prepared and stored at -80°C. Please refer to the table below for detailed conditions.
Q2: How should I prepare a stock solution of this compound?
A2: We recommend preparing a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). To prepare a 10 mM stock solution, for example, dissolve the appropriate mass of this compound powder in the calculated volume of DMSO. Ensure the powder is fully dissolved by vortexing. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Q3: How many freeze-thaw cycles can a this compound stock solution tolerate?
A3: We advise minimizing freeze-thaw cycles to no more than three. Repeated cycles can lead to the degradation of the compound and the introduction of moisture, which may affect its stability and activity. Aliquoting into single-use volumes is the best practice to maintain the quality of the stock solution.
Q4: What is the expected shelf life of this compound under recommended storage conditions?
A4: The shelf life of this compound is dependent on its form. As a powder stored at -20°C, it is stable for at least two years. When prepared as a stock solution in DMSO and stored at -80°C, it is stable for up to six months.
Storage Conditions and Shelf Life Data
| Form | Solvent | Storage Temperature | Shelf Life | Notes |
| Powder | N/A | -20°C | ≥ 24 months | Protect from light and moisture. |
| Stock Solution | DMSO | -80°C | ≤ 6 months | Aliquot to avoid freeze-thaw cycles. |
| Working Solution | Aqueous Buffer | 2-8°C | ≤ 24 hours | Prepare fresh before each experiment. |
Troubleshooting Guide
Issue: I am observing lower than expected activity with this compound in my assay.
This could be due to several factors related to the storage and handling of the compound. Follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for this compound activity issues.
Experimental Protocols
Protocol: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the purity and stability of this compound over time.
Objective: To determine the percentage of intact this compound in a sample stored under specific conditions.
Materials:
-
This compound sample (powder or stock solution)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
HPLC-grade water, acetonitrile, and TFA
Methodology:
-
Sample Preparation:
-
If starting from powder, accurately weigh and dissolve this compound in DMSO to a known concentration (e.g., 10 mM).
-
Dilute the stock solution with Mobile Phase A to a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: As determined by the UV absorbance maximum of this compound (e.g., 254 nm).
-
Gradient:
-
0-2 min: 5% Mobile Phase B
-
2-17 min: Linear gradient from 5% to 95% Mobile Phase B
-
17-20 min: 95% Mobile Phase B
-
20-21 min: Linear gradient from 95% to 5% Mobile Phase B
-
21-25 min: 5% Mobile Phase B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the area of the main peak corresponding to this compound and any degradation peaks.
-
Calculate the purity of this compound using the following formula:
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
-
Compare the purity of the stored sample to a freshly prepared standard to determine the extent of degradation.
-
This protocol can be adapted to test the stability of this compound under various conditions (e.g., different temperatures, solvents, or after multiple freeze-thaw cycles) to validate the recommended storage and handling procedures.
Technical Support Center: Troubleshooting DG013A in Antigen Presentation Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using DG013A in antigen presentation assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in antigen presentation?
This compound is a phosphinic acid tripeptide mimetic that acts as a potent inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) and, to a lesser extent, ERAP2.[1] These aminopeptidases are located in the endoplasmic reticulum and are responsible for trimming the N-terminus of antigenic peptide precursors to the optimal length (typically 8-10 amino acids) for binding to Major Histocompatibility Complex (MHC) class I molecules.[2] By inhibiting ERAP1 and ERAP2, this compound can alter the repertoire of peptides presented on the cell surface, which can either enhance or decrease the presentation of specific epitopes.[3]
Q2: What is the expected outcome of treating cells with this compound in an antigen presentation assay?
The effect of this compound on antigen presentation is epitope-dependent. For epitopes that are destroyed by over-trimming by ERAP1/ERAP2, treatment with this compound is expected to increase their presentation on the cell surface. Conversely, for epitopes that require ERAP1/ERAP2 trimming to be generated from a longer precursor, this compound treatment will likely decrease their presentation.[3] For example, in some experimental systems, this compound has been shown to reduce the presentation of the model antigen SIINFEKL from a longer precursor peptide.[4][5]
Q3: I am not observing any effect of this compound in my cellular assay. What could be the reason?
A key consideration when using this compound in cell-based assays is its negligible passive cellular permeability .[6][7] This means the compound may not efficiently cross the cell membrane to reach the endoplasmic reticulum where ERAP1 and ERAP2 reside. To address this, consider the following:
-
Increase incubation time: Extended incubation periods (e.g., 48 hours or longer) may be necessary to allow for sufficient uptake of the inhibitor.[8]
-
Optimize concentration: While potent in biochemical assays, higher concentrations may be required in cellular assays to achieve a biological effect, but be mindful of potential cytotoxicity.
-
Cell type differences: The efficiency of uptake can vary between different cell lines.
-
Use appropriate controls: A positive control for ERAP1/ERAP2 inhibition (e.g., a cell line with known sensitivity to ERAP inhibitors or a well-characterized model antigen system) is crucial to validate your assay setup.
Troubleshooting Guide
Problem 1: Weak or no signal in my flow cytometry-based antigen presentation assay.
| Possible Cause | Recommended Solution |
| Low expression of the target antigen | - Confirm that your cell line expresses the specific MHC class I allele required for presenting your antigen of interest. - If using a model antigen, ensure efficient transfection or transduction of the precursor peptide construct. - Consider using a cell line known to present the antigen robustly. |
| Ineffective this compound treatment | - As mentioned in the FAQs, this compound has low cellular permeability. Increase the incubation time (e.g., 48-72 hours) and optimize the concentration of this compound. - Ensure the this compound stock solution is properly prepared and stored to maintain its activity. |
| Suboptimal antibody staining | - Titrate your primary and secondary antibodies to determine the optimal concentration for staining.[9][10] - Ensure the fluorophore-conjugated antibody is compatible with your flow cytometer's lasers and detectors. - Protect fluorescently labeled antibodies from light to prevent photobleaching.[11][12] |
| Issues with the flow cytometer setup | - Use compensation controls to correct for spectral overlap between fluorophores. - Ensure the instrument is properly calibrated and the correct laser and filter settings are used for your fluorophores.[12] - Use positive and negative controls to set appropriate gates.[9] |
Problem 2: High background or non-specific staining in flow cytometry.
| Possible Cause | Recommended Solution |
| Non-specific antibody binding | - Use an Fc receptor blocking agent to prevent antibodies from binding non-specifically to Fc receptors on the cell surface.[9][10] - Include an isotype control to assess the level of non-specific binding from your primary antibody.[9] - Increase the number of wash steps after antibody incubation.[8] |
| Dead cells | - Use a viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability stain) to exclude dead cells from your analysis, as they can non-specifically bind antibodies. |
| Autofluorescence | - Include an unstained cell sample to determine the baseline autofluorescence of your cells.[9] - If autofluorescence is high, consider using a brighter fluorophore to increase the signal-to-noise ratio or a fluorophore that emits in a different channel. |
Problem 3: High cell death or cytotoxicity observed after this compound treatment.
| Possible Cause | Recommended Solution |
| High concentration of this compound | - Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line using a cell viability assay (see Experimental Protocols section). |
| Off-target effects | - While this compound is a potent ERAP1/2 inhibitor, off-target effects at high concentrations cannot be ruled out.[6] - Compare the effects of this compound with other ERAP inhibitors or with genetic knockdown/knockout of ERAP1/ERAP2 to confirm that the observed phenotype is on-target. |
| Solvent toxicity | - Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells. Run a vehicle control with the same concentration of solvent. |
Quantitative Data
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Assay Conditions | Reference |
| ERAP1 | 33 | Recombinant human ERAP1, fluorogenic substrate | [1] |
| ERAP2 | 11 | Recombinant human ERAP2, fluorogenic substrate | [1] |
Table 2: Illustrative Cytotoxicity Data for this compound (Hypothetical)
| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) |
| HeLa | 48 | > 100 |
| Jurkat | 48 | 75 |
| B16-F10 | 48 | > 100 |
Experimental Protocols
Protocol 1: Flow Cytometry-Based Antigen Presentation Assay (SIINFEKL Model)
This protocol describes a common method to assess the effect of this compound on the presentation of the model antigen SIINFEKL by H-2Kb positive cells.
Materials:
-
H-2Kb expressing cell line (e.g., EL4, RMA)
-
Plasmid encoding an ER-targeted extended SIINFEKL precursor (e.g., with a LEQLE N-terminal extension)
-
Transfection reagent
-
This compound
-
Anti-H-2Kb (SIINFEKL) antibody (clone 25-D1.16), conjugated to a fluorophore (e.g., PE or APC)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Viability dye
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the H-2Kb expressing cells in a 24-well plate at a density that will result in 50-70% confluency on the day of analysis.
-
Transfection: Transfect the cells with the plasmid encoding the extended SIINFEKL precursor according to the manufacturer's instructions for your transfection reagent.
-
This compound Treatment: Immediately after transfection, add this compound to the desired final concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48 hours at 37°C in a humidified CO₂ incubator.
-
Cell Harvesting: Gently harvest the cells. For adherent cells, use a non-enzymatic cell dissociation solution to avoid cleaving surface proteins.
-
Staining: a. Wash the cells once with flow cytometry staining buffer. b. Resuspend the cells in the staining buffer containing the viability dye and incubate according to the manufacturer's instructions. c. Wash the cells again and then resuspend them in the staining buffer containing the anti-H-2Kb (SIINFEKL) antibody. d. Incubate for 30 minutes at 4°C, protected from light.
-
Flow Cytometry Analysis: a. Wash the cells twice with staining buffer. b. Resuspend the cells in an appropriate volume for flow cytometry analysis. c. Acquire data on a flow cytometer, ensuring to collect a sufficient number of events. d. Analyze the data by first gating on live, single cells, and then quantifying the mean fluorescence intensity (MFI) of the SIINFEKL-H-2Kb signal.
Protocol 2: Cell Viability (MTS) Assay
This protocol can be used to determine the cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
96-well plate
-
This compound
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the diluted compound solutions. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).
-
MTS Assay: a. Add MTS reagent to each well according to the manufacturer's instructions. b. Incubate for 1-4 hours at 37°C. c. Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Caption: MHC Class I Antigen Presentation Pathway and the inhibitory action of this compound on ERAP1/ERAP2.
Caption: Experimental workflow for a this compound antigen presentation assay.
Caption: Troubleshooting decision tree for this compound-related issues in antigen presentation assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Unveiling the impact of ERAP1 and ERAP2 on migration, angiogenesis and ER stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the phosphinic acid tripeptide mimetic this compound as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the phosphinic acid tripeptide mimetic this compound as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. bosterbio.com [bosterbio.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 12. Flow Cytometry Troubleshooting Tips [elabscience.com]
off-target effects of DG013A in cellular models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DG013A in cellular models. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary targets of this compound?
A1: this compound is a phosphinic acid tripeptide mimetic designed as a potent, mechanism-based competitive inhibitor of M1-aminopeptidases.[1][2] Its primary targets are the intracellular aminopeptidases involved in the final trimming of antigenic peptides in the endoplasmic reticulum:
-
Insulin-Regulated Aminopeptidase (IRAP)[1]
This compound was developed to pharmacologically regulate the activity of these enzymes to modulate the adaptive immune response for applications in autoimmunity and cancer immunotherapy.[1]
Q2: I am not observing the expected effect on antigen presentation in my cell-based assay. What could be the issue?
A2: A lack of cellular activity is a documented challenge with this compound. The most likely cause is its negligible passive cellular permeability.[2] The compound contains a highly charged phosphinic acid moiety, which is inconsistent with efficient transport across the cell membrane.[2][4][5][6] Consequently, achieving a sufficient intracellular concentration to inhibit ERAP1/ERAP2 is difficult.[2] Any cellular effects that are observed may require very long exposure times.[2]
Q3: My experiments are showing weak antiproliferative activity or cytotoxicity. Is this an expected off-target effect?
A3: Yes, this could be an off-target effect. While designed for ERAP1/2, the phosphinic acid chemotype is a known privileged structure for binding to various metal-dependent peptidases.[2][4][5][6]
-
Aminopeptidase N (APN) Inhibition: this compound is a highly potent inhibitor of Aminopeptidase N (APN), with an IC50 value significantly lower than for its intended target, ERAP1.[2] Inhibition of APN is known to lead to cytotoxicity.[2]
-
Off-Target Toxicity: Weak antiproliferative activity has been observed in HCT116 cells, which could be indicative of off-target toxicity, compounded by the compound's low permeability.[2][4]
Therefore, any observed cytotoxicity should be interpreted with caution, as it may not be related to the inhibition of ERAP1.[2]
Q4: How significant is the off-target inhibition of Aminopeptidase N (APN)?
A4: The off-target inhibition of APN is highly significant. In one study, this compound was found to be 62-fold more potent against APN than against ERAP1.[2] This high affinity for a well-studied off-target, which is known to have cytotoxic effects, complicates the interpretation of cellular data.[2]
Q5: What are the recommended experimental controls when using this compound?
A5: Given the known off-target effects and low permeability, rigorous controls are essential:
-
Negative Control Compound: Use a structurally similar but less active analog, such as DG013B, as a negative control to distinguish specific from non-specific effects.[4]
-
Cell Lines with Varying Target Expression: Compare results in cell lines with normal, knocked-down, or knocked-out expression of ERAP1, ERAP2, and APN to attribute effects to the correct target.
-
Permeability Controls: Use a positive control compound with known good cell permeability that targets the same pathway to ensure the assay system is working correctly.
-
Dose-Response Analysis: Perform careful dose-response studies to identify a potential therapeutic window, though this may be narrow or non-existent in cellular models due to the competing effects of low permeability and off-target toxicity.
Quantitative Data: Inhibitor Potency
The following table summarizes the reported IC50 values for this compound against its primary on-targets and a key off-target. Note that values can differ between studies.
| Target Protein | Reported IC50 (nM) | Target Type | Reference |
| ERAP1 | 33 | On-Target | [3] |
| ERAP2 | 11 | On-Target | [3] |
| Aminopeptidase N (APN) | 3.7 | Off-Target | [2] |
Note: One study reported a >5-fold weaker affinity for ERAP1 and ERAP2 than previously published, highlighting potential variability in experimental results.[2]
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified aminopeptidase enzyme (e.g., recombinant ERAP1).
1. Materials:
- Recombinant human ERAP1 enzyme.
- Fluorogenic peptide substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, L-AMC).
- Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 µM ZnCl2.
- This compound compound, serially diluted in DMSO.
- 96-well black microplate.
- Plate reader capable of fluorescence measurement (Excitation: 380 nm, Emission: 460 nm).
2. Method:
- Prepare serial dilutions of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).
- Add 25 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the 96-well plate.
- Add 50 µL of recombinant ERAP1 (at a final concentration of ~5 nM) to each well.
- Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding 25 µL of the fluorogenic substrate (e.g., L-AMC at a final concentration of 10 µM).
- Immediately begin kinetic monitoring of fluorescence intensity every minute for 30-60 minutes at 37°C using the plate reader.
- Calculate the rate of reaction (slope of the linear phase of fluorescence increase).
- Plot the reaction rate as a function of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Antigen Presentation Assay
This protocol describes a method to evaluate the effect of this compound on the presentation of a specific epitope on the cell surface.
1. Materials:
- HeLa:Kb cells (or another suitable cell line expressing a specific MHC class I molecule).
- Vaccinia virus engineered to express an N-terminally extended precursor of a known epitope (e.g., SIINFEKL).[7]
- This compound compound.
- Cell culture medium (e.g., DMEM with 10% FBS).
- Flow cytometer.
- Fluorescently-labeled antibody specific for the presented epitope-MHC complex (e.g., 25-D1.16 antibody for SIINFEKL-H-2Kb).
2. Method:
- Seed HeLa:Kb cells in a 24-well plate and allow them to adhere overnight.
- Treat the cells with varying concentrations of this compound for a pre-determined time (e.g., 2-24 hours). Be aware that long incubation times may be necessary.[2]
- Infect the cells with the engineered vaccinia virus at a suitable multiplicity of infection (MOI) and incubate for several hours (e.g., 5 hours) to allow for precursor peptide expression and processing.
- Harvest the cells by gentle scraping or trypsinization.
- Wash the cells with FACS buffer (PBS with 1% BSA).
- Stain the cells with the fluorescently-labeled antibody specific for the epitope-MHC complex for 30-60 minutes on ice.
- Wash the cells again to remove unbound antibody.
- Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of the stained cell population.
- A dose-dependent reduction in MFI would indicate that this compound is inhibiting the processing and presentation of the target epitope.[7]
Visualizations
Signaling & Processing Pathways
Caption: Antigen processing pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for characterizing on- and off-target effects.
Troubleshooting Logic
Caption: Logic for troubleshooting unexpected results with this compound.
References
- 1. pnas.org [pnas.org]
- 2. Investigating the phosphinic acid tripeptide mimetic this compound as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the phosphinic acid tripeptide mimetic this compound as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [repository.icr.ac.uk]
- 7. researchgate.net [researchgate.net]
determining optimal incubation time for DG013A treatment
This technical support center provides guidance for researchers and drug development professionals on determining the optimal incubation time for DG013A treatment in cellular assays. Given the compound's characteristics, a universal optimal time cannot be prescribed; instead, an empirical approach is necessary for each specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a phosphinic acid tripeptide mimetic that acts as a competitive inhibitor of the M1-aminopeptidases ERAP1 (Endoplasmic Reticulum Aminopeptidase 1) and ERAP2.[1][2][3] These zinc-dependent enzymes play a crucial role in the adaptive immune response by trimming peptide precursors in the endoplasmic reticulum to the optimal length for binding to Major Histocompatibility Complex class I (MHC-I) molecules.[1][4] By inhibiting ERAP1 and ERAP2, this compound can modulate the repertoire of antigens presented on the cell surface, which has implications for research in autoimmune diseases and cancer.[2][3]
Q2: What are the reported IC50 values for this compound?
A2: In biochemical assays using recombinant enzymes, this compound has shown nanomolar potency. However, it's important to note that different studies have reported variations in these values.
| Target | Reported IC50 | Assay Conditions |
| ERAP1 | 33 nM | Inhibition of human recombinant ERAP1.[2] |
| ERAP2 | 11 nM | Inhibition of human recombinant ERAP2 expressed in baculovirus-infected insect cells.[2] |
Q3: What is the biggest challenge when using this compound in cellular assays?
A3: The primary challenge with using this compound in cell-based experiments is its negligible passive permeability across cell membranes.[1][5] This is attributed to its highly charged phosphinic acid moiety.[1][5] Consequently, achieving a sufficient intracellular concentration to inhibit ERAP1 and ERAP2 is difficult and may necessitate long exposure times.[1]
Q4: Is there a universally recommended incubation time for this compound?
A4: No, there is no single optimal incubation time. The ideal duration of treatment will depend on several factors, including:
-
Cell type: Different cell lines may exhibit varying rates of compound uptake.
-
This compound concentration: Higher concentrations might require shorter incubation times, but could also increase the risk of off-target effects.
-
Experimental endpoint: The time required to observe a downstream effect (e.g., changes in antigen presentation, T-cell activation) will vary.
Researchers must empirically determine the optimal incubation time for their specific experimental system.
Troubleshooting Guide: Determining Optimal Incubation Time
This guide provides a systematic approach to identifying the appropriate incubation time for your experiments involving this compound.
Issue: No observable effect of this compound treatment on the desired cellular endpoint.
This is a common issue, likely related to the compound's low permeability.
Troubleshooting Workflow
Caption: A troubleshooting workflow for determining the optimal this compound incubation time.
Experimental Protocols
Protocol: Determining Optimal this compound Incubation Time via a Time-Course Experiment
This protocol outlines a general method to determine the optimal incubation time for this compound by assessing a relevant downstream biological endpoint at multiple time points.
Objective: To identify the shortest incubation time that yields a maximal and reproducible biological effect of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Assay-specific reagents (e.g., antibodies for flow cytometry, ELISA kits)
-
Multi-well plates (e.g., 96-well)
-
Vehicle control (e.g., DMSO, PBS)
Methodology:
-
Determine the Maximum Non-Toxic Concentration:
-
Plate cells at a desired density in a 96-well plate.
-
Treat cells with a range of this compound concentrations (e.g., 1 µM to 100 µM) for the longest planned incubation time (e.g., 72 hours).
-
Include a vehicle-only control.
-
Assess cell viability using an appropriate assay (e.g., MTT, XTT, or a live/dead stain).
-
The highest concentration that maintains >90% cell viability will be your working concentration for the time-course experiment.
-
-
Time-Course Experiment Setup:
-
Plate cells in multiple plates, one for each time point.
-
Treat cells with the pre-determined non-toxic concentration of this compound and a vehicle control.
-
Incubate the plates for varying durations (e.g., 12, 24, 48, and 72 hours).
-
-
Endpoint Analysis:
-
At each time point, harvest the cells or supernatant.
-
Perform the assay to measure your specific biological endpoint. This could be:
-
Flow Cytometry: To measure the surface expression of a specific MHC-I-peptide complex.
-
ELISA: To quantify the secretion of a cytokine (e.g., IFN-γ) from co-cultured T-cells.
-
Western Blot: To assess changes in protein expression downstream of ERAP1/2 inhibition.
-
-
-
Data Analysis:
-
Normalize the results from the this compound-treated cells to the vehicle-treated cells for each time point.
-
Plot the effect of this compound over time.
-
The optimal incubation time is typically the point at which the effect plateaus or reaches its maximum, without a significant decrease in cell viability.
-
Experimental Workflow Diagram
Caption: A workflow for empirically determining the optimal this compound incubation time.
Signaling Pathway
This compound's Impact on Antigen Presentation
Caption: this compound inhibits ERAP1/2, altering peptide trimming and antigen presentation.
References
- 1. Investigating the phosphinic acid tripeptide mimetic this compound as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigating the phosphinic acid tripeptide mimetic this compound as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations of DG013A in In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing the ERAP1/ERAP2 inhibitor, DG013A, in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiment with this compound is showing little to no efficacy. What are the common reasons for this?
Several factors can contribute to a lack of efficacy for this compound in in vivo models. The most significant limitation of this compound is its negligible cellular passive permeability.[1][2][3] This is attributed to its chemical structure as a phosphinic acid tripeptide mimetic, which contains a highly charged phosphinic acid moiety.[2][4][3] Consequently, achieving sufficient intracellular concentrations to inhibit its targets, ERAP1 and ERAP2, which are located in the endoplasmic reticulum, is a major challenge.[5]
Other potential reasons for lack of efficacy include:
-
Poor Bioavailability: Due to its low permeability, oral bioavailability is expected to be very low.
-
Off-Target Effects: this compound has been shown to inhibit other metalloproteases, such as Aminopeptidase N (APN), with high affinity, which could lead to confounding results or toxicity.[2]
-
Suboptimal Dosing and Administration Route: The chosen dose and route of administration may not be adequate to overcome the pharmacokinetic challenges.
-
Animal Model Considerations: The specific mouse strain and tumor model used can influence the outcome of ERAP1 inhibition.[6][7]
Q2: How can I improve the bioavailability and cellular uptake of this compound in my animal model?
-
Liposomal Formulations: Encapsulating this compound in liposomes can protect it from degradation and improve its delivery across cell membranes.[8][9][10][11] Liposomes can be administered intravenously or subcutaneously.
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their solubility and stability.[8][9][11][12] This can be particularly useful for improving the dissolution of this compound for oral or injectable formulations.
-
Prodrug Approach: Although not commercially available, a prodrug strategy could be employed to mask the charged phosphinic acid group, improving cell permeability.[13] The prodrug would then be cleaved intracellularly to release the active this compound.
Q3: What is the recommended route of administration for this compound in mice?
Due to its poor oral bioavailability, oral gavage is likely to be the least effective route of administration unless a specialized formulation is used. The following routes are more likely to achieve systemic exposure:
-
Subcutaneous (SC) Injection: This is a common and relatively simple method for administering peptide-based drugs and inhibitors.[1][14][15] It allows for slower absorption and a more sustained release into the circulation.
-
Intravenous (IV) Injection: IV administration will provide 100% bioavailability, ensuring that the compound reaches the systemic circulation. However, it may be cleared more rapidly.
-
Intraperitoneal (IP) Injection: IP injection is another common route in rodent studies that can provide good systemic exposure.
The choice of administration route should be guided by the experimental design, the desired pharmacokinetic profile, and the formulation used.
Q4: How can I monitor the activity of this compound in vivo to confirm target engagement?
Confirming that this compound is inhibiting ERAP1 in your animal model is critical. This can be achieved through:
-
Immunopeptidomics: This is the most direct way to assess the functional consequence of ERAP1 inhibition. Inhibition of ERAP1 leads to characteristic changes in the repertoire of peptides presented by MHC class I molecules on the cell surface.[2][5][16][17][18][19] This can be analyzed by mass spectrometry of peptides eluted from MHC molecules isolated from tumor tissue or splenocytes.
-
Pharmacodynamic (PD) Biomarkers: In tumor models, you can assess downstream effects of ERAP1 inhibition, such as increased infiltration of CD8+ T cells into the tumor, which can be measured by immunohistochemistry (IHC) or flow cytometry.[5][17][19]
-
Pharmacokinetic (PK) Analysis: Measuring the concentration of this compound in plasma and tumor tissue over time can help correlate drug exposure with the observed efficacy or PD effects.[20][21][22][23] This typically requires a sensitive analytical method like LC-MS/MS.[24][25][26][27]
Q5: What are the potential off-target effects of this compound and how can I control for them?
This compound is known to be a potent inhibitor of Aminopeptidase N (APN).[2] It is crucial to consider this off-target activity when interpreting your results.
-
Use a Negative Control: A structurally similar but inactive analog of this compound, if available, can be a valuable control.
-
Phenotypic Comparison: Compare the observed phenotype in your experiment with known effects of APN inhibition to assess the likelihood of off-target contributions.
-
Consider More Selective Inhibitors: Newer, more selective inhibitors of ERAP1 or ERAP2 are being developed.[15][19] If specificity is a major concern, exploring these alternatives may be beneficial.
Q6: Are there any known toxicity concerns with this compound or phosphinic acid-based compounds?
The in vivo toxicity of this compound has not been extensively reported. However, phosphinic acid derivatives, in general, have a range of biological activities and toxicities.[13][14][28][29] It is essential to perform a preliminary toxicity study to determine the maximum tolerated dose (MTD) in your specific animal model. General signs of toxicity in mice to monitor for include weight loss, changes in behavior (lethargy, ruffled fur), and signs of distress.[29]
Troubleshooting Guides
Problem: Low or Undetectable Plasma/Tissue Concentration of this compound
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | - Switch to a more direct route of administration (e.g., from oral gavage to subcutaneous or intravenous injection). - Develop a formulation to improve solubility and absorption (e.g., using cyclodextrins or liposomes).[8][9] |
| Rapid Clearance | - Consider more frequent dosing or continuous infusion to maintain therapeutic concentrations. - Explore formulation strategies that prolong circulation time, such as PEGylation (if chemically feasible). |
| Inadequate Analytical Method | - Develop and validate a highly sensitive LC-MS/MS method for the quantification of this compound in your biological matrices.[24][25] |
Problem: No Change in Immunopeptidome Despite Detectable this compound Levels
| Possible Cause | Troubleshooting Step |
| Insufficient Target Engagement | - Increase the dose of this compound to ensure that concentrations in the endoplasmic reticulum are sufficient for ERAP1/ERAP2 inhibition. - Optimize the dosing schedule to maintain inhibitory concentrations over a longer period. |
| Animal Model Specifics | - Ensure that the tumor model or cell line used expresses ERAP1 and that its activity is relevant to the phenotype being studied.[17][18] - Mice do not have an ERAP2 ortholog, so in vivo studies in standard mice will only reflect ERAP1 inhibition.[7] Consider using humanized mouse models for studying ERAP2 inhibition.[6][7] |
| Technical Issues with Immunopeptidomics | - Ensure that the methods for MHC class I peptide isolation and mass spectrometry are optimized and validated for your specific cell type or tissue.[2][16] |
Quantitative Data Summary
| Compound | Target(s) | Reported IC₅₀ | Key Limitation | Reference |
| This compound | ERAP1, ERAP2 | ERAP1: 33 nM ERAP2: 11 nM | Negligible cellular permeability | [10] |
| This compound | APN (off-target) | 3.7 nM | Potential for off-target effects | [2] |
Detailed Experimental Protocols
Disclaimer: The following protocols are generalized "best-practice" methodologies based on literature for similar compounds. Researchers should optimize these protocols for their specific experimental setup with this compound.
Protocol 1: Formulation of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Injection
This protocol describes the preparation of a this compound solution for subcutaneous or intravenous injection to improve its solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile 0.22 µm syringe filter
-
Vortex mixer
-
Sterile vials
Procedure:
-
Prepare HP-β-CD Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in sterile PBS. Warm the solution slightly (to ~37°C) to aid dissolution.
-
Weigh this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Complexation: Slowly add the this compound powder to the HP-β-CD solution while vortexing.
-
Incubation: Continue to vortex the mixture for 30-60 minutes at room temperature to allow for the formation of the inclusion complex. The solution should become clear.
-
Sterile Filtration: Filter the final solution through a sterile 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the formulation at 4°C and use it within a week. Protect from light.
Protocol 2: Subcutaneous (SC) Administration of this compound in Mice
This protocol outlines the procedure for administering a formulated this compound solution via subcutaneous injection.[1][13][14][15][30]
Materials:
-
Formulated this compound solution
-
Sterile insulin syringes (e.g., 28-31 gauge)
-
70% ethanol
-
Mouse restraint device (optional)
Procedure:
-
Animal Restraint: Properly restrain the mouse. This can be done manually by scruffing the back of the neck or using a restraint device.
-
Site Preparation: Select an injection site, typically in the loose skin over the back, between the shoulder blades. Clean the area with a 70% ethanol wipe and allow it to dry.
-
Prepare the Syringe: Draw the calculated dose of the this compound formulation into the insulin syringe. Ensure there are no air bubbles.
-
Injection: Tent the skin at the injection site. Insert the needle at a 45-degree angle into the base of the tented skin.
-
Administer the Dose: Slowly and steadily depress the plunger to inject the solution.
-
Withdraw the Needle: Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if necessary.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress.
Protocol 3: Monitoring Immunopeptidome Changes in Tumor Tissue
This protocol provides a high-level workflow for analyzing changes in the MHC class I immunopeptidome of tumor tissue following this compound treatment.[2][5][16][17][18][19]
Materials:
-
Tumor tissue from control and this compound-treated mice
-
Lysis buffer (containing protease inhibitors)
-
Immunoaffinity column with pan-MHC class I antibody (e.g., W6/32)
-
Acid elution buffer (e.g., 0.1% trifluoroacetic acid)
-
C18 solid-phase extraction cartridges
-
LC-MS/MS system
Procedure:
-
Tissue Lysis: Excise tumors and immediately snap-freeze in liquid nitrogen. Lyse the frozen tissue in a suitable lysis buffer.
-
MHC-Peptide Complex Isolation: Clarify the lysate by centrifugation and pass it over the immunoaffinity column to capture MHC class I-peptide complexes.
-
Peptide Elution: Wash the column extensively and then elute the bound peptides with an acid elution buffer.
-
Peptide Cleanup and Concentration: Desalt and concentrate the eluted peptides using C18 solid-phase extraction.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to sequence the individual peptides.
-
Data Analysis: Use appropriate software to identify the peptide sequences and compare the immunopeptidomes of the control and this compound-treated groups. Look for changes in peptide length and the emergence of novel peptide sequences.
Visualizations
Caption: Antigen processing and presentation pathway inhibited by this compound.
References
- 1. help.honehealth.com [help.honehealth.com]
- 2. ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ouv.vt.edu [ouv.vt.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. Liposome Consolidated with Cyclodextrin Provides Prolonged Drug Retention Resulting in Increased Drug Bioavailability in Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liposomes incorporating cyclodextrins as a promising drug delivery system to augment the bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Liposome Consolidated with Cyclodextrin Provides Prolonged Drug Retention Resulting in Increased Drug Bioavailability in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemicaljournals.com [chemicaljournals.com]
- 13. youtube.com [youtube.com]
- 14. Daily subcutaneous injections of peptide induce CD4+ CD25+ T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hydramed.com [hydramed.com]
- 16. ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. arpi.unipi.it [arpi.unipi.it]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. Pharmacokinetic and pharmacodynamic modeling in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Application of Pharmacokinetic-Pharmacodynamic Modeling to Inform Translation of In Vitro NaV1.7 Inhibition to In Vivo Pharmacological Response in Non-human Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 24. LC-MS/MS method for the determination of cynandione A in rat plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 26. research.rug.nl [research.rug.nl]
- 27. mdpi.com [mdpi.com]
- 28. 553-first-in-class-inhibitors-of-erap1-alter-the-immunopeptidome-of-cancer-driving-a-differentiated-t-cell-response-leading-to-tumor-growth-inhibition - Ask this paper | Bohrium [bohrium.com]
- 29. Preclinical Assessment Addressing Intravenous Administration of a [68Ga]Ga-PSMA-617 Microemulsion: Acute In Vivo Toxicity, Tolerability, PET Imaging, and Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 30. youtube.com [youtube.com]
Validation & Comparative
Comparative Analysis of DG013A Inhibition on ERAP1 and ERAP2
This guide provides a detailed comparison of the inhibitory activity of DG013A on Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) and Endoplasmic Reticulum Aminopeptidase 2 (ERAP2), crucial enzymes in the antigen processing pathway. The data presented is intended for researchers, scientists, and professionals in drug development.
Introduction to ERAP1 and ERAP2
ERAP1 and ERAP2 are zinc-dependent M1-aminopeptidases located in the endoplasmic reticulum (ER). They play a critical role in the adaptive immune system by trimming the N-terminus of antigenic peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][2] This process is essential for the presentation of antigens to CD8+ T cells, which is vital for defense against tumors and viral infections.[1] Dysregulation of ERAP1 and ERAP2 has been implicated in autoimmune diseases and cancer.[3] Beyond antigen presentation, these enzymes are also involved in cellular homeostasis, including migration, angiogenesis, and the ER stress response.[1][4]
Quantitative Analysis of this compound Inhibition
This compound is a phosphinic acid tripeptide mimetic inhibitor that has shown potent inhibition of both ERAP1 and ERAP2.[3][5] The half-maximal inhibitory concentration (IC50) values for this compound against these two enzymes are summarized below. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Inhibitor | Target Enzyme | Reported IC50 (nM) |
| This compound | ERAP1 | 33[3][5], 36[6], 48[7] |
| ERAP2 | 11[3][5][8], 80[7] |
Based on several reported values, this compound generally exhibits a stronger inhibitory effect on ERAP2 compared to ERAP1.[3][5][8]
Experimental Protocols for IC50 Determination
The IC50 values of this compound for ERAP1 and ERAP2 were determined using a fluorogenic enzymatic assay. The general protocol is as follows:
1. Enzyme and Substrate Preparation:
-
Enzymes: Recombinant human ERAP1 and ERAP2 were produced in baculovirus-infected insect cells (Hi5™).[6]
-
Substrates:
2. Assay Conditions:
-
The assay was performed in a buffer solution (e.g., 50 mM HEPES, pH 7.5).
-
The final concentration of the enzymes in the assay was typically 5 nM for ERAP1 and 10 nM for ERAP2.[3]
-
The substrate concentrations were set near their Michaelis constant (Km) values, for instance, 250 µM for Leu-AMC (ERAP1) and 10 µM for Arg-AMC (ERAP2).[3]
3. Inhibition Assay:
-
The enzyme was pre-incubated with varying concentrations of the inhibitor this compound.
-
The enzymatic reaction was initiated by the addition of the fluorogenic substrate.
-
The fluorescence signal, resulting from the cleavage of the AMC group from the substrate, was measured over time using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm).[6]
4. Data Analysis:
-
The initial rates of the enzymatic reaction were calculated from the linear phase of the fluorescence signal progression.
-
The IC50 values were determined by fitting the dose-response data to a four-parameter variable slope non-linear regression model using software such as GraphPad Prism.[3]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 values of this compound.
Caption: Workflow for IC50 determination of this compound against ERAP1 and ERAP2.
Signaling Pathway Context
The diagram below illustrates the central role of ERAP1 and ERAP2 in the MHC class I antigen presentation pathway.
Caption: Role of ERAP1/ERAP2 in MHC class I antigen presentation and inhibition by this compound.
References
- 1. Unveiling the impact of ERAP1 and ERAP2 on migration, angiogenesis and ER stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular pathways for antigenic peptide generation by ER aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the phosphinic acid tripeptide mimetic this compound as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. biochemistry.chem.uoa.gr [biochemistry.chem.uoa.gr]
- 8. upload.wikimedia.org [upload.wikimedia.org]
A Comparative Analysis of the Inhibitory Activities of DG013A and DG013B on Endoplasmic Reticulum Aminopeptidases
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between investigational compounds is paramount. This guide provides a detailed comparison of the inhibitory activities of DG013A and its stereoisomer, DG013B, against the M1-aminopeptidases ERAP1 and ERAP2, crucial enzymes in the antigen presentation pathway.
This compound and DG013B are phosphinic acid tripeptide mimetics designed as mechanism-based inhibitors of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) and Endoplasmic Reticulum Aminopeptidase 2 (ERAP2). These enzymes play a critical role in the final trimming of antigenic peptides before their presentation by MHC class I molecules to cytotoxic T lymphocytes, thereby modulating the adaptive immune response. While structurally similar as stereoisomers, this compound and DG013B exhibit markedly different inhibitory potencies, positioning this compound as a potent inhibitor and DG013B as a valuable, weakly binding negative control for research purposes.
Quantitative Inhibitory Activity
The inhibitory activities of this compound and DG013B are typically quantified by their half-maximal inhibitory concentration (IC50) values. Multiple studies have characterized these values against their primary targets, ERAP1 and ERAP2. The data consistently demonstrates the high potency of this compound, with IC50 values in the nanomolar range, while DG013B shows significantly weaker inhibition.
| Compound | Target Enzyme | Reported IC50 (nM) | Reference |
| This compound | ERAP1 | 33 | [1] |
| 36 | [2] | ||
| ERAP2 | 11 | [1] | |
| DG013B | ERAP1 | Weak affinity | [3] |
| ERAP2 | Weak affinity | [3] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound and DG013B relies on robust in vitro enzyme inhibition assays. A commonly employed method is a fluorogenic substrate assay.
Principle: The assay measures the enzymatic activity of ERAP1 or ERAP2 by monitoring the cleavage of a synthetic fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal.
General Protocol:
-
Recombinant Enzyme: Purified, recombinant human ERAP1 or ERAP2 is used.
-
Fluorogenic Substrate: A substrate such as L-Leucine-7-amido-4-methylcoumarin (for ERAP1) or L-Arginine-7-amido-4-methylcoumarin (for ERAP2) is utilized. These substrates are non-fluorescent until cleaved by the enzyme, which releases the fluorescent 7-amido-4-methylcoumarin (AMC) group.
-
Inhibitor Preparation: this compound and DG013B are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations for the assay.
-
Assay Procedure:
-
The recombinant enzyme is pre-incubated with varying concentrations of the inhibitor (or vehicle control) in an appropriate assay buffer.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence over time, corresponding to the rate of substrate hydrolysis, is measured using a fluorescence plate reader.
-
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence signal progression. The percentage of inhibition at each inhibitor concentration is determined relative to the vehicle control. The IC50 value is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental design, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to ERAP Inhibitors: DG013A versus Leucinethiol
For Researchers, Scientists, and Drug Development Professionals
Endoplasmic reticulum aminopeptidases (ERAPs), particularly ERAP1 and ERAP2, are critical enzymes in the MHC class I antigen processing and presentation pathway. Their role in trimming peptide precursors to the optimal length for binding to MHC-I molecules makes them attractive targets for therapeutic intervention in oncology and autoimmune diseases. This guide provides an objective, data-driven comparison of two commonly cited ERAP inhibitors: the rationally designed phosphinic acid pseudotripeptide, DG013A, and the broad-spectrum aminopeptidase inhibitor, leucinethiol.
Performance Comparison: Potency and Selectivity
This compound emerges as a significantly more potent and selective inhibitor of both ERAP1 and ERAP2 compared to leucinethiol. This compound, a transition-state analogue, was rationally designed to target the active site of ERAP enzymes, resulting in nanomolar inhibitory activity.[1][2] In contrast, leucinethiol, a competitive inhibitor, exhibits broader specificity and is considerably less potent against ERAP1 and ERAP2, with IC50 values in the micromolar range.[2][3]
The selectivity profile is a key differentiator. This compound, while potent against both ERAP1 and ERAP2, shows poor selectivity between these two enzymes and also inhibits the related aminopeptidase IRAP.[2][4] However, it is significantly more selective for ERAPs over other aminopeptidases like aminopeptidase N (APN).[5] Leucinethiol, on the other hand, is a non-selective aminopeptidase inhibitor, potently inhibiting other enzymes such as APN and IRAP, which can lead to off-target effects in cellular and in vivo studies.[1][6]
Quantitative Data Summary
| Inhibitor | Target | IC50 | Ki | Selectivity Profile | Reference |
| This compound | ERAP1 | 33 nM - 230 nM | Not explicitly reported | Potent inhibitor of ERAP1, ERAP2, and IRAP.[2][4] Significantly more potent against APN (IC50 = 3.7 nM).[5] | [1][5][6] |
| ERAP2 | 11 nM - 58 nM | Not explicitly reported | [1][6] | ||
| Leucinethiol | ERAP1 | ~5 - 10 µM | Not explicitly reported | Broad-spectrum aminopeptidase inhibitor.[2][3] Potent inhibitor of APN (Ki = 22 nM).[7] | [2][3] |
| ERAP2 | Submicromolar | Not explicitly reported | [1] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., substrate used, pH).
Mechanism of Action
This compound is a phosphinic acid-based pseudotripeptide that acts as a transition-state analogue .[1] The phosphinic acid moiety mimics the tetrahedral transition state of peptide bond hydrolysis, binding tightly to the zinc ion in the active site of ERAP enzymes.[1] This mechanism-based design contributes to its high potency.[8]
Leucinethiol is a competitive inhibitor that contains a thiol group which chelates the active site zinc ion of metallopeptidases.[7] Its structure resembles the N-terminal portion of a peptide substrate, allowing it to compete for binding to the enzyme's active site.
Experimental Data and Protocols
The most common method for determining the inhibitory activity of compounds against ERAP1 and ERAP2 is a fluorogenic enzyme activity assay.
Key Experiment: Fluorogenic ERAP1/ERAP2 Inhibition Assay
Objective: To determine the in vitro potency (IC50) of this compound and leucinethiol against recombinant human ERAP1 and ERAP2.
Principle: The assay measures the cleavage of a fluorogenic substrate, typically Leucine-7-amido-4-methylcoumarin (Leu-AMC) for ERAP1 or Arginine-7-amido-4-methylcoumarin (Arg-AMC) for ERAP2. Upon cleavage by the enzyme, the free AMC fluorophore is released, resulting in an increase in fluorescence that is proportional to enzyme activity. The presence of an inhibitor reduces the rate of fluorescence increase.
Detailed Protocol:
-
Reagents and Materials:
-
Recombinant human ERAP1 and ERAP2 enzymes
-
Fluorogenic substrates: Leu-AMC (for ERAP1), Arg-AMC (for ERAP2)
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 100 mM NaCl
-
Inhibitors: this compound and leucinethiol, dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
-
-
Procedure: a. Prepare serial dilutions of the inhibitors (this compound and leucinethiol) in the assay buffer. A typical starting concentration for this compound would be in the low micromolar range, while for leucinethiol it would be in the high micromolar range. Include a vehicle control (e.g., DMSO) without any inhibitor. b. In each well of the 96-well plate, add a fixed amount of the respective enzyme (e.g., 5-10 nM of ERAP1 or ERAP2) in the assay buffer. c. Add the diluted inhibitors to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the fluorogenic substrate to each well. The final substrate concentration should be at or below its Km value for the respective enzyme to ensure sensitivity to competitive inhibitors. e. Immediately place the plate in the fluorescence microplate reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Normalize the velocities to the vehicle control (100% activity). c. Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. d. Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value for each inhibitor.
Visualizing the Context: Signaling Pathways and Experimental Workflow
To better understand the role of ERAP inhibitors and the experimental procedures used to evaluate them, the following diagrams are provided.
Caption: MHC Class I Antigen Presentation Pathway involving ERAP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rationally designed inhibitor targeting antigen-trimming aminopeptidases enhances antigen presentation and cytotoxic T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the aminopeptidase from Aeromonas proteolytica by L-leucinethiol: kinetic and spectroscopic characterization of a slow, tight-binding inhibitor-enzyme complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformational dynamics linked to domain closure and substrate binding explain the ERAP1 allosteric regulation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
selectivity of DG013A for ERAP1/ERAP2 over other aminopeptidases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the aminopeptidase inhibitor DG013A, focusing on its selectivity for Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) and Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) over other related enzymes. The information presented is supported by experimental data to aid in the evaluation of this compound as a chemical probe and potential therapeutic agent.
Introduction to this compound
This compound is a potent, phosphinic acid-based tripeptide mimetic inhibitor of M1 family aminopeptidases. It acts as a competitive, transition-state analogue inhibitor. ERAP1 and ERAP2 are key enzymes in the antigen processing pathway, responsible for trimming peptide precursors to the optimal length for loading onto Major Histocompatibility Complex (MHC) class I molecules. This function makes them attractive targets for modulating immune responses in the context of autoimmune diseases and cancer. This compound has been utilized as a tool compound to investigate the roles of these enzymes.
Comparative Selectivity Profile
The following table summarizes the inhibitory activity (IC50 values) of this compound against ERAP1, ERAP2, and other homologous aminopeptidases. For comparison, data for other common aminopeptidase inhibitors, Leucinethiol and Bestatin, are also included.
| Compound | ERAP1 | ERAP2 | IRAP | APN (CD13) | LAP3 |
| This compound | 33 nM | 11 nM | 30 nM | 3.7 nM | Not Reported |
| Leucinethiol | ~5-10 µM | Not Reported | Not Reported | Not Reported | Not Reported |
| Bestatin | Micromolar | Weak Inhibitor | Micromolar | 3 µM | Low Nanomolar |
Data Interpretation:
This compound demonstrates high potency against both ERAP1 and ERAP2, with a slight preference for ERAP2. However, it exhibits a significant lack of selectivity against other M1 family aminopeptidases, particularly Insulin-Regulated Aminopeptidase (IRAP) and Aminopeptidase N (APN/CD13), for which it shows comparable or even higher potency. This broad activity profile is an important consideration for its use as a specific chemical probe for ERAP1 or ERAP2 in cellular contexts. In contrast, while less potent, other inhibitors like Leucinethiol and Bestatin also show activity against multiple aminopeptidases.
Experimental Protocols
The following is a detailed methodology for a typical in vitro enzymatic assay to determine the IC50 values of inhibitors against aminopeptidases like ERAP1 and ERAP2.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of an aminopeptidase by 50% (IC50).
Materials:
-
Recombinant human ERAP1 and ERAP2 enzymes
-
Fluorogenic peptide substrate:
-
For ERAP1: L-Leucyl-7-amido-4-methylcoumarin (L-AMC)
-
For ERAP2: L-Arginyl-7-amido-4-methylcoumarin (R-AMC)
-
-
Inhibitor compound (e.g., this compound)
-
Assay Buffer (e.g., 75 mM Tris, pH 7.5)
-
Black 96-well microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor stock solution in Assay Buffer to create a range of concentrations to be tested.
-
Prepare working solutions of the recombinant enzymes in Assay Buffer. The final enzyme concentration should be in the low nanomolar range and determined empirically to yield a linear reaction rate over the course of the assay.
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer. The final substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) for the respective enzyme.
-
-
Assay Setup:
-
To the wells of a black 96-well plate, add the following components in order:
-
Assay Buffer
-
Inhibitor solution at various concentrations (including a vehicle control without inhibitor)
-
Enzyme solution
-
-
Mix the contents of the wells gently.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes. The excitation and emission wavelengths for the released 7-amino-4-methylcoumarin (AMC) are typically ~360 nm and ~460 nm, respectively.
-
-
Data Analysis:
-
For each inhibitor concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Normalize the reaction velocities to the vehicle control (considered 100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to calculate the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the role of ERAP1 and ERAP2 in the antigen presentation pathway and a typical experimental workflow for inhibitor testing.
DG013A: A Comparative Analysis of Cross-Reactivity with Homologous M1 Aminopeptidases
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cross-reactivity profile of the potent M1 aminopeptidase inhibitor, DG013A. Experimental data is presented to objectively assess its performance against homologous enzymes, offering valuable insights for its application in immunological and oncological research.
This compound is a phosphinic acid-based transition-state analogue inhibitor targeting Endoplasmic Reticulum Aminopeptidases (ERAPs), specifically ERAP1 and ERAP2.[1][2] These enzymes play a crucial role in the final trimming of antigenic peptides before their presentation by MHC class I molecules, a key process in the adaptive immune response.[1][3] Due to the high degree of homology within the M1 aminopeptidase family, understanding the selectivity profile of inhibitors like this compound is critical for accurate interpretation of experimental results and for therapeutic development. This guide details the cross-reactivity of this compound with its primary targets and other closely related M1 family members, including Insulin-Regulated Aminopeptidase (IRAP) and Aminopeptidase N (APN).
Comparative Inhibitory Activity of this compound
The inhibitory potency of this compound against ERAP1, ERAP2, and its homologous enzymes has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are summarized in the table below.
| Enzyme | IC50 (nM) |
| ERAP1 | 33[1][2] |
| ERAP2 | 11[1][2] |
| IRAP | 30[1] |
| APN | 3.7[1] |
Table 1: IC50 values of this compound against ERAP1, ERAP2, IRAP, and APN. Lower IC50 values indicate greater inhibitory potency.
The data reveals that this compound is a highly potent inhibitor of all tested M1 aminopeptidases, with IC50 values in the low nanomolar range. Notably, it exhibits the strongest inhibition against Aminopeptidase N (APN), followed by ERAP2, IRAP, and ERAP1. While designed as a dual ERAP1/ERAP2 inhibitor, its significant activity against other homologous enzymes underscores the importance of considering potential off-target effects in experimental design.
Experimental Protocol: Determination of IC50 by Fluorescence-Based Enzymatic Assay
The following protocol outlines a representative method for determining the IC50 values of this compound against M1 family aminopeptidases. This method is based on the principles of fluorescence-based enzymatic assays commonly used for screening and characterizing enzyme inhibitors.
Materials:
-
Recombinant human ERAP1, ERAP2, IRAP, and APN
-
Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) for ERAP1, IRAP, and APN; L-Arginine-7-amido-4-methylcoumarin (Arg-AMC) for ERAP2)
-
This compound inhibitor stock solution (in an appropriate solvent, e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 µM ZnCl2)
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Prepare working solutions of each enzyme in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50 value.
-
Assay Reaction: a. To each well of the 384-well plate, add a fixed volume of the respective enzyme solution. b. Add a corresponding volume of the this compound dilution series to the wells. Include control wells with buffer only (for background fluorescence) and enzyme with solvent only (for 100% activity). c. Incubate the enzyme and inhibitor mixture at 37°C for a pre-determined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiation of Reaction: Add a fixed volume of the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader. The excitation and emission wavelengths should be appropriate for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC). Measurements should be taken at regular intervals over a specific time period.
-
Data Analysis: a. Calculate the initial reaction rates (velocity) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot. b. Normalize the reaction rates to the control (enzyme with solvent only) to obtain the percentage of inhibition. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Visualizing the Biological Context and Experimental Process
To better understand the biological relevance of this compound and the experimental approach to its characterization, the following diagrams are provided.
References
- 1. Discovery and Optimization of a Series of Benzofuran Selective ERAP1 Inhibitors: Biochemical and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling of human M1 aminopeptidases for in silico screening of potential Plasmodium falciparum alanine aminopeptidase (PfA-M1) specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Validating the On-Target Effects of DG013A in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DG013A, a potent inhibitor of Endoplasmic Reticulum Aminopeptidases (ERAP1 and ERAP2) and Insulin-Regulated Aminopeptidase (IRAP), with alternative compounds. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations to elucidate the underlying biological pathways and experimental workflows.
Introduction to this compound and its Cellular Targets
This compound is a phosphinic acid tripeptide mimetic designed as a transition-state analog inhibitor of M1 aminopeptidases.[1][2] These enzymes play a crucial role in the final trimming of antigenic peptides in the endoplasmic reticulum before their presentation by MHC class I molecules to cytotoxic T lymphocytes.[1] By inhibiting ERAP1, ERAP2, and IRAP, this compound can modulate the immunopeptidome, which has potential therapeutic applications in oncology and autoimmune diseases.[1][3]
Comparative Analysis of this compound and Alternative Inhibitors
A critical aspect of evaluating any chemical probe is its potency, selectivity, and cellular activity. While this compound exhibits low nanomolar potency against its target enzymes in biochemical assays, its utility as a specific cellular tool has been questioned due to poor cell permeability and significant off-target effects.
Table 1: In Vitro Potency of this compound and an Alternative Inhibitor
| Compound | Target | IC50 (nM) | Reference |
| This compound | ERAP1 | 33 | [2] |
| ERAP2 | 11 | [2] | |
| IRAP | ~330 | ||
| Aminopeptidase N (APN) | 3.7 | [1] | |
| Compound 3 | ERAP1 | 1000 (cellular IC50) | [4] |
Note: A lower IC50 value indicates higher potency.
The data clearly indicates that while this compound is a potent inhibitor of ERAP1 and ERAP2, it is significantly more potent against Aminopeptidase N (APN), a related M1 aminopeptidase.[1] This lack of selectivity raises concerns about the interpretation of cellular data, as observed phenotypes may be due to the inhibition of APN rather than the intended ERAP targets. Furthermore, studies have shown that this compound has negligible passive permeability, which limits its ability to reach its intracellular targets in cellular assays.[1]
In contrast, other classes of ERAP inhibitors, such as the allosteric inhibitor "Compound 3", have been developed with a focus on improved selectivity and cellular activity.[4] While its reported cellular IC50 is in the micromolar range, its selectivity over other aminopeptidases makes it a more reliable tool for probing ERAP1 function in cells.
Experimental Validation of On-Target Effects in Cells
Two key cellular assays have been used to validate the on-target effects of this compound: the HLA-B27 rescue assay and the GSW11 epitope presentation assay.
HLA-B27 Rescue Assay
This assay assesses the ability of an ERAP inhibitor to modulate the surface expression of HLA-B27 molecules on cells. Certain HLA-B27 subtypes are unstable when not bound to an optimal peptide, and ERAP1/2 activity can destroy potential peptide ligands. Inhibition of ERAP1/2 can therefore "rescue" the surface expression of these unstable HLA-B27 molecules.
GSW11 Epitope Presentation Assay
This assay measures the presentation of a specific tumor antigen epitope, GSW11, on the surface of murine colon carcinoma cells (CT26). In this model, ERAP activity is known to destroy the GSW11 epitope. Inhibition of ERAP is therefore expected to increase the presentation of GSW11, which can be detected by a GSW11-specific T-cell hybridoma that produces a measurable response upon recognition of the peptide-MHC complex.
Experimental Protocols
Disclaimer: The following protocols are constructed based on established methodologies for similar assays. The detailed, step-by-step protocols from the original publications validating this compound are not fully available in the public domain.
Protocol 1: HLA-B27 Rescue Assay by Flow Cytometry
Cell Line: HeLa cells stably expressing an unstable HLA-B27 allele (e.g., HLA-B*2705).
Materials:
-
HeLa-B27 cells
-
Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
This compound and/or alternative inhibitors
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Anti-HLA-B27 antibody (clone ME1 or similar, conjugated to a fluorophore like FITC)
-
Flow cytometer
Procedure:
-
Seed HeLa-B27 cells in a 24-well plate at a density that allows for logarithmic growth for the duration of the experiment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the inhibitors (this compound and alternatives) in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 48 hours at 37°C and 5% CO2.
-
After incubation, wash the cells with PBS.
-
Harvest the cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cells and resuspend the pellet in cold flow cytometry staining buffer.
-
Add the anti-HLA-B27 antibody to the cell suspension and incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with staining buffer to remove unbound antibody.
-
Resuspend the cells in staining buffer and analyze on a flow cytometer.
-
Gate on the live cell population and measure the mean fluorescence intensity (MFI) of the HLA-B27 signal.
-
Normalize the MFI of the inhibitor-treated cells to the vehicle control to determine the fold-change in HLA-B27 surface expression.
Protocol 2: GSW11 Epitope Presentation Assay
Cell Lines:
-
CT26 murine colon carcinoma cells, which endogenously express the GSW11 precursor.
-
GSW11-specific T-cell hybridoma (e.g., CCD2Z), which produces a reporter (e.g., LacZ) upon T-cell receptor engagement.
Materials:
-
CT26 cells
-
GSW11-specific T-cell hybridoma
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)
-
This compound and/or alternative inhibitors
-
96-well flat-bottom culture plates
-
Lysis buffer containing a substrate for the reporter enzyme (e.g., CPRG for LacZ)
-
Plate reader
Procedure:
-
Seed CT26 cells in a 96-well plate at a density of 5 x 10^4 cells per well.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of the inhibitors in complete culture medium.
-
Remove the old medium and add the medium containing the inhibitors to the CT26 cells. Include a vehicle control.
-
Incubate the CT26 cells for 48 hours.
-
After incubation, add 1 x 10^5 GSW11-specific T-cell hybridoma cells to each well.
-
Co-culture the cells for 18-24 hours.
-
After co-culture, centrifuge the plate and remove the supernatant.
-
Add lysis buffer containing the reporter substrate to each well.
-
Incubate at 37°C until a color change is apparent.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Normalize the absorbance values of the inhibitor-treated wells to the vehicle control to determine the enhancement of GSW11 presentation.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action of this compound and its off-target effect.
Caption: Workflow for the HLA-B27 Rescue Assay.
Caption: Workflow for the GSW11 Epitope Presentation Assay.
Conclusion and Recommendations
This compound is a potent inhibitor of ERAP1, ERAP2, and IRAP in biochemical assays. However, its utility as a specific chemical probe for studying the intracellular roles of these enzymes is limited by its poor cell permeability and significant off-target activity against Aminopeptidase N.[1] Researchers using this compound in cellular experiments should exercise caution in interpreting the results, and control experiments to exclude off-target effects are highly recommended. For future studies aimed at validating the on-target effects of ERAP inhibition in cells, the use of more selective and cell-permeable inhibitors, such as Compound 3 or other recently developed alternatives, is advised.[4] The experimental protocols provided in this guide offer a framework for the cellular validation of such compounds.
References
- 1. Rationally designed inhibitor targeting antigen-trimming aminopeptidases enhances antigen presentation and cytotoxic T-cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Antigenic peptide trimming by ER aminopeptidases--insights from structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation and expansion of human T cells using artificial antigen-presenting cell scaffolds | Springer Nature Experiments [experiments.springernature.com]
Comparative Potency of DG013A in Human versus Murine Cells: A Researcher's Guide
For Immediate Release
This guide provides a comprehensive comparison of the potency of DG013A, a phosphinic acid tripeptide mimetic inhibitor, in human and murine cells. This compound targets Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) and ERAP2, key enzymes in the antigen processing and presentation pathway. Understanding the species-specific efficacy of this inhibitor is crucial for researchers in immunology, oncology, and drug development.
Executive Summary
Data Presentation: Potency of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against human ERAP1 and ERAP2.
| Target Enzyme | Species | IC50 (nM) |
| ERAP1 | Human | 33[1] |
| ERAP2 | Human | 11[1] |
| ERAP1 (ERAAP) | Murine | Not Reported |
Note on Murine Potency: While a specific IC50 value for this compound against murine ERAP1 (ERAAP) has not been reported, the compound has been shown to rescue the presentation of the GSW11 peptide neoantigen in the murine colon carcinoma cell line, CT26. This provides qualitative evidence of its biological activity in a murine cellular context.
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the mechanism of action and experimental design, the following diagrams illustrate the antigen processing pathway involving ERAP1 and ERAP2, and a typical workflow for assessing inhibitor potency.
Caption: Antigen processing pathway inhibited by this compound.
Caption: Workflow for determining this compound IC50.
Experimental Protocols
In Vitro ERAP1/ERAP2 Inhibition Assay (Fluorogenic)
This protocol outlines a typical procedure for determining the IC50 value of this compound against recombinant ERAP1 or ERAP2.
Materials:
-
Recombinant human or murine ERAP1
-
Recombinant human ERAP2
-
This compound
-
Fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, Leu-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in Assay Buffer. The concentration range should span several orders of magnitude around the expected IC50.
-
Enzyme Preparation: Dilute the recombinant ERAP1 or ERAP2 enzyme to the desired working concentration in Assay Buffer.
-
Incubation: To the wells of a 96-well plate, add a fixed volume of the diluted enzyme. Then, add the corresponding dilutions of this compound. Include control wells with enzyme and buffer only (for 100% activity) and wells with buffer only (for background fluorescence). Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Prepare the fluorogenic substrate solution in Assay Buffer. Add the substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes). Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm for Leu-AMC.
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well.
-
Subtract the background fluorescence from all measurements.
-
Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Discussion and Conclusion
The available data clearly indicate that this compound is a highly potent inhibitor of human ERAP1 and ERAP2. The absence of ERAP2 in mice is a critical consideration for researchers using murine models to study the effects of this inhibitor. While direct biochemical data on the potency of this compound against murine ERAP1 is lacking, its demonstrated activity in a murine cell line suggests it can be a valuable tool for studying ERAP1 function in mouse models. However, researchers should be mindful that the overall biological effect in mice will be solely due to the inhibition of ERAP1, unlike in humans where both ERAP1 and ERAP2 are targeted. Future studies quantifying the inhibitory activity of this compound on murine ERAP1 are warranted to provide a more complete comparative profile.
References
Comparative Analysis of DG013A Binding to ERAP1 and ERAP2
Endoplasmic reticulum aminopeptidases ERAP1 and ERAP2 are critical enzymes in the adaptive immune response, responsible for the final trimming of antigenic peptides before their presentation by Major Histocompatibility Complex (MHC) class I molecules. Their significant roles in immunity have made them attractive targets for therapeutic intervention in autoimmune diseases and cancer. DG013A, a phosphinic acid pseudotripeptide, is a potent inhibitor of these M1-family zinc-metallopeptidases. This guide provides a detailed structural and quantitative comparison of this compound's interaction with ERAP1 and ERAP2, supported by experimental data.
Structural Comparison of the this compound Binding Mode
Crystal structures have revealed that this compound binds within the catalytic sites of both ERAP1 (PDB: 6M8P) and ERAP2 (PDB: 4JBS) in a closed conformation, acting as a transition-state analogue.[1][2][3] The binding mode shares several canonical features, driven by key pharmacophores on the inhibitor.
Key Interactions in ERAP1:
-
Zinc Coordination: The central phosphinic acid group directly coordinates with the catalytic zinc ion (Zn²⁺) and interacts with the catalytic tyrosine residue (Tyr438).[1][4]
-
N-Terminus Recognition: The primary amine of this compound settles into the N-terminal binding pocket, forming interactions that mimic the binding of a natural peptide substrate.[1][4]
-
Specificity Pockets: The inhibitor's side chains occupy the enzyme's specificity pockets. The homophenylalanine, leucine, and tryptophan mimetic groups bind in the S1, S1', and S2' pockets, respectively.[1][4]
-
GAMEN Loop: The backbone amide of this compound interacts with the conserved GAMEN loop of the enzyme.[1][4]
-
Solvent Exposure: The primary amide of the tryptophan moiety points towards the solvent and does not form direct interactions with the protein.[1][4]
Key Interactions in ERAP2:
-
Zinc Coordination: Similar to ERAP1, the phosphinic group chelates the active site Zn²⁺ ion and is further stabilized by hydrogen bonds with Glu371 and Tyr455.[2]
-
Specificity Pockets: The homophenylalanine side chain engages in hydrophobic interactions within the S1 pocket, while the leucine side chain is stabilized in the shallow hydrophobic S1' pocket.[2]
-
Structural Differences: While the overall binding orientation is highly similar in both enzymes, subtle differences in the architecture of the specificity pockets can influence inhibitor affinity and selectivity.[2][5] For instance, the S2' pocket of ERAP1 lacks an aromatic residue found in ERAP2 (Ser869 in ERAP1 vs. Tyr892 in ERAP2), which can alter the stacking interactions with the inhibitor's P2' residue.[6]
The following diagram illustrates the generalized binding model of a phosphinic inhibitor like this compound within the active site of ERAP enzymes.
Caption: Generalized binding of this compound in the ERAP active site.
Quantitative Data: Inhibitory Potency
This compound is a potent, low-nanomolar inhibitor of both ERAP1 and ERAP2. However, it displays limited selectivity between the two, and also potently inhibits other related M1 aminopeptidases, such as Aminopeptidase N (APN).[4]
| Enzyme | IC₅₀ (nM) | Reference(s) |
| ERAP1 | 33 | [7] |
| 36 | [8] | |
| ERAP2 | 11 | [7] |
| APN | 3.7 | [4] |
IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of inhibitor required to reduce enzyme activity by 50%. Lower values denote higher potency.
Experimental Protocols
The structural and quantitative data presented are based on established biochemical and crystallographic methods.
1. Recombinant Protein Production
-
Expression System: Recombinant human ERAP1 and ERAP2 proteins were produced using a baculovirus expression system in insect cells (e.g., Hi5™).[8]
-
Purification: The expressed proteins were purified from cell lysates using standard chromatography techniques to ensure high purity for subsequent assays and crystallization.
2. Enzymatic Inhibition Assay (IC₅₀ Determination)
-
Principle: The inhibitory potency of this compound was determined by measuring the reduction in the rate of hydrolysis of a fluorogenic peptide substrate in the presence of varying concentrations of the inhibitor.
-
Procedure:
-
A fixed concentration of recombinant ERAP1 (e.g., 5 nM) or ERAP2 (e.g., 10 nM) was pre-incubated with a serial dilution of this compound.[4]
-
The enzymatic reaction was initiated by adding a specific fluorogenic substrate. For ERAP1, L-Leucine-7-amido-4-methylcoumarin (L-AMC) was used, while L-Arginine-7-amido-4-methylcoumarin (R-AMC) was used for ERAP2, reflecting the substrate preferences of each enzyme.[4][9]
-
The fluorescence signal, resulting from the cleavage of the AMC group from the substrate, was monitored over time using a fluorescence plate reader.
-
Initial reaction rates were calculated and plotted against the inhibitor concentration.
-
IC₅₀ values were determined by fitting the resulting dose-response curves using a non-linear regression model (e.g., four-parameter variable slope).[4]
-
3. X-ray Crystallography
-
Complex Formation: Purified ERAP1 or ERAP2 protein was co-crystallized with the inhibitor this compound.
-
Crystallization: Crystals of the protein-inhibitor complex were grown using vapor diffusion techniques.
-
Data Collection and Structure Determination: The crystals were exposed to a high-intensity X-ray beam. The resulting diffraction data were collected and processed to determine the three-dimensional atomic structure of the ERAP-DG013A complex to high resolution (e.g., 1.66 Å for the ERAP1 complex).[3]
The workflow for characterizing an inhibitor like this compound is summarized in the diagram below.
Caption: Workflow for structural and biochemical analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination Of X-ray Crystal Structures Of ERAP1 Complexes | Peak Proteins [peakproteins.com]
- 4. Investigating the phosphinic acid tripeptide mimetic this compound as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal Structures of ERAP2 Complexed with Inhibitors Reveal Pharmacophore Requirements for Optimizing Inhibitor Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Resolution Crystal Structure of Endoplasmic Reticulum Aminopeptidase 1 with Bound Phosphinic Transition-State Analogue Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of DG013A
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for DG013A, a phosphinic acid tripeptide mimetic inhibitor of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) and 2 (ERAP2). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for the disposal of hazardous phosphinic acid compounds and general laboratory chemical waste.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available research.
| Property | Value | Source |
| ERAP1 IC₅₀ | 33 nM | [1][2] |
| ERAP2 IC₅₀ | 11 nM | [1][2] |
Note: IC₅₀ values can vary depending on the specific assay conditions. The provided values are based on published literature.
Step-by-Step Disposal Procedures
The disposal of this compound must be managed as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. It should be segregated as a phosphinic acid derivative waste.
-
Waste Containers:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as weigh boats, pipette tips, and gloves, in a dedicated, clearly labeled hazardous waste container. The container should be made of a chemically resistant material (e.g., high-density polyethylene).
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used.
-
-
Labeling: All waste containers must be accurately labeled with the full chemical name "this compound" and a clear indication that it is a hazardous phosphinic acid compound. Include any other components of the waste mixture.
-
Storage: Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
-
Disposal Request: Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup. Follow all institutional procedures for waste manifest documentation.
Experimental Protocol: Cellular Assay with an ERAP Inhibitor
The following is a generalized protocol for assessing the activity of an ERAP inhibitor like this compound in a cellular context.
-
Cell Culture: Plate cells (e.g., a relevant cancer cell line or immune cells) in a suitable multi-well plate and culture under standard conditions until they reach the desired confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From the stock solution, prepare a series of dilutions to achieve the desired final concentrations for the assay.
-
Cell Treatment: Remove the culture medium from the cells and replace it with fresh medium containing the various concentrations of this compound. Include appropriate vehicle controls (medium with solvent only).
-
Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the inhibition of ERAP activity.
-
Assay Endpoint: Following incubation, assess the desired biological endpoint. This could include, but is not limited to:
-
Antigen Presentation: Use flow cytometry to measure the surface expression of specific MHC class I-peptide complexes.
-
Cell Viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic or cytostatic effects of the compound.
-
Cytokine Production: Measure the secretion of relevant cytokines (e.g., IFN-γ) by ELISA or a multiplex bead array.
-
-
Data Analysis: Analyze the data to determine the effect of this compound on the chosen endpoint and calculate relevant metrics such as IC₅₀ or EC₅₀ values.
Visualizations
The following diagram illustrates the canonical pathway of antigen processing and the role of ERAP1 in trimming peptide precursors for presentation by MHC class I molecules.
References
Personal protective equipment for handling DG013A
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for handling the phosphinic acid tripeptide mimetic inhibitor, DG013A. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and maintain the integrity of the compound.
Compound Information
| Identifier | Description |
| IUPAC Name | (S)-2-((S)-2-(((R)-1-amino-2-(1H-indol-3-yl)ethyl)(hydroxy)phosphoryl)amino)-3-phenylpropanamido)-4-methylpentanamide |
| Molecular Formula | C27H37N4O4P |
| Target | Aminopeptidase |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a full-face shield. | Protects against splashes and potential projectiles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat worn over long-sleeved clothing and long pants. | Protects skin from splashes and spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation exposure. |
Handling and Storage
Proper handling and storage are critical to maintain the stability and activity of this compound.
| Parameter | Specification |
| Handling | Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Use only in areas with appropriate exhaust ventilation. |
| Storage (Powder) | Store at -20°C for up to 3 years. |
| Storage (In solvent) | Store at -80°C for up to 6 months. Store at -20°C for up to 1 month. |
Emergency Procedures
| Exposure Type | Procedure |
| Eye Contact | Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1] |
| Inhalation | Immediately relocate self or casualty to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. |
| Ingestion | Wash out mouth with water; Do NOT induce vomiting; call a physician.[1][2] |
Disposal Plan
Proper disposal of this compound and contaminated waste is crucial to prevent environmental contamination and potential harm.
-
Unused Compound: Dispose of in accordance with local, state, and federal regulations for chemical waste.
-
Contaminated Materials: Gloves, vials, and other disposable materials that have come into contact with this compound should be considered chemical waste and disposed of accordingly.
Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
